4-Bromo-5-chloro-2-methylphenol
Description
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZESEJZODZKOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303736 | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-50-8 | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-5-chloro-2-methylphenol physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-chloro-2-methylphenol
Abstract
This technical guide provides a comprehensive overview of the physical properties of the halogenated phenol, this compound. Recognizing the current scarcity of direct experimental data for this specific isomer in publicly accessible literature, this document adopts a three-pronged approach for the benefit of researchers, scientists, and drug development professionals. Firstly, it presents computationally predicted physical properties to offer baseline estimates. Secondly, it provides a comparative analysis of experimentally determined properties of closely related isomers, highlighting the structural nuances that influence these characteristics. Finally, it delivers detailed, field-proven experimental protocols for the determination of key physical properties, empowering researchers to generate empirical data for this and other novel compounds. This guide is structured to provide both theoretical understanding and practical, actionable methodologies grounded in scientific integrity.
Introduction and Current Data Landscape
This compound is a substituted aromatic compound belonging to the class of halogenated phenols. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the halogen substituents. The precise arrangement of the bromo, chloro, and methyl groups on the phenol ring dictates its steric and electronic profile, which in turn governs its physical properties and potential biological activity.
A thorough review of scientific databases and chemical supplier catalogs indicates a notable lack of published experimental data for the specific isomer this compound. This guide addresses this data gap by focusing on predictive models and established analytical techniques, providing a robust framework for its characterization.
Molecular Identity and Predicted Properties
The foundational step in characterizing any chemical entity is to define its molecular structure and derive its fundamental computed properties.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆BrClO
-
Canonical SMILES: CC1=CC(=C(C=C1O)Br)Cl
While experimental data is sparse, computational models provide valuable estimations for key physicochemical parameters. These predictions, sourced from databases such as PubChem, are based on the molecule's structure and offer insights into its likely behavior. The table below summarizes these computed properties for this compound and two of its close isomers to illustrate the subtle yet significant impact of substituent placement.
Table 1: Computed Physical Properties of Substituted Methylphenol Isomers
| Property | This compound (Predicted) | 5-Bromo-4-chloro-2-methylphenol (Predicted)[2] | 4-Bromo-3-chloro-5-methylphenol (Predicted)[1] |
| Molecular Weight | 221.48 g/mol | 221.48 g/mol | 221.48 g/mol |
| XLogP3 | 3.3 | 3.3 | 3.3 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 0 | 0 | 0 |
| Exact Mass | 219.92906 Da | 219.92906 Da | 219.92906 Da |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų |
Data sourced from PubChem computational models. XLogP3 is a measure of lipophilicity.
Comparative Analysis with Related Compounds
To ground the predicted data with empirical values, it is instructive to examine the known physical properties of structurally similar, commercially available compounds. The properties of phenols are significantly influenced by intermolecular hydrogen bonding due to the hydroxyl group, leading to higher melting and boiling points compared to non-hydroxylated analogues.[3][4] The nature and position of other ring substituents further modulate these properties.
Table 2: Experimental Physical Properties of Related Phenolic Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Bromo-2-methylphenol | 2362-12-1 | C₇H₇BrO | 187.04 | ~66–69 | Decomposes | Slightly soluble in water, soluble in organic solvents.[5] |
| 4-Chloro-2-methylphenol | 1570-64-5 | C₇H₇ClO | 142.58 | 43-46 | 220-225 | Insoluble in water.[6] |
This comparative data illustrates that halogenated phenols are typically solids at room temperature with limited water solubility, a characteristic that generally increases with the size of the aryl group.[3][4]
Standard Methodologies for Physical Property Determination
The following sections detail the standard operating procedures for determining the core physical properties of a novel solid organic compound like this compound. These protocols are designed to be self-validating and are cornerstones of chemical characterization.
Melting Point Determination
Causality and Principle: The melting point is a critical indicator of a crystalline solid's purity.[7] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[8] This determination provides a rapid assessment of sample purity and serves as a key physical constant for identification.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the dry, crystalline this compound onto a clean, dry watch glass. Finely crush the solid into a powder.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of solid enters the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Perform a quick heating run (10-20°C/min ramp rate) to find the approximate melting range. Allow the apparatus to cool significantly.
-
Accurate Determination: For the formal measurement, set the heating ramp rate to a slow 1-2°C per minute, starting at least 15-20°C below the approximate melting point found in the rapid run.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into liquid (T₂). The melting range is reported as T₁ - T₂.
-
Validation: Repeat the measurement with two additional samples to ensure reproducibility. The results should be consistent within 1°C.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Causality and Principle: Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation in drug delivery systems and choice of solvents for chemical reactions. The solubility of a substituted phenol is governed by the interplay between the hydrophilic hydroxyl group, capable of hydrogen bonding, and the lipophilic, halogenated aromatic ring.[3][10] A systematic test in a range of solvents provides a qualitative measure of polarity.
Experimental Protocol:
-
Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent. A standard panel should include:
-
Water (polar, protic)
-
5% aq. NaOH (basic, tests for acidic protons)
-
5% aq. NaHCO₃ (weakly basic, distinguishes strong from weak acids)
-
5% aq. HCl (acidic, tests for basic groups)
-
Ethanol (polar, protic organic)
-
Dichloromethane (nonpolar organic)
-
-
Observation: Agitate each tube vigorously for 60 seconds. Observe whether the solid dissolves completely.
-
Interpretation:
-
Soluble in Water: Indicates significant polarity. Unlikely for this compound given its structure.
-
Insoluble in Water, Soluble in 5% NaOH: This is the expected result for a phenol. The acidic proton of the hydroxyl group is deprotonated by the strong base to form a water-soluble sodium phenoxide salt.[11]
-
Insoluble in 5% NaHCO₃: Phenols are typically not acidic enough to react with sodium bicarbonate, distinguishing them from carboxylic acids.
-
Soluble in Organic Solvents: Solubility in ethanol and dichloromethane is expected due to the lipophilic nature of the bromochloromethylphenyl group.
-
Caption: Systematic Workflow for Solubility Profiling.
UV-Visible Spectroscopic Analysis
Causality and Principle: UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Phenolic compounds contain aromatic rings, which are chromophores that strongly absorb UV light.[2][12] The position (λ_max) and intensity of these absorption bands are characteristic of the molecule's electronic structure and can be used for quantification and identification.
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices for phenols.
-
Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) of this compound in the chosen solvent.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline correction over the desired wavelength range (typically 200-400 nm for phenols).
-
Spectrum Acquisition: Replace the blank in the sample beam with the sample cuvette. Scan the sample to obtain its absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For substituted phenols, characteristic absorption bands are expected in the ~250-290 nm region.[2][13]
Caption: Protocol for UV-Visible Spectrum Acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Causality and Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, NMR would definitively confirm the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Expected Signals:
-
-OH Proton: A broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Aromatic Protons: The two remaining protons on the benzene ring will appear as singlets or doublets, depending on their coupling. Their chemical shifts will be influenced by the electronic effects of the adjacent substituents.
-
-CH₃ Protons: A sharp singlet, typically in the 2.0-2.5 ppm region.
-
-
Integration: The relative areas under the peaks will correspond to the number of protons (e.g., a ratio of 1:1:1:3 for OH, Ar-H, Ar-H, and CH₃).
¹³C NMR Spectroscopy:
-
Expected Signals:
-
The spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.
-
The chemical shifts of the aromatic carbons will provide clear evidence of the substitution pattern, with carbons bonded to the electronegative oxygen, bromine, and chlorine atoms appearing at characteristic downfield shifts.
-
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a robust characterization is achievable through a combination of computational prediction, comparative analysis with related isomers, and rigorous application of standard analytical methodologies. This guide provides the necessary theoretical framework and practical protocols for researchers to determine the critical physical properties of this compound. The detailed experimental workflows for melting point, solubility, UV-Vis, and NMR analysis serve as a validated blueprint for the comprehensive characterization of this and other novel chemical entities, ensuring scientific integrity and advancing research in drug discovery and materials science.
References
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Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved from Canadian Science Publishing website: [Link]
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An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylphenol: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-5-chloro-2-methylphenol, a halogenated aromatic organic compound. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from structurally related compounds and foundational chemical principles to offer predictive insights into its properties, synthesis, and potential applications, particularly in the realm of drug discovery.
Introduction and Isomeric Context
Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific positioning of halogen and alkyl substituents on the phenol ring profoundly influences the molecule's physicochemical properties and biological activity.[3]
The subject of this guide, this compound, is a distinct isomer within a family of bromochloromethylphenols. It is crucial to distinguish it from its more commonly documented isomers, such as 5-Bromo-4-chloro-2-methylphenol and 4-Bromo-3-chloro-5-methylphenol, as even minor shifts in substituent placement can lead to significant differences in reactivity and biological function.
Chemical Structure and Identification
The chemical structure of this compound features a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH3) at position 2, a bromine atom (-Br) at position 4, and a chlorine atom (-Cl) at position 5.
Molecular Formula: C₇H₆BrClO
Molecular Weight: 221.48 g/mol [4]
A definitive CAS number for this compound is not readily found in major chemical databases, which may indicate its status as a novel or less-common research chemical. For comparison, the CAS number for the related isomer 5-Bromo-4-chloro-2-methylphenol is 1780721-85-8.[4]
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylphenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize the formation of poly-brominated byproducts.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Applications in Drug Development and Research
Halogenated phenols are valuable building blocks in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties. [3]The introduction of bromine and chlorine can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, which can affect cell membrane permeability. [5]
Potential as a Pharmaceutical Intermediate
This compound, with its specific substitution pattern, could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The bromine atom, in particular, can act as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce new carbon-carbon or carbon-heteroatom bonds.
Caption: Structure-Activity Relationship considerations for this compound.
Role in Agrochemical Research
Similar to other halogenated phenols, this compound could also be explored as a precursor for the development of novel herbicides, fungicides, or insecticides. [1]The specific combination and position of the substituents may impart selective toxicity towards pests or weeds while maintaining an acceptable environmental profile.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling halogenated phenols should be strictly followed. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin. [6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a potentially valuable, albeit under-documented, chemical entity. Based on the established chemistry of related halogenated phenols, it holds promise as a versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The proposed synthetic route provides a logical starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications.
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PubChem. 4-Bromo-2-fluoro-5-methylphenol. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-5-chloro-2-methylphenol
Introduction
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and structure through the controlled fragmentation of ionized molecules.[1][2] This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-5-chloro-2-methylphenol. As a polysubstituted aromatic compound, its fragmentation is governed by the complex interplay of its bromo, chloro, methyl, and hydroxyl functional groups. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices, for metabolic profiling, and for ensuring the quality of synthetic processes.
This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also practical, field-proven insights into the causality behind the expected fragmentation cascade.
Theoretical Mass Spectrum and Isotopic Distribution
The molecular formula for this compound is C₇H₆BrClO. The presence of two halogen atoms, bromine and chlorine, with their distinct isotopic abundances, will result in a characteristic isotopic pattern for the molecular ion peak.
-
Chlorine: Approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl.[3]
-
Bromine: Approximately a 1:1 ratio of ⁷⁹Br to ⁸¹Br.[4]
This will produce a distinctive M, M+2, and M+4 pattern in the mass spectrum, which is a key identifying feature for compounds containing both bromine and chlorine.
| Ion | Nominal m/z | Isotopic Composition | Expected Relative Abundance |
| [M]⁺ | 220 | C₇H₆³⁵Cl⁷⁹BrO | ~75% |
| [M+2]⁺ | 222 | C₇H₆³⁷Cl⁷⁹BrO / C₇H₆³⁵Cl⁸¹BrO | ~100% (Base Peak) |
| [M+4]⁺ | 224 | C₇H₆³⁷Cl⁸¹BrO | ~25% |
Predicted Fragmentation Pathways
Under electron ionization (EI) at a standard 70 eV, the this compound molecule will be ionized to a radical cation, [M]⁺•, which will then undergo a series of fragmentation reactions to yield more stable ions.[5] The primary fragmentation events are predicted to be driven by the lability of the carbon-halogen bonds and the influence of the hydroxyl and methyl groups on the aromatic ring.
Primary Fragmentation Mechanisms
-
Benzylic Cleavage (Loss of a Hydrogen Radical): The methyl group provides a site for benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a hydrogen radical from the molecular ion would result in a stable benzylic-type cation.
-
[M - H]⁺
-
-
Halogen Loss: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the loss of a bromine radical a highly probable initial fragmentation step. The loss of a chlorine radical is also possible but likely to be less favorable.
-
[M - Br]⁺
-
[M - Cl]⁺
-
-
Loss of Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical.
-
[M - CH₃]⁺
-
Secondary and Tertiary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that are characteristic of the original molecule's structure.
-
Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the elimination of a neutral CO molecule from the ring, leading to a five-membered ring structure.[6] This can occur after initial fragmentation events.
-
[M - Br - CO]⁺
-
[M - Cl - CO]⁺
-
[M - CH₃ - CO]⁺
-
-
Loss of a Formyl Radical (HCO): Another characteristic fragmentation of phenols is the loss of a formyl radical.[6]
-
[M - Br - HCO]⁺
-
-
Sequential Halogen Loss: An ion that has lost one halogen can subsequently lose the other.
-
[M - Br - Cl]⁺
-
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
To empirically determine the fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) protocol would be employed.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-350.
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.
-
Fragmentation Analysis:
-
Identify the molecular ion cluster (M, M+2, M+4).
-
Identify and assign m/z values to the major fragment ions.
-
Compare the empirical fragmentation pattern to the predicted pathways.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known spectra of similar compounds.
-
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The expected retention time of the compound can be estimated based on its structure and the GC parameters. The presence of the characteristic isotopic pattern for one bromine and one chlorine atom serves as a primary confirmation of the elemental composition of the molecular ion. Furthermore, the observed fragment ions should logically correspond to the loss of known substituents (Br, Cl, CH₃) and neutral molecules (CO) from the parent structure, providing a coherent and self-consistent dataset.
Conclusion
References
- Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]
- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065. doi:10.1002/rcm.4471
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Introduction: The Significance of Solubility in the Application of Substituted Phenols
An In-depth Technical Guide to the Solubility of 4-Bromo-5-chloro-2-methylphenol in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Recognizing the limited availability of direct experimental data for this specific compound in public literature, this document emphasizes the foundational principles of solubility, provides a robust experimental protocol for its determination, and offers insights into predicting its behavior based on the properties of analogous phenolic structures. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.
This compound belongs to the class of halogenated phenols, compounds that are pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the phenolic ring—a bromine atom, a chlorine atom, and a methyl group—imparts a unique combination of lipophilicity, polarity, and reactivity. Understanding the solubility of this molecule in a range of organic solvents is paramount for its practical application. Solubility data governs critical process parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the formulation of final products. In the context of drug development, solubility is a key determinant of a compound's bioavailability and manufacturability.
Physicochemical Profile and Solubility Predictions
To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₇H₆BrClO | PubChem[2] |
| Molecular Weight | 221.48 g/mol | PubChem[2] |
| Predicted LogP | 3.3 | XLogP3[2] |
| Hydrogen Bond Donor | 1 (phenolic hydroxyl group) | Inferred from structure |
| Hydrogen Bond Acceptor | 1 (phenolic hydroxyl oxygen) | Inferred from structure |
| Polarity | Moderately polar | Inferred from structure |
The presence of both a hydrogen bond donor (-OH) and acceptor, along with the lipophilic contributions of the methyl group and halogen atoms, suggests that this compound will exhibit varied solubility across different solvent classes. The predicted LogP of 3.3 indicates a significant degree of lipophilicity, suggesting higher solubility in non-polar organic solvents compared to water. However, the ability to form hydrogen bonds will also allow for dissolution in polar protic and aprotic solvents.
The thermodynamics of dissolution for substituted phenols are influenced by the energy required to overcome the crystal lattice forces of the solid solute and the energy released upon the formation of new solute-solvent interactions.[3][4] The electronic character of the bromo, chloro, and methyl substituents will modulate the acidity of the phenolic proton and the molecule's overall dipole moment, further influencing its interaction with solvent molecules.[3][4]
A Strategic Approach to Solvent Selection
A systematic evaluation of solubility should encompass a diverse range of organic solvents, categorized by their polarity and hydrogen bonding capabilities. The following is a recommended list for initial screening, representing common solvents used in organic synthesis and pharmaceutical processing:
-
Non-Polar Solvents: Toluene, Heptane, Cyclohexane
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol
Phenolic compounds generally show increased solubility in polar protic solvents like alcohols due to strong hydrogen bonding interactions.[5] However, the significant halogenation of this compound may also lead to good solubility in chlorinated solvents like DCM.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium shake-flask method .[5][6][7] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For phenolic compounds, this can range from several hours to days. A preliminary time-to-equilibrium study is recommended.
-
Excess Solid: The presence of undissolved solid ensures that the solution remains saturated throughout the experiment.
-
Quantification Method: UV-Vis spectrophotometry is a common and sensitive method for quantifying dissolved aromatic compounds like phenols.[6] It relies on creating a calibration curve from standards of known concentration. Gravimetric analysis, while less sensitive, can serve as an excellent orthogonal method to verify the results.[5][6]
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Workflow Diagram:
Sources
- 1. srinichem.com [srinichem.com]
- 2. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. The thermodynamics of hydration of phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Material Safety Data Sheet of 4-Bromo-5-chloro-2-methylphenol
Section 1: Chemical Identification
This section provides the fundamental identification details for 4-Bromo-5-chloro-2-methylphenol.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-4-chloro-2-methylphenol | [1] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| CAS Number | 1780721-85-8 | [1] |
| Synonyms | 5-bromo-4-chloro-2-methylphenol | [1] |
Section 2: Hazard Identification and GHS Classification
Based on the toxicological profiles of structurally similar halogenated phenols, this compound is anticipated to be a hazardous substance. The following GHS classifications are extrapolated from related compounds such as 4-Bromo-2-chlorophenol and 2-Bromo-4-methylphenol.[2][3]
-
Acute Toxicity, Oral (Category 4) [4]
-
Acute Toxicity, Dermal (Category 4) [4]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system [2][4]
Signal Word: Warning
Hazard Statements:
-
H312: Harmful in contact with skin.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Caption: Primary Health Hazards of this compound.
Section 3: Composition and Information on Ingredients
This guide pertains to this compound as a pure substance.
| Component | CAS Number | Molecular Formula | Weight % |
| This compound | 1780721-85-8 | C₇H₆BrClO | >95% |
Section 4: First-Aid Measures
Immediate medical attention is required in case of exposure. Show this safety data sheet to the doctor in attendance.
-
In case of eye contact:
-
In case of skin contact:
-
If inhaled:
-
If swallowed:
Section 5: Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific hazards arising from the chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9][10] These may include carbon oxides, hydrogen bromide, and hydrogen chloride.
-
Special protective equipment for firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9][10]
Section 6: Accidental Release Measures
-
Personal precautions, protective equipment, and emergency procedures:
-
Environmental precautions: Do not let product enter drains.[11]
-
Methods and materials for containment and cleaning up:
Section 7: Handling and Storage
-
Precautions for safe handling:
-
Conditions for safe storage, including any incompatibilities:
Caption: Recommended laboratory workflow for handling this compound.
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.[9][10]
-
Personal Protective Equipment:
-
Eye/face protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
-
Respiratory protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.
-
Section 9: Physical and Chemical Properties
The following are computed properties for this compound.
| Property | Value | Source |
| Molecular Weight | 221.48 g/mol | [1] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 219.92906 Da | [1] |
| Monoisotopic Mass | 219.92906 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Section 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical stability: Stable under recommended storage conditions.
-
Possibility of hazardous reactions: No data available.
-
Conditions to avoid: Incompatible products, excess heat, dust formation.
-
Incompatible materials: Strong oxidizing agents.[2]
-
Hazardous decomposition products: Carbon monoxide, Carbon dioxide, Hydrogen chloride gas, Hydrogen bromide gas.
Section 11: Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information below is based on data from structurally related compounds.
-
Acute toxicity: Harmful if swallowed or in contact with skin.[2]
-
Serious eye damage/eye irritation: Causes serious eye irritation.[2][4]
-
Respiratory or skin sensitization: No data available.
-
Germ cell mutagenicity: No data available.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[11]
-
Reproductive toxicity: No data available.[2]
-
Specific target organ toxicity - single exposure: May cause respiratory irritation.[2][4][11]
-
Specific target organ toxicity - repeated exposure: No data available.
-
Aspiration hazard: No data available.
References
Sources
- 1. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cochise.edu [cochise.edu]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. 2-溴-4-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. capotchem.cn [capotchem.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Guidance on 4-Bromo-5-chloro-2-methylphenol: A Note on Chemical Identity and Safety
Senior Application Scientist Note: Researchers, scientists, and drug development professionals seeking toxicological data and handling precautions for 4-Bromo-5-chloro-2-methylphenol should exercise extreme caution. Comprehensive searches of chemical safety databases, supplier inventories, and regulatory resources have not yielded a specific and verifiable toxicological profile or Safety Data Sheet (SDS) for this particular isomer.
The precise arrangement of functional groups on the phenol ring dictates the compound's chemical, physical, and toxicological properties. Extrapolating safety data from related isomers is not a scientifically valid or safe practice, as small structural changes can lead to significant differences in reactivity, toxicity, and required handling procedures.
The Critical Importance of Isomer Identification
The name "this compound" specifies a distinct chemical structure. However, public domain safety information is more readily available for other, structurally different isomers, including:
-
4-Bromo-2-chlorophenol
-
2-Bromo-4-chloro-5-methylphenol (CAS No. 112135-31-6)
-
5-Bromo-4-chloro-2-methylphenol (CAS No. 1780721-85-8)
-
2-bromo-4-chloro-6-methylphenol (CAS No. 54852-68-5)
Each of these compounds will have a unique toxicological profile. Before any handling or experimental use, it is imperative to:
-
Confirm the Chemical Abstract Service (CAS) Number: The CAS number is a unique identifier for a specific chemical substance and is the most reliable way to ensure you are researching the correct compound.
-
Source a Specific Safety Data Sheet (SDS): The SDS for the exact CAS number of the compound in your possession is the primary source for all safety, handling, and emergency information.
General Hazards of Halogenated Phenols (For Informational Purposes Only)
While specific data for this compound is unavailable, halogenated phenols as a class of compounds often present significant health and safety risks. The following information is provided as a general overview and should not be considered a substitute for a substance-specific SDS.
Many halogenated phenols are known to be:
-
Corrosive or Irritating: Causing severe irritation or burns to the skin, eyes, and respiratory tract.[1][2][3]
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Environmental Hazards: Potentially toxic to aquatic life.[2][4]
Hypothetical Risk Assessment and Handling Workflow
Should a verified SDS for this compound become available, a systematic approach to risk assessment and handling would be required. The following diagrams illustrate the logical workflows that should be implemented in a laboratory setting.
Caption: Workflow for Hazard Identification and Risk Assessment.
General Safe Handling Protocol for Potentially Hazardous Powders
The following is a generalized protocol for handling a solid chemical with presumed toxicity. This is a template and must be adapted based on a specific SDS.
-
Preparation & Engineering Controls:
-
Work must be conducted in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are directly accessible.[1]
-
Place a chemical-resistant liner on the work surface.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE as detailed in the diagram below. As a minimum, this would include a lab coat, nitrile gloves, and chemical splash goggles.
-
-
Weighing & Handling:
-
Post-Handling & Decontamination:
-
Wipe down the work surface with an appropriate solvent and then soap and water.
-
Carefully remove and dispose of gloves in the designated waste stream.
-
Wash hands thoroughly with soap and water.[1]
-
Caption: Generalized PPE Donning and Doffing Sequence.
Emergency Procedures: A General Framework
In the event of an exposure to a hazardous chemical, a rapid and informed response is critical. The following decision tree is a general guide. Always refer to Section 4 (First-Aid Measures) and Section 6 (Accidental Release Measures) of the substance-specific SDS.
Caption: General Emergency Response Decision Tree.
Due to the absence of specific toxicological and safety data for This compound , this document cannot provide the in-depth technical guide requested. We strongly advise against the use of this compound until a verified Safety Data Sheet from a reputable supplier can be obtained. For projects requiring a brominated and chlorinated methylphenol, we recommend sourcing one of the commercially available isomers and adhering strictly to the safety protocols outlined in its specific SDS.
References
As no specific data for this compound was found, this reference list pertains to related compounds and general chemical safety principles.
-
4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5 . European Chemicals Bureau. Available at: [Link]
-
Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% . Cole-Parmer. Available at: [Link]
-
4-Bromo-2-fluoro-5-methylphenol . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Safety data sheet - 4-Bromo-2-chlorophenol . CPAChem. (2023). Available at: [Link]
-
material safety data sheet - 2-bromo-4-chloro-6-methylphenol . Capot Chemical. (2018). Available at: [Link]
-
5-Bromo-4-chloro-2-methylphenol . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
4-Bromo-3-chloro-5-methylphenol . PubChem, National Center for Biotechnology Information. Available at: [Link]
Sources
A Technical Guide to the Strategic Discovery and Synthesis of Novel 4-Bromo-5-chloro-2-methylphenol Analogues
Abstract
Halogenated phenols are a cornerstone of medicinal chemistry and materials science, offering a scaffold with tunable physicochemical properties and diverse biological activities.[1][2][3] This technical guide provides a comprehensive framework for the rational design, synthesis, and characterization of novel analogues based on the 4-bromo-5-chloro-2-methylphenol core. We delve into the strategic considerations for synthesizing the core scaffold, followed by robust, field-proven methodologies for functional diversification at the phenolic hydroxyl group. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower the discovery of next-generation bioactive molecules. Detailed experimental workflows, characterization data, and a discussion of potential applications are presented to create a self-validating guide for laboratory implementation.
Introduction: The Strategic Value of Halogenated Phenols
The Core Moiety: this compound
The this compound structure represents a synthetically intriguing and potentially valuable molecular scaffold. It is a highly substituted phenol featuring:
-
An activating, ortho-directing methyl group.
-
A strongly activating, ortho-, para-directing hydroxyl group.
-
Two distinct halogen atoms (bromine and chlorine) that significantly modulate the ring's electronic properties and lipophilicity.[3]
The presence and specific arrangement of these substituents create a unique electronic and steric environment. Halogen atoms, in particular, are known to enhance biological activity through mechanisms like halogen bonding, improved membrane permeability, and metabolic stability.[4][5] This makes the core structure a promising starting point for developing new chemical entities.
Rationale for Analogue Development: Tuning for Function
The primary motivation for synthesizing analogues of a core scaffold is to systematically explore the structure-activity relationship (SAR). By making targeted modifications, we can fine-tune properties to optimize for a desired biological effect, such as antimicrobial, antioxidant, or anticancer activity, which are common among halogenated phenols.[2][6][7]
Our strategy focuses on two main avenues of diversification:
-
O-Alkylation (Etherification): Introducing various alkyl or aryl-alkyl chains to the phenolic oxygen can systematically alter lipophilicity, steric bulk, and hydrogen bonding capacity. This is a classic and effective method for modifying phenolic drug candidates.[8]
-
O-Acylation (Esterification): Converting the phenol to an ester can create prodrugs that improve bioavailability, as the ester can be cleaved in vivo to release the active phenolic compound. This also allows for the introduction of a wide range of functional groups via the acyl chain.[8]
Strategic Synthesis and Discovery Workflow
Our overall approach is designed to be logical, efficient, and yield a diverse library of novel compounds for screening. The workflow is grounded in established chemical principles and prioritizes robust, scalable reactions.
Caption: Overall workflow for the discovery of novel analogues.
Synthetic Strategies and Methodologies
The successful synthesis of the target analogues hinges on a robust and regioselective synthesis of the core scaffold, followed by high-yielding diversification reactions.
Synthesis of the Core Scaffold: this compound
The synthesis of this specific isomer is not widely reported, necessitating a rational, multi-step approach. We propose a synthesis starting from commercially available 5-chloro-2-methylphenol. The key challenge is the regioselective introduction of the bromine atom.
Causality of the Synthetic Route:
-
Starting Material: 5-chloro-2-methylphenol is selected as it already contains two of the required substituents in the correct relative positions.
-
Regioselectivity of Bromination: In electrophilic aromatic substitution, the powerful activating and directing effects of the hydroxyl group (-OH) dominate. The -OH group is strongly ortho-, para-directing. The position para to the hydroxyl group (C4) is sterically accessible and electronically activated. The ortho position (C6) is also activated but is more sterically hindered by the adjacent methyl group. Therefore, bromination is predicted to occur selectively at the C4 position. A well-established method for this is the use of N-Bromosuccinimide (NBS) in a suitable solvent.[9]
Caption: Proposed synthetic and diversification pathways.
Strategies for Analogue Diversification
With the core scaffold in hand, diversification is achieved through two reliable reactions targeting the phenolic hydroxyl group.
-
Williamson Ether Synthesis (O-Alkylation): This is a robust SN2 reaction. The phenol is first deprotonated with a mild base (e.g., K2CO3) to form the more nucleophilic phenoxide. This anion then displaces a halide from an alkyl halide (R-X) to form the ether. The choice of an aprotic polar solvent like acetone or acetonitrile facilitates the reaction by solvating the counter-ion without interfering with the nucleophile.
-
Esterification (O-Acylation): The reaction of the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Experimental Conditions
-
Reagents: All reagents were purchased from commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar) and used without further purification unless otherwise noted.
-
Solvents: Anhydrous solvents were used where specified.
-
Reaction Monitoring: Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates with visualization under UV light (254 nm) and/or by staining with potassium permanganate.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of this compound (Core Scaffold)
Causality & Trustworthiness: This protocol is adapted from standard, reliable methods for the regioselective bromination of activated phenols.[9] The use of acetic acid as a solvent provides a polar medium to facilitate the reaction, and the workup is designed to effectively remove the solvent and succinimide byproduct.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methylphenol (10.0 g, 70.1 mmol).
-
Dissolution: Add glacial acetic acid (100 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: In a single portion, add N-bromosuccinimide (NBS) (12.5 g, 70.1 mmol, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the consumption of the starting material by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Workup:
-
Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (150 mL) and water (100 mL). Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hexanes/dichloromethane mixture to afford the title compound as a white to off-white solid.
Protocol 2: General Procedure for O-Alkylation (Ether Analogues)
Causality & Trustworthiness: This classic Williamson ether synthesis protocol uses potassium carbonate as an inexpensive and effective base that is easily filtered off post-reaction. Acetone is an ideal solvent due to its polarity and appropriate boiling point for reflux.
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.5 mmol), anhydrous potassium carbonate (K2CO3) (1.24 g, 9.0 mmol, 2.0 eq), and anhydrous acetone (20 mL).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (5.0 mmol, 1.1 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C). Stir vigorously for 6-18 hours, monitoring by TLC.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether analogue.
Protocol 3: General Procedure for O-Acylation (Ester Analogues)
Causality & Trustworthiness: This protocol uses triethylamine as a soluble organic base to scavenge the HCl formed during the reaction, preventing side reactions and driving the equilibrium towards the product. Dichloromethane is an excellent, inert solvent for this transformation.
-
Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.5 mmol), and anhydrous dichloromethane (DCM) (20 mL). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (Et3N) (0.75 mL, 5.4 mmol, 1.2 eq) via syringe.
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (4.7 mmol, 1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup:
-
Quench the reaction by adding 1M HCl (10 mL).
-
Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
-
Isolation & Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue by flash column chromatography.
Characterization and Data Summary
Structural confirmation and purity assessment are critical for validating the successful synthesis of each new analogue.
-
¹H NMR: Confirms the structure by showing the characteristic chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons.
-
¹³C NMR: Provides evidence for the carbon framework of the molecule.
-
Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate molecular weight. The characteristic isotopic pattern for compounds containing both bromine and chlorine is a key diagnostic feature.
-
Purity (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compounds, which should typically be >95% for biological screening.
Table 1: Representative Data for Synthesized Analogues
| Compound ID | R Group (Modification) | Synthesis Protocol | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) | Purity (%) |
| Core | -H | Protocol 1 | 85 | 78-80 | 7.31 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H) | >98 |
| ANA-01 | -CH₂CH₃ (Ethyl ether) | Protocol 2 | 78 | 45-47 | 4.05 (q, 2H, -OCH₂-), 1.42 (t, 3H, -CH₃) | >97 |
| ANA-02 | -CH₂Ph (Benzyl ether) | Protocol 2 | 82 | 91-93 | 5.10 (s, 2H, -OCH₂-), 7.30-7.45 (m, 5H) | >98 |
| ANA-03 | -C(O)CH₃ (Acetate ester) | Protocol 3 | 91 | 62-64 | 2.35 (s, 3H, -C(O)CH₃) | >99 |
| ANA-04 | -C(O)Ph (Benzoate ester) | Protocol 3 | 88 | 110-112 | 8.15 (d, 2H, Ar-H), 7.50-7.70 (m, 3H) | >97 |
Potential Applications and Future Directions
The library of synthesized analogues serves as a valuable resource for screening in various biological assays.
-
Antimicrobial Activity: Halogenated phenols are well-known for their antimicrobial properties.[4][7] The synthesized compounds should be tested against a panel of Gram-positive and Gram-negative bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
-
Antioxidant Potential: The phenolic hydroxyl group is a classic antioxidant motif. Assays such as the DPPH radical scavenging assay can quantify the antioxidant capacity of the parent phenol and its ester analogues (which may act as pro-drugs).
-
Anticancer Screening: Many small-molecule enzyme inhibitors contain halogenated aromatic rings. The library could be screened against various cancer cell lines to identify potential antiproliferative agents.
Future work should focus on expanding the library with more diverse functional groups and exploring C-H functionalization or cross-coupling reactions to modify the aromatic ring itself, further probing the SAR of this promising scaffold.[10]
Conclusion
This guide provides a comprehensive and scientifically-grounded framework for the synthesis and discovery of novel this compound analogues. By detailing not only the "how" but also the "why" of each experimental step, we have laid out a self-validating pathway from rational design to a fully characterized library of new chemical entities. The robust protocols for scaffold synthesis, O-alkylation, and O-acylation are designed for high yield and purity, enabling the generation of high-quality compounds ready for biological evaluation. This work establishes a strong foundation for future research and the potential discovery of new bioactive agents for pharmaceutical or agrochemical applications.
References
-
ResearchGate. Strategies for synthesis of densely functionalized phenols. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Available from: [Link]
-
ResearchGate. Selected methods for the synthesis of phenols. Available from: [Link]
-
MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]
-
ResearchGate. Synthesis of meta-functionalized phenols and anilines. Available from: [Link]
-
MDPI. Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. Available from: [Link]
-
National Institutes of Health (NIH). The biological action of chlorophenols. Available from: [Link]
- Google Patents. Halogenated phenols - US2811566A.
-
PubMed. Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Available from: [Link]
-
MDPI. Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Available from: [Link]
-
Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]
-
National Institutes of Health (NIH). Bromophenols in Marine Algae and Their Bioactivities. Available from: [Link]
-
MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]
-
PubChem. 5-Bromo-4-chloro-2-methylphenol. Available from: [Link]
-
ResearchGate. Halogenase Engineering for the Generation of New Natural Product Analogues. Available from: [Link]
- Google Patents. Process for producing 4-bromo-2-chlorophenols - US4223166A.
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- 10. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 4-Bromo-5-chloro-2-methylphenol from p-Cresol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-5-chloro-2-methylphenol, a valuable halogenated phenol derivative, starting from the readily available precursor, p-cresol (4-methylphenol). The protocol details a two-step electrophilic aromatic substitution strategy involving sequential bromination and chlorination. This application note is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of Halogenated Phenols
Halogenated phenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility spans across the pharmaceutical, agrochemical, and materials science industries. The introduction of halogen atoms onto a phenol ring can significantly modulate the physicochemical properties of the parent molecule, influencing its reactivity, lipophilicity, and biological activity. This compound, in particular, is a key intermediate for the synthesis of various targeted therapeutic agents and specialized polymers.
The synthesis of polysubstituted phenols with precise regiochemical control can be challenging.[1] This guide outlines a logical and efficient pathway to achieve the desired substitution pattern on the p-cresol scaffold.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound from p-cresol proceeds via a two-step electrophilic aromatic substitution (SEAr) pathway. The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are both ortho-, para-directing and activating groups.[2] This inherent directing effect is leveraged to achieve the desired substitution pattern.
Step 1: Ortho-Bromination of p-Cresol
The initial step involves the selective bromination of p-cresol at the position ortho to the hydroxyl group. The hydroxyl group is a more powerful activating group than the methyl group, thus directing the incoming electrophile (bromine) primarily to the positions ortho to it (positions 2 and 6). Since the para position is occupied by the methyl group, bromination occurs at one of the ortho positions.
Step 2: Ortho-Chlorination of 2-Bromo-4-methylphenol
The second step is the chlorination of the intermediate, 2-bromo-4-methylphenol. The existing substituents on the ring (hydroxyl, methyl, and bromo) will direct the incoming chlorine atom. The strong activating and ortho-directing hydroxyl group will primarily influence the position of chlorination to the remaining vacant ortho position (position 6).
Visualizing the Synthetic Pathway
The following diagram illustrates the sequential halogenation of p-cresol to yield the target compound.
Caption: Synthetic route from p-cresol to this compound.
Detailed Experimental Protocols
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Cresol (4-methylphenol) | Reagent Grade, ≥99% | Major Chemical Supplier | |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Major Chemical Supplier | Corrosive and Toxic |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Major Chemical Supplier | Toxic and Carcinogenic |
| Chlorine (Cl₂) | Gas or in solution | Major Chemical Supplier | Toxic and Corrosive |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Major Chemical Supplier | Corrosive |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Major Chemical Supplier | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Sodium Sulfite (Na₂SO₃) | Saturated Aqueous Solution | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | ||
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution |
4.2. Step 1: Synthesis of 2-Bromo-4-methylphenol
This procedure is adapted from established methods for the ortho-bromination of phenols.[3][4][5]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve p-cresol (10.8 g, 0.1 mol) in carbon tetrachloride (100 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in carbon tetrachloride (20 mL) dropwise from the dropping funnel over a period of 1 hour, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium sulfite to remove any unreacted bromine.
-
Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize the generated HBr.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-4-methylphenol.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Yield: 80-90%
4.3. Step 2: Synthesis of this compound
This step involves the Lewis acid-catalyzed chlorination of the brominated intermediate.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 2-bromo-4-methylphenol (18.7 g, 0.1 mol) in dichloromethane (100 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride (1.33 g, 0.01 mol) in small portions.
-
Bubble chlorine gas through the solution at a slow, steady rate, or add a solution of chlorine in dichloromethane, while maintaining the temperature below 10 °C. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 70-85%
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood due to the use of toxic and corrosive reagents like bromine, chlorine, and carbon tetrachloride.
-
Handling of Reagents:
-
Bromine: Is highly corrosive and toxic. Handle with extreme care and have a solution of sodium thiosulfate ready for quenching spills.
-
Chlorine: Is a toxic and corrosive gas. Ensure the gas trap is functioning correctly.
-
Carbon Tetrachloride: Is a suspected carcinogen and is toxic. Use with adequate ventilation and avoid inhalation or skin contact.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
Characterization and Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The methyl and hydroxyl protons will also be present. |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight, and the isotopic pattern for bromine and chlorine should be observed. |
| Melting Point | A sharp melting point range indicates high purity. |
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound from p-cresol. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully prepare this important chemical intermediate for further applications in drug discovery and materials science. The mechanistic understanding of electrophilic aromatic substitution is key to adapting this protocol for the synthesis of other substituted phenols.
References
- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society.
-
Study.com. (n.d.). Phenol in Chemistry | Properties, Synthesis & Reactions. Retrieved from [Link]
- Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052.
- Gharda Chemicals Ltd. (2015). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
- Huston, R. C., & Ballard, M. M. (1941). o-BROMOPHENOL. Organic Syntheses, Coll. Vol. 2, p.97.
- Raiford, L. C., & Miller, G. R. (1933). Behavior of Mixed Halogenated Phenols toward Nitrating Agents. Journal of the American Chemical Society, 55(5), 2125–2131.
- Ungnade, H. E., & Orwoll, E. F. (1941). 3-bromo-4-hydroxytoluene. Organic Syntheses, Coll. Vol. 2, p.130.
-
Vedantu. (n.d.). What is the product formed when o Cresol reacts with bromine water. Retrieved from [Link]
- Yeung, Y.-Y., & Jacobsen, E. N. (2018). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Journal of the American Chemical Society, 140(42), 13656-13660.
- Ciba-Geigy Ag. (1980). Process for producing 4-bromo-2-chlorophenols.
- Dow Chemical Co. (1969). Method for selectively brominating phenols.
- Zhang, Y. (2007). A kind of method for preparing 2-bromo-4-methylphenol.
- Zhang, Y. (2012). Method for preparing 2-bromine-4-methylphenol.
- Zhang, Y. (2008). Preparation of 2-bromo-4-methylphenol.
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
Detailed protocol for the regioselective bromination and chlorination of 2-methylphenol
Abstract
This comprehensive guide provides detailed protocols for the regioselective bromination and chlorination of 2-methylphenol (o-cresol), a critical starting material in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Halogenated 2-methylphenols, such as 4-bromo-2-methylphenol and 4-chloro-2-methylphenol, serve as versatile intermediates.[1][2][3] This document outlines four distinct, optimized protocols to selectively yield 4-bromo-, 6-bromo-, 4-chloro-, and 6-chloro-2-methylphenol. The underlying principles of electrophilic aromatic substitution, directing group effects, and steric hindrance that govern regioselectivity are discussed in detail. Methodologies employing reagents such as sulfuryl chloride with sulfur-based catalysts for para-chlorination, N-chlorosuccinimide with selenoether catalysts for ortho-chlorination, and N-bromosuccinimide under controlled conditions for selective bromination are presented. This guide is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for the synthesis of specific halogenated phenol isomers.
Introduction: The Strategic Importance of Halogenated Phenols
The introduction of halogen atoms onto a phenolic ring is a foundational transformation in organic synthesis. Halogens act as key functional handles for subsequent modifications, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern drug discovery and materials science.[1] Furthermore, the presence of a halogen can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making regioselective halogenation a critical tool for tuning the bioactivity of molecules.
2-Methylphenol presents a unique challenge and opportunity for regioselective halogenation. The molecule possesses two activating groups: a strongly activating hydroxyl (-OH) group and a weakly activating methyl (-CH₃) group.[4] Both are ortho, para-directing. The powerful influence of the hydroxyl group dominates, strongly activating the positions para (C4) and ortho (C6) to it. The challenge lies in selectively directing the electrophilic halogen to one of these two positions, overcoming the inherent electronic bias and steric factors.
This document provides a detailed roadmap for navigating these challenges, offering field-proven protocols to achieve high selectivity for each of the four possible mono-halogenated isomers.
Mechanistic Insights: Controlling Regioselectivity
The halogenation of 2-methylphenol is a classic example of electrophilic aromatic substitution (EAS). The outcome of the reaction is governed by the interplay of electronic and steric effects.
-
Electronic Effects : The hydroxyl group is a powerful activating group due to the resonance donation of its lone pair electrons into the aromatic ring. This significantly increases the electron density at the ortho (C6) and para (C4) positions, making them highly nucleophilic and susceptible to attack by an electrophile (e.g., Br⁺ or Cl⁺).[5] The methyl group also contributes to this activation via hyperconjugation and inductive effects, but its influence is substantially weaker than that of the hydroxyl group.[6]
-
Steric Effects : The methyl group at the C2 position creates steric hindrance around the adjacent C6 (ortho) position. Consequently, bulky electrophiles or catalytic complexes will preferentially attack the less hindered C4 (para) position. This principle is a key strategy for achieving para-selectivity. Conversely, achieving ortho-selectivity often requires specialized catalytic systems that can overcome this steric barrier, for instance, through a directed mechanism involving chelation or specific hydrogen bonding interactions.[7]
The choice of halogenating agent, solvent, and catalyst is therefore paramount in tipping the balance in favor of the desired isomer.
Logical Flow for Regioselective Halogenation
The following diagram illustrates the decision-making process and reaction pathways described in this guide.
Caption: Workflow for regioselective halogenation of 2-methylphenol.
Safety and Handling
General Precautions : All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat, is mandatory. An emergency eyewash station and safety shower must be readily accessible.
-
2-Methylphenol (o-Cresol) : Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Brominating Agents (NBS, Br₂) : N-Bromosuccinimide (NBS) is an irritant and moisture-sensitive. Molecular bromine is highly toxic, corrosive, and volatile. It can cause severe burns upon contact and respiratory distress upon inhalation.[7][8] Handle with extreme caution using a gas-tight syringe or cannula for transfers.
-
Chlorinating Agents (SO₂Cl₂, NCS) : Sulfuryl chloride is toxic, corrosive, and reacts violently with water, releasing toxic gases. N-Chlorosuccinimide (NCS) is an irritant and an oxidizing agent.
-
Solvents : Dichloromethane (DCM) and methanol are volatile and toxic. Avoid inhalation and skin contact.
-
Acids and Catalysts : Lewis acids (AlCl₃) react violently with water. p-Toluenesulfonic acid (p-TsOH) is corrosive.
Waste Disposal : All halogenated organic waste must be collected in a designated, properly labeled container for hazardous waste disposal according to institutional guidelines. Neutralize acidic aqueous layers before disposal.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Bromo-2-methylphenol (para-Bromination)
This protocol prioritizes the formation of the para-isomer by using a non-polar solvent, which moderates the high reactivity of the phenol and favors substitution at the sterically less-hindered C4 position. Using N-Bromosuccinimide (NBS) provides a safer and more manageable source of electrophilic bromine compared to molecular bromine.[9][10]
Table 1: Reagents for para-Bromination
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Methylphenol | 108.14 | 20.0 | 2.16 g |
| N-Bromosuccinimide (NBS) | 177.98 | 20.0 | 3.56 g |
| Dichloromethane (DCM) | - | - | 100 mL |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylphenol (2.16 g, 20.0 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a single portion, add N-Bromosuccinimide (3.56 g, 20.0 mmol) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with 1 M sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by water (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
The crude product, typically a mixture of isomers favoring the para product, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-methylphenol.[1]
Protocol 2: Regioselective Synthesis of 6-Bromo-2-methylphenol (ortho-Bromination)
Achieving high ortho-selectivity requires overcoming the steric hindrance of the C2-methyl group. This protocol utilizes a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a polar protic solvent (methanol). This system has been shown to provide excellent selectivity for mono ortho-bromination of para-substituted phenols.[11][12] The principle is adapted here for 2-methylphenol, where the C6 position is electronically activated and sterically accessible for this catalytic system.
Table 2: Reagents for ortho-Bromination
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Methylphenol | 108.14 | 10.0 | 1.08 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g |
| p-TsOH·H₂O | 190.22 | 1.0 | 190 mg |
| Methanol (ACS Grade) | - | - | 20 mL |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-methylphenol (1.08 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 10 mol%) in methanol (10 mL). Stir for 10 minutes at room temperature.
-
In a separate flask shielded from light (e.g., wrapped in aluminum foil), dissolve N-Bromosuccinimide (1.78 g, 10.0 mmol) in methanol (10 mL).
-
Add the NBS solution dropwise to the phenol solution over a period of 20 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 15-20 minutes. The reaction is typically very rapid.[11]
-
Monitor for completion by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 6-bromo-2-methylphenol.[13]
Protocol 3: Regioselective Synthesis of 4-Chloro-2-methylphenol (para-Chlorination)
This protocol achieves exceptional para-selectivity by using a bulky electrophilic chlorinating species generated in situ. Sulfuryl chloride (SO₂Cl₂) in the presence of a sulfur-containing catalyst and a Lewis acid generates a reactive intermediate that is highly sensitive to steric hindrance, leading to preferential attack at the C4 position.[14] This method has reported para:ortho ratios as high as 45.7:1 for 2-methylphenol.[14]
Table 3: Reagents for para-Chlorination
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Methylphenol | 108.14 | 50.0 | 5.41 g |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 55.0 | 4.1 mL |
| Tetrahydrothiopyran | 102.20 | ~1.0 | ~100 mg |
| Aluminum Chloride (AlCl₃) | 133.34 | ~1.9 | ~250 mg |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 2-methylphenol (5.41 g, 50.0 mmol), tetrahydrothiopyran (~100 mg), and anhydrous aluminum chloride (~250 mg).
-
Add 50 mL of anhydrous dichloromethane (DCM) and stir the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Place sulfuryl chloride (4.1 mL, 55.0 mmol) in a dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve HCl gas, which should be vented through a scrubber (e.g., containing a NaOH solution).
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.[14]
-
Slowly and carefully quench the reaction by pouring it over crushed ice (~100 g) in a beaker.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
High-purity 4-chloro-2-methylphenol can be obtained by vacuum distillation or recrystallization from hexanes.[15]
Protocol 4: Regioselective Synthesis of 6-Chloro-2-methylphenol (ortho-Chlorination)
Selective ortho-chlorination is challenging and often requires advanced catalytic systems. This protocol is based on catalyst-controlled methods that utilize a directing group interaction to favor substitution at the sterically hindered position. A selenoether catalyst has been shown to be highly effective in directing the chlorination of phenols to the ortho position using N-chlorosuccinimide (NCS).[16]
Table 4: Reagents for ortho-Chlorination
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Methylphenol | 108.14 | 1.0 | 108 mg |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 147 mg |
| Selenoether Catalyst* | - | 0.02 (2 mol%) | Varies |
| Chloroform (CHCl₃) | - | - | 5 mL |
*Note: The specific selenoether catalyst (e.g., as described in Org. Lett. 2020, 22, 21, 8560–8565) must be synthesized separately or procured. This protocol assumes its availability.
Step-by-Step Procedure:
-
To a vial equipped with a stir bar, add 2-methylphenol (108 mg, 1.0 mmol) and the selenoether catalyst (0.02 mmol, 2 mol%).
-
Add 5 mL of chloroform and stir to dissolve.
-
Add N-chlorosuccinimide (147 mg, 1.1 mmol) to the solution.
-
Seal the vial and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC to determine the conversion and isomer ratio. As described in the literature, this method can achieve high ortho:para ratios.[16]
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic solution with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The purification of the product and recovery of the catalyst is best achieved via flash column chromatography on silica gel.[16]
Purification and Characterization
The separation of halogenated phenol isomers is often challenging due to their similar polarities.[17]
-
Column Chromatography : This is the most common method for purification. A silica gel stationary phase with a non-polar/polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) is typically effective. Careful selection of the eluent composition and a long column may be necessary to achieve baseline separation.
-
Recrystallization : If the desired product is a solid and obtained in high isomeric purity, recrystallization from a suitable solvent (e.g., hexanes, ethanol/water) can be an effective final purification step.
-
Characterization : The identity and purity of the final products should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural information and allows for the determination of the isomer ratio in crude mixtures by analyzing the distinct aromatic proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for assessing purity and confirming the molecular weight of the product.
-
Melting Point : Comparison with literature values can confirm the identity of solid products.
-
Conclusion
The regioselective halogenation of 2-methylphenol is a controllable process when the appropriate synthetic strategy is employed. By leveraging the principles of steric hindrance and catalyst-directed substitution, it is possible to synthesize each of the four mono-halogenated isomers with high selectivity. The protocols detailed herein provide robust and reproducible methods for accessing these valuable synthetic intermediates. The para-isomers are generally more straightforward to obtain due to steric preference, while the synthesis of ortho-isomers relies on specialized catalytic systems that represent the forefront of selective C-H functionalization chemistry. These application notes serve as a practical guide for chemists to confidently and selectively functionalize the 2-methylphenol scaffold.
References
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Georgiev, D., Saes, B. W. H., Johnston, H. J., Boyce, S. K., Healy, A., & Brown, A. L. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
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Farr, F. R., & Al-Zaydi, K. M. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molbank, 2021(2), M1232. [Link]
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Dinh, A. N., Buser, J. F., & Gustafson, J. L. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Organic Letters, 22(21), 8560–8565. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylphenol. PubChem Compound Database. [Link]
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- Scientific Update. (2018).
- Wikipedia. (2019). N-Bromosuccinimide.
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- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
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-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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Scientific Update. (2017). Regioselective Chlorination of Phenols. [Link]
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-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Georgiev, D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed. [Link]
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- SnapSynapse. (2024).
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- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences.
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- CymitQuimica. (n.d.). CAS 87-64-9: 2-Chloro-6-methylphenol.
- European Patent Office. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol.
- Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
- ResearchGate. (2019).
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Application Notes & Protocols: The Strategic Use of 5-Bromo-4-chloro-2-methylphenol in Pharmaceutical and Agrochemical Intermediate Synthesis
Introduction: A Versatile Halogenated Phenolic Building Block
5-Bromo-4-chloro-2-methylphenol is a polysubstituted aromatic compound featuring a unique combination of functional groups that render it a highly valuable intermediate in the synthesis of complex organic molecules. Its structure, a phenol ring (cresol) decorated with two distinct halogens (bromine and chlorine), provides multiple, orthogonally reactive sites. This strategic arrangement allows for selective functionalization, making it a sought-after precursor in the development of novel pharmaceutical and agrochemical agents.
The presence of halogens is a well-established strategy in drug design to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. Compounds derived from halogenated phenols are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties[1][2]. This guide provides a detailed exploration of the chemical reactivity of 5-Bromo-4-chloro-2-methylphenol and presents robust protocols for its application in synthesizing advanced intermediates.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of 5-Bromo-4-chloro-2-methylphenol is fundamental to its effective use in synthesis.
Key Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-chloro-2-methylphenol | [3] |
| Molecular Formula | C₇H₆BrClO | [3] |
| Molecular Weight | 221.48 g/mol | [3] |
| Appearance | Typically a solid at room temperature. | N/A |
| XLogP3 | 3.3 | [3] |
Rationale of Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are strong and weak activating groups, respectively, and are ortho, para-directing for electrophilic aromatic substitution[4][5]. Conversely, the bromo (-Br) and chloro (-Cl) substituents are deactivating yet also ortho, para-directing.
This electronic landscape dictates that the phenolic -OH group is the most reactive site for derivatization (e.g., etherification, esterification), while the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a cornerstone of modern drug synthesis[6]. The strategic placement of these groups allows chemists to build molecular complexity in a controlled, stepwise manner.
Core Application: Synthesis of an Ester-Linked Biaryl Intermediate
Esterification of the phenolic hydroxyl is a common and critical step to mask the acidity of the phenol, improve stability, and create a key linkage in more complex molecules. The following protocol details the synthesis of a model biphenyl carboxylate ester, a scaffold found in numerous biologically active compounds[2]. This reaction utilizes a dicyclohexylcarbodiimide (DCC) coupling, a reliable method for forming esters from carboxylic acids and alcohols.
Principle & Causality of Experimental Choices
The reaction proceeds via the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 5-bromo-4-chloro-2-methylphenol. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction by forming an even more reactive acylpyridinium intermediate. Anhydrous chloroform is chosen as the solvent to prevent premature hydrolysis of the DCC and the activated intermediates. The workup procedure is designed to remove the insoluble N,N'-dicyclohexylurea (DCU) byproduct and any unreacted starting materials.
Experimental Workflow Diagram
Caption: Workflow for DCC-mediated ester synthesis.
Detailed Protocol: Synthesis of 5-bromo-4-chloro-2-methylphenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate
This protocol is adapted from a similar synthesis utilizing 4-bromo-2-chlorophenol and is presented for illustrative purposes[2].
Materials:
-
5-Bromo-4-chloro-2-methylphenol (1.00 mmol, 221.5 mg)
-
4′-Methoxy-[1,1′-biphenyl]-4-carboxylic acid (1.00 mmol, 228.2 mg)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.00 mmol, 206.3 mg)
-
4-N,N-Dimethylaminopyridine (DMAP) (0.05 mmol, ~6 mg)
-
Anhydrous Chloroform (15 mL)
-
5% Acetic Acid solution (aqueous)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
-
Eluent: Chloroform or a mixture of Chloroform/Petroleum Ether
Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-4-chloro-2-methylphenol (1.00 mmol) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid (1.00 mmol) in 10 mL of anhydrous chloroform.
-
Reagent Addition: To this suspension, add DCC (1.00 mmol) and a catalytic amount of DMAP (~5 mg).
-
Reaction Execution: Seal the flask and stir the mixture at room temperature overnight (approx. 12-16 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Workup - Filtration: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of chloroform (5 mL) and combine the filtrates.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution successively with 5% aqueous acetic acid (2 x 25 mL) and deionized water (2 x 25 mL) to remove any remaining DMAP and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with chloroform.
-
Final Product: Combine the fractions containing the product (as determined by TLC) and remove the solvent to yield the final product, which can be further recrystallized from a chloroform/petroleum ether mixture to obtain colorless crystals.
Alternative Pathway: Williamson Ether Synthesis
The synthesis of ethers from 5-Bromo-4-chloro-2-methylphenol is another cornerstone transformation, providing stable linkages for more complex pharmaceutical targets. The Williamson ether synthesis is a robust and high-yielding method for this purpose.
Principle & Rationale
This reaction is a classic Sₙ2 nucleophilic substitution. A strong base (e.g., potassium carbonate, sodium hydride) is used to deprotonate the acidic phenolic hydroxyl, forming a potent phenoxide nucleophile. This phenoxide then attacks an alkyl halide (e.g., ethyl iodide), displacing the halide and forming the C-O ether bond. A polar aprotic solvent like DMF or acetone is used to solvate the cation of the base without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.
Reaction Pathway Diagram
Caption: General pathway for Williamson ether synthesis.
Quantitative Data Summary
The following table provides illustrative data for the protocols described. Actual results may vary based on experimental conditions and the specific substrates used.
| Parameter | DCC-Mediated Esterification | Williamson Ether Synthesis |
| Starting Phenol | 5-Bromo-4-chloro-2-methylphenol | 5-Bromo-4-chloro-2-methylphenol |
| Key Reagents | Carboxylic Acid, DCC, DMAP | Alkyl Halide, Base (e.g., K₂CO₃) |
| Typical Yield | 70-85% (based on similar reactions[2]) | >90% (generally high-yielding) |
| Purity | High after chromatography | High after workup/distillation |
| Reaction Time | 12-16 hours | 4-8 hours |
| Temperature | Room Temperature | 60-100 °C |
Safety and Handling
As with all halogenated phenols, proper safety precautions must be strictly followed.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Handle the compound in a well-ventilated fume hood.[7]
-
Hazards: Halogenated phenols are often classified as harmful if swallowed, and can cause skin and serious eye irritation[7][8]. Avoid inhalation of dust and direct contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[9].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Conclusion
5-Bromo-4-chloro-2-methylphenol stands out as a strategically designed building block for advanced organic synthesis. Its defined substitution pattern offers chemists precise control over subsequent derivatization steps. The protocols for ester and ether formation detailed herein represent fundamental, high-yield transformations that unlock access to a wide array of more complex pharmaceutical and agrochemical intermediates. By leveraging the unique reactivity of this compound, researchers can efficiently construct novel molecular architectures with significant potential for biological activity.
References
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Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
-
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-
Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?[Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Dhawan Arora, S. (2023). XII-11#23, Electrophilic Substitution of Phenols. YouTube. [Link]
-
Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-2-methylphenol. [Link]
-
Organic Syntheses. Procedure for 1-Iodopropyne. [Link]
-
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-
PubChem. 5-Bromo-4-chloro-2-methylphenol. [Link]
-
Zhang, S. et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Kumar, S. et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. [Link]
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Application Notes & Protocols for 4-Bromo-5-chloro-2-methylphenol in Agrochemical Development
Abstract
Halogenated phenolic compounds are foundational scaffolds in the synthesis of modern agrochemicals, with their unique substitution patterns critically influencing biological efficacy, selectivity, and environmental persistence.[1] This document provides a detailed technical guide on the application of 4-Bromo-5-chloro-2-methylphenol, a versatile intermediate for the development of novel fungicides and herbicides. We will explore the rationale behind its use, grounded in structure-activity relationships, and provide a comprehensive, field-proven protocol for the synthesis of a model phenoxy-based herbicide. This guide is intended for researchers, chemists, and formulation scientists in the agrochemical industry, offering both the theoretical basis and practical methodologies required for leveraging this valuable chemical intermediate.
Compound Profile: this compound
This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a methyl group, and two different halogen atoms (bromine and chlorine) on the benzene ring. This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆BrClO
-
Molecular Weight: 221.48 g/mol [2]
-
Structure: (Note: A representative structure is shown, as this specific isomer is less common than others like 5-bromo-4-chloro-2-methylphenol)
Physicochemical Properties
The properties of halogenated phenols can be inferred from structurally similar compounds. The data below is compiled based on related molecules like 4-bromo-2-chlorophenol and 4-chloro-2-methylphenol.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white or crystalline solid. | [3] |
| Melting Point | Typically ranges from 60-90°C, depending on the isomer. | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and ethyl acetate. | [4] |
| Stability | Stable under standard laboratory conditions. | [5] |
Rationale for Agrochemical Application
The introduction of halogen atoms into a potential active ingredient is a cornerstone of modern agrochemical design, with approximately 81% of recently launched agrochemicals containing halogens.[1] The bromine and chlorine atoms on the this compound ring serve several critical functions:
-
Modulation of Lipophilicity: The halogens increase the lipophilicity (hydrophobicity) of the molecule. This is a key factor for effective agrochemicals, as it enhances their ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.[6]
-
Electronic Effects: As electron-withdrawing groups, halogens alter the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. This influences how the molecule binds to its target enzyme or receptor, directly impacting its biological activity.[7]
-
Metabolic Stability: The carbon-halogen bond is strong and not easily metabolized by target organisms (weeds, fungi) or in the environment, which can increase the persistence and residual activity of the final product.
-
Steric Influence: The size and position of the halogen atoms provide steric bulk that can promote a specific conformation of the molecule, leading to higher binding affinity and selectivity for the target site.
Phenolic compounds, in general, are known to possess intrinsic antifungal and antimicrobial properties, often by disrupting microbial membranes or inhibiting essential enzymes.[8][9] This makes this compound an excellent starting point for developing potent fungicides. Furthermore, its structure is analogous to the core of phenoxy herbicides, which act as synthetic auxins, making it a prime candidate for herbicide synthesis.[10][11]
Synthesis Protocol: From Precursor to a Model Herbicide
This section details the synthesis of a model agrochemical, (4-Bromo-5-chloro-2-methylphenoxy)acetic acid, from this compound. This reaction is a modified Williamson ether synthesis, a robust and widely used method for preparing phenoxy-based compounds.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis, from starting materials to the final, purified product.
Caption: Synthetic workflow for the preparation of a model herbicide.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Sodium chloroacetate (ClCH₂COONa) (1.2 eq)
-
Ethanol (Reagent grade)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (for potential extraction/TLC)
-
Hexane (for TLC)
Step-by-Step Protocol
-
Phenoxide Salt Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 11.07 g, 50 mmol) in 100 mL of ethanol.
-
In a separate beaker, dissolve sodium hydroxide (2.2 g, 55 mmol) in 20 mL of deionized water.
-
Causality Note: Using a slight excess of NaOH ensures complete deprotonation of the weakly acidic phenol to form the sodium phenoxide salt. The phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the subsequent alkylation step.
-
Slowly add the NaOH solution to the stirred phenolic solution. A slight exotherm may be observed. Stir for 30 minutes at room temperature to ensure complete salt formation.
-
-
Etherification (Alkylation):
-
Add sodium chloroacetate (7.0 g, 60 mmol) directly to the flask containing the phenoxide solution.
-
Causality Note: A moderate excess of the alkylating agent (sodium chloroacetate) is used to drive the reaction to completion according to Le Châtelier's principle, maximizing the yield of the desired ether.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase (the product spot should appear at a different Rf value than the starting phenol).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator. This step helps to concentrate the product and facilitate precipitation.
-
Transfer the concentrated mixture to a 500 mL beaker and slowly acidify by adding concentrated HCl dropwise while stirring vigorously. Monitor the pH with litmus paper until it is strongly acidic (pH ~1-2).
-
Causality Note: Acidification protonates the carboxylate salt of the product, converting it to the neutral carboxylic acid, which is insoluble in the aqueous medium and precipitates out as a solid.
-
A white or off-white precipitate of (4-Bromo-5-chloro-2-methylphenoxy)acetic acid will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Self-Validation Step: The crude product should be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
-
Determine the final yield, melting point, and characterize the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
-
Proposed Mechanism of Action: Synthetic Auxin Herbicide
The synthesized product, (4-Bromo-5-chloro-2-methylphenoxy)acetic acid, belongs to the phenoxyalkanoic acid class of herbicides. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).
Mechanism: In broadleaf weeds, these synthetic auxins overwhelm the plant's natural hormonal regulation system. They bind to auxin receptors (like TIR1/AFB proteins), leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin-responsive genes, causing uncontrolled, disorganized cell division and growth. The plant cannot sustain this rapid and distorted growth, leading to epinasty (twisting of stems and leaves), tissue damage, and ultimately, plant death.[12]
Biological Pathway Diagram
Caption: Mechanism of action for a synthetic auxin herbicide.
Safety and Handling
Halogenated phenols and their derivatives must be handled with appropriate care.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin and eye contact.[3][14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[4]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- PubMed Central. (n.d.). Bioprospecting Phenols as Inhibitors of Trichothecene-Producing Fusarium: Sustainable Approaches to the Management of Wheat Pathogens.
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- BenchChem. (n.d.). Application Notes and Protocols for Halogenated Phenols in Agrochemical Synthesis.
- ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
- CPAchem. (2023). Safety data sheet - 4-Bromo-2-chlorophenol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (2025). (PDF) Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Capot Chemical. (2018). material safety data sheet.
- ResearchGate. (2017). Role of phenolics in the resistance mechanisms of plants against fungal pathogens and insects.
- PubMed Central. (n.d.). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%.
- ResearchGate. (2001). (PDF) Pattern recognition study of structure - Activity relationship of halophenols and halonitrophenols against fungus T. mentagrophytes.
- PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol.
- ResearchGate. (2025). Manufacturing Approaches of New Halogenated Agrochemicals.
- PubMed. (1982). Structure-activity relationships in microbial transformation of phenols.
- Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
- European Chemicals Bureau. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.
- MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- ResearchGate. (2025). (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity.
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Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-5-chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using the dihalogenated phenol, 4-Bromo-5-chloro-2-methylphenol. This document offers in-depth technical insights, detailed experimental protocols, and troubleshooting advice tailored for researchers in organic synthesis and drug development. The content is structured to explain the fundamental principles of the Suzuki coupling and to provide practical, field-proven methodologies for the selective functionalization of this versatile building block.
Introduction: The Strategic Importance of Dihalogenated Phenols in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] this compound presents a unique synthetic challenge and opportunity due to the presence of two different halogen atoms on an electron-rich phenolic ring. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, providing access to a diverse array of complex molecular architectures from a single starting material. This guide will explore the strategies and reaction conditions necessary to control the selectivity of Suzuki couplings with this substrate.
Understanding the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8][9] A palladium(0) species is the active catalyst that enters the catalytic cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate.[2][8] The reactivity of the aryl halide is a critical factor in this rate-determining step, with the bond strength of the carbon-halogen bond playing a significant role. Generally, the reactivity follows the trend: C-I > C-Br > C-Cl.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][11][12][13]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for this compound
The presence of both a bromine and a chlorine atom on the phenol ring allows for selective cross-coupling. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, which provides a handle for selective mono-arylation at the 4-position.[14] Subsequent coupling at the 5-position (C-Cl) would require more forcing conditions or a more active catalyst system. The electron-donating hydroxyl and methyl groups activate the aromatic ring, which can facilitate the oxidative addition step.
Experimental Protocols
Protocol 1: Selective Mono-arylation at the 4-Position (C-Br)
This protocol is designed to selectively couple an arylboronic acid at the C-Br bond of this compound, leaving the C-Cl bond intact for further functionalization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[15]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Figure 2: Experimental workflow for selective mono-arylation.
Protocol 2: Di-arylation of this compound
This protocol is designed for the exhaustive diarylation of this compound. This requires more forcing conditions and a more active catalyst system to facilitate the coupling at the less reactive C-Cl bond.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2-2.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos, 2-5 mol%)[16]
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand. Add the this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Catalyst and Base Selection
The choice of catalyst, ligand, and base is critical for the success of the Suzuki coupling, especially when dealing with less reactive aryl chlorides.[17][18] The following table provides a general guide for selecting appropriate conditions.
| Aryl Halide | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 |
| Aryl Chloride | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos), NHC Ligands | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 |
This table provides general starting points for optimization. The optimal conditions may vary depending on the specific arylboronic acid used.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction or catalyst deactivation.
-
Solution: Increase reaction time or temperature. Ensure the reaction is performed under a strict inert atmosphere. Consider a more active catalyst system, especially for the C-Cl coupling.[19]
-
-
Protodeboronation:
-
Cause: The boronic acid decomposes before it can couple.
-
Solution: Use a less aqueous solvent system or a milder base like K₃PO₄. Using boronic esters (e.g., pinacol esters) can also mitigate this side reaction.[19]
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative coupling of the boronic acid.
-
Solution: Ensure the reaction is thoroughly deoxygenated. Lowering the reaction temperature may also help.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex, functionalized phenols. By carefully selecting the reaction conditions, researchers can achieve selective mono-arylation at the more reactive C-Br bond or exhaustive di-arylation. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and selective synthetic routes for novel compounds in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Perea, J. A., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 134(36), 15029–15039. [Link]
-
da Silva, R. G., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(21), 13476–13484. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]
-
de Leseleuc, M., & Collins, S. K. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1436–1441. [Link]
-
Chen, W., et al. (2003). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 22(21), 4333–4336. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
-
Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature protocols, 3(6), 1015–1022. [Link]
-
Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4935. [Link]
-
Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(18), 2683-2694. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
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- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
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- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-methylphenol
Introduction: Strategic C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery and process development.[3][5]
This guide provides a detailed technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 4-Bromo-5-chloro-2-methylphenol. This particular substrate presents an interesting challenge in chemoselectivity, requiring precise control to favor amination at the more reactive C-Br bond over the C-Cl bond. We will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental procedure, and discuss potential outcomes and optimization strategies.
Reaction Mechanism and Chemoselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[6][7] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[6][9] The rate of this step is highly dependent on the nature of the halide, following the general reactivity trend: I > Br > OTf > Cl.[10] This reactivity difference is the basis for the chemoselectivity in the amination of dihaloarenes like this compound. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that the oxidative addition will preferentially occur at the C-Br position.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[11] The choice of base is critical and can influence the reaction rate and outcome.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[10]
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7] The nature of the phosphine ligand is crucial for facilitating this step and preventing side reactions like β-hydride elimination.[1][11]
The selection of an appropriate ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), have been shown to dramatically improve reaction efficiency by promoting both the oxidative addition and reductive elimination steps.[9][12] These ligands stabilize the palladium catalyst and facilitate the desired transformation, even with less reactive aryl chlorides.[13]
Experimental Protocol: Selective Monoamination of this compound
This protocol details a representative procedure for the selective amination of this compound with a generic secondary amine (e.g., morpholine) to yield 4-amino-5-chloro-2-methylphenol.
Materials and Reagents:
| Reagent | Formula | MW | Amount | Mmol | Eq. |
| This compound | C₇H₆BrClO | 221.48 | 1.00 g | 4.52 | 1.0 |
| Secondary Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 0.47 g (0.48 mL) | 5.42 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 41.8 mg | 0.045 | 0.01 |
| XPhos | C₃₃H₄₅P | 480.68 | 64.9 mg | 0.135 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 0.61 g | 6.33 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.00 g, 4.52 mmol), Pd₂(dba)₃ (41.8 mg, 0.045 mmol, 1 mol%), XPhos (64.9 mg, 0.135 mmol, 3 mol%), and sodium tert-butoxide (0.61 g, 6.33 mmol).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (20 mL) via syringe, followed by the secondary amine (e.g., morpholine, 0.48 mL, 5.42 mmol).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-chloro-2-methylphenol.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Results and Discussion
Successful execution of the protocol should yield the desired mono-aminated product with high selectivity for the C-Br position.
Expected Outcome:
| Product | Structure | Expected Yield |
| 4-(Morpholin-4-yl)-5-chloro-2-methylphenol | A chemical structure image would be placed here. | 75-90% |
Troubleshooting and Optimization:
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 2 mol% or using a more active ligand such as BrettPhos. Ensure that the reagents and solvent are strictly anhydrous, as water can deactivate the catalyst.
-
Formation of Di-aminated Product: While unlikely under these conditions due to the lower reactivity of the C-Cl bond, the formation of a di-aminated byproduct can be minimized by using a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the amine.
-
Hydrodehalogenation: The formation of 3-chloro-6-methylphenol as a byproduct can occur through a competing reductive dehalogenation pathway.[14] This can sometimes be suppressed by the choice of ligand and ensuring a strictly inert atmosphere.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of aryl amines. By carefully selecting the catalyst system and reaction conditions, high chemoselectivity can be achieved in substrates bearing multiple reactive sites. The protocol described herein provides a solid foundation for researchers to successfully perform the selective amination of this compound and adapt the methodology for other complex substrates.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? In: Chemical Insights. [Link]
-
Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14565–14572. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
-
Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. In: Organic Chemistry Frontiers. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! In: YouTube. [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. In: Apollo. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. In: National Institutes of Health. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. In: Semantic Scholar. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. In: ResearchGate. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. In: Novartis OAK. [Link]
-
Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In: MDPI. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. In: Journal of Chemical Education. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. In: Wiley Online Library. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: SynArchive. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. In: Organometallics. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. In: National Institutes of Health. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. In: ACS Publications. [Link]
-
The Buchwald-Hartwig Amination Reaction. In: YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. In: Beilstein Journal of Organic Chemistry. [Link]
-
Conditions for a selective Buchwald-Hartwig amination? In: ResearchGate. [Link]
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Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-5-chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and often co-catalyzed by copper, is invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] For multi-halogenated substrates such as 4-bromo-5-chloro-2-methylphenol, the Sonogashira coupling offers the potential for selective functionalization, leveraging the differential reactivity of carbon-halogen bonds.
This guide provides a detailed examination of the Sonogashira coupling as applied to this compound, a substrate of interest in medicinal chemistry and materials science. We will explore the principles behind achieving selective alkynylation at the more reactive carbon-bromine (C-Br) bond while preserving the less reactive carbon-chloride (C-Cl) bond. This selectivity is paramount for subsequent downstream transformations, allowing for a stepwise and controlled elaboration of the molecular scaffold.
Scientific Principles: Achieving Chemoselectivity
The success of a selective Sonogashira coupling on a di-halogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.[7][8]
For this compound, the C-Br bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bond. By carefully controlling the reaction conditions—specifically temperature, catalyst system, and reaction time—it is possible to favor the coupling at the C-Br position with high selectivity.
Recommended Catalytic System and Rationale
While traditional Sonogashira protocols employ a copper(I) co-catalyst, copper-free conditions are often advantageous to prevent the undesirable Glaser-type homocoupling of the terminal alkyne.[9][10] For this substrate, a copper-free protocol is recommended to ensure a cleaner reaction profile and simplify purification.
Catalyst System of Choice:
-
Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) - [PdCl₂(PPh₃)₂]
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane
Rationale:
-
PdCl₂(PPh₃)₂: This is a commercially available, air-stable Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species.[1] It is a workhorse catalyst for a wide range of Sonogashira couplings.
-
Triphenylphosphine (PPh₃): As an external ligand, additional PPh₃ can help stabilize the catalytically active Pd(0) species and modulate its reactivity, which can be beneficial for achieving selectivity.
-
Amine Base: The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a reducing agent to generate the Pd(0) catalyst from the Pd(II) pre-catalyst.[1]
-
Solvent: THF and 1,4-dioxane are excellent solvents for dissolving the organic substrates and the catalyst system, and their relatively low boiling points facilitate removal post-reaction.
Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol is designed for the selective coupling of a terminal alkyne with the C-Br bond of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%), and PPh₃ (0.04 eq, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of aryl halide) followed by distilled triethylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-chloro-2-methyl-4-(alkynyl)phenol.
Data Presentation: Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | [PdCl₂(PPh₃)₂] | Air-stable, reliable, and effective for aryl bromides. |
| Catalyst Loading | 1-3 mol% | Sufficient for efficient catalysis while minimizing cost. |
| Ligand | PPh₃ (2 eq relative to Pd) | Stabilizes the active catalyst and can improve selectivity. |
| Base | Triethylamine (TEA) | Acts as both base and reducing agent for the pre-catalyst. |
| Solvent | Anhydrous THF | Good solubility for reactants and easily removed. |
| Temperature | 60-70 °C | Promotes reaction with the C-Br bond without significant C-Cl activation.[11] |
| Atmosphere | Inert (Argon or N₂) | Prevents catalyst degradation and side reactions. |
Visualization of the Catalytic Cycle
The following diagram illustrates the catalytic cycle for the copper-free Sonogashira coupling.
Caption: Copper-Free Sonogashira Catalytic Cycle.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature to 80-90 °C. For particularly unreactive substrates, a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ may be beneficial.[12]
-
Formation of Di-coupled Product: If coupling at the C-Cl position is observed, reduce the reaction temperature and time. Using a milder base may also temper the catalyst's reactivity.
-
Glaser Homocoupling: While this protocol is copper-free, trace copper impurities can catalyze alkyne homocoupling. Ensure all glassware is scrupulously clean. If homocoupling persists, the addition of a copper chelator may be necessary.
-
Hydrodehalogenation: The replacement of the bromine with a hydrogen atom can sometimes occur. This side reaction can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
Conclusion
The selective Sonogashira coupling of this compound is a highly achievable and valuable transformation for the synthesis of complex molecular architectures. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and employing a well-chosen copper-free catalytic system, researchers can selectively introduce an alkyne moiety, paving the way for further synthetic manipulations. The protocol and insights provided herein serve as a robust starting point for professionals in drug development and materials science to harness the power of this versatile cross-coupling reaction.
References
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(23), 4191-4194. [Link]
-
Handa, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9113-9121. [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3279-3282. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Azizi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6966. [Link]
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Al-Masum, M., Albeshy, M., & Alalwan, H. A. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12, 75-91. [Link]
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Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]
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Reddy, B. V. S., et al. (2007). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 72(19), 7423-7426. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. [Link]
-
Reddy, T. J., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1993-1997. [Link]
-
Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 10, 135-143. [Link]
-
NROER. (2020). Sonogashira Coupling. [YouTube video]. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Hajipour, A. R., & Zarei, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4488-4506. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Maleki, A., & Yousefi, R. (2017). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research, 2(1), 108-116. [Link]
-
ResearchGate. (n.d.). Pd-catalyzed cross-coupling of phenols and halides with solvent. [Link]
-
Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Held, C., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(8), 1184. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
All Chemistry. (2020). Sonogashira Cross Coupling Reaction| Organocopper| Transmetallation| C-C Bond Formation| Examples. [YouTube video]. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Azizi, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
Sharma, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 448. [Link]
-
O'Brien, C. J., et al. (2016). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 45(15), 4229-4256. [Link]
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Application Notes & Protocols: Strategic Multi-Step Synthesis Pathways Utilizing 4-Bromo-5-chloro-2-methylphenol
Introduction: The Strategic Value of 4-Bromo-5-chloro-2-methylphenol
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Substituted phenols are foundational scaffolds, and among them, this compound stands out as a particularly versatile and strategic building block. Its utility is derived from the orthogonal reactivity of its three key functional handles: a nucleophilic phenolic hydroxyl group and two distinct halogen atoms (bromine and chlorine) amenable to a variety of cross-coupling reactions.
This guide provides an in-depth exploration of multi-step synthetic strategies starting from this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern experimental choices, enabling researchers to rationally design and execute complex synthesis campaigns. The protocols herein are designed to be self-validating, with integrated troubleshooting and optimization advice grounded in established chemical literature.
Compound Profile and Safety Imperatives
A thorough understanding of the starting material's properties and hazards is a non-negotiable prerequisite for any synthetic work.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 5-bromo-4-chloro-2-methylphenol | [1] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| CAS Number | 1780721-85-8 | [1] |
| Appearance | Solid (Typical) | N/A |
| Solubility | Insoluble in water | [2] |
Critical Safety Protocols
This compound and its related halogenated phenols demand careful handling. Based on available safety data sheets, the following precautions are mandatory:
-
Hazard Profile : Harmful if swallowed and causes skin and serious eye irritation.[2][3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields or goggles, and a lab coat.[3][4][5] Work should be conducted in a well-ventilated fume hood.[5]
-
Handling : Avoid dust formation and inhalation.[5] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3][4]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin : Wash off with soap and plenty of water. If irritation occurs, get medical advice.[3][5]
-
Ingestion : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][3]
-
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[2][3]
Core Synthetic Strategy: Orthogonal Reactivity
The primary strategic advantage of this compound lies in the differential reactivity of its functional groups, which allows for selective, sequential modifications.
Figure 1: Reactivity map of this compound.
Pillar 1: Chemoselective Palladium-Catalyzed Cross-Coupling
The cornerstone of multi-step synthesis with this substrate is exploiting the different reactivities of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[6] This is primarily due to the bond dissociation energies (C-Cl > C-Br), making the oxidative addition of the Pd(0) catalyst into the C-Br bond kinetically more favorable. This allows for selective functionalization at the C4 position while leaving the C5-chloro group intact for subsequent transformations.
Pillar 2: Phenolic Hydroxyl Group Manipulation
The hydroxyl group offers a distinct set of synthetic possibilities that are orthogonal to cross-coupling:
-
Williamson Ether Synthesis : Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide allows for the introduction of ether functionalities.[7]
-
Conversion to a Non-nucleophilic Leaving Group : The hydroxyl can be converted into a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions, effectively reversing the electronic nature of this position from nucleophilic to electrophilic.
Detailed Application Protocols
The following protocols provide a framework for a logical, multi-step synthesis. They are based on established methodologies and should be optimized for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the selective C-C bond formation at the more reactive C-Br bond.[8]
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane)
-
Argon or Nitrogen gas
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere : Seal the flask and thoroughly purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
-
Catalyst & Solvent Addition : Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system via syringe.
-
Reaction Execution : Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.[9]
-
Work-up : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[8]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Causality & Expertise:
-
Catalyst Choice : Pd(PPh₃)₄ is a reliable catalyst for many Suzuki reactions involving aryl bromides. For more challenging substrates, or to ensure high selectivity, catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) may be required.
-
Base Selection : The base is crucial for activating the boronic acid to facilitate transmetalation.[10] The choice of base can significantly impact yield and should be screened for optimal results.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol is performed on the product from Protocol 1, targeting the less reactive C-Cl bond. Activating a C-Cl bond typically requires more electron-rich, bulky phosphine ligands and potentially higher temperatures than for a C-Br bond.[6]
Materials & Reagents:
-
4-Aryl-5-chloro-2-methylphenol (product from Protocol 1, 1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure:
-
Reaction Setup : In a glovebox or under a strong counterflow of Argon, add the palladium precatalyst and ligand to an oven-dried Schlenk tube.
-
Reagent Addition : Add the 4-aryl-5-chloro-2-methylphenol substrate, the base, and a magnetic stir bar.
-
Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent and Amine Addition : Add the anhydrous, degassed solvent, followed by the amine nucleophile via syringe.
-
Reaction Execution : Heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave irradiation can sometimes be used to accelerate the reaction.
-
Monitoring : Monitor the reaction to completion by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.[6]
-
Purification : Concentrate the filtrate and purify the crude residue by flash column chromatography.
Causality & Expertise:
-
Ligand is Key : The choice of a bulky, electron-rich phosphine ligand is the single most critical parameter for successful amination of aryl chlorides.[11] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.
-
Base Compatibility : The phenolic proton is acidic and will be deprotonated by a strong base like NaOtBu. This must be accounted for in the stoichiometry, or the phenol should be protected prior to the amination step. Using a weaker base like K₃PO₄ may be preferable if the free phenol is desired.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This reaction can be performed at any stage of the synthesis, provided subsequent steps are compatible with the resulting ether.
Materials & Reagents:
-
Substituted Phenol (1.0 equiv)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Acetone, DMF, THF)
Step-by-Step Procedure:
-
Setup : To a round-bottom flask, add the phenol and the base.
-
Solvent : Add the anhydrous solvent and stir the suspension. If using NaH, stir at 0 °C until hydrogen evolution ceases.
-
Alkylating Agent : Add the alkyl halide dropwise.
-
Reaction : Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitored by TLC).
-
Work-up : Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Visualizing Catalytic Cycles
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
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The Versatile Synthon: Application Notes for 4-Bromo-5-chloro-2-methylphenol in Organic Synthesis
Introduction: Unveiling the Potential of a Dihalogenated Phenol
In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of constructing complex molecular architectures. 4-Bromo-5-chloro-2-methylphenol, a dihalogenated cresol derivative, presents itself as a uniquely versatile building block for medicinal and agrochemical research. Its trifunctional nature—a nucleophilic hydroxyl group and two differentially reactive halogen atoms (bromine and chlorine)—offers a platform for sequential and site-selective modifications. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic positioning of the bromo, chloro, and hydroxyl groups on the phenol ring dictates its reactivity. The hydroxyl group, being an activating ortho-, para-director, influences the electronic properties of the aromatic system. The bromine atom, typically more reactive than chlorine in palladium-catalyzed cross-coupling reactions, allows for selective functionalization. This differential reactivity is the key to unlocking the synthetic potential of this molecule, enabling the stepwise introduction of diverse functionalities.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 1092460-50-8 | [1] |
| Molecular Formula | C₇H₆BrClO | [2] |
| Molecular Weight | 221.48 g/mol | [2] |
| Appearance | Off-white to light brown solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and methanol. |
Safety Precautions: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered around the selective functionalization of its three reactive sites. The following sections provide detailed protocols for key transformations.
O-Alkylation: Protection and Functionalization of the Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities through O-alkylation. This reaction can also serve as a protection step before further modifications of the aromatic ring. The Williamson ether synthesis is a classic and reliable method for this transformation.
Causality Behind Experimental Choices: The choice of a moderately strong base like potassium carbonate is crucial. It is strong enough to deprotonate the phenol but generally not so harsh as to promote unwanted side reactions. The selection of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol, and the resulting phenoxide more nucleophilic.
Protocol: Synthesis of 1-Bromo-2-chloro-4-(benzyloxy)-5-methylbenzene
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Benzyl bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a round-bottom flask charged with this compound, add DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
-
Palladium-Catalyzed Cross-Coupling: Selective Functionalization of the C-Br Bond
The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature of this compound. The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for selective cross-coupling reactions at the bromine position.
Expertise in Action: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. By carefully selecting the catalyst, ligand, and base, one can achieve high yields and excellent selectivity for the reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[3][4]
Causality Behind Experimental Choices: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical for promoting the oxidative addition of the C-Br bond while minimizing reactivity at the stronger C-Cl bond.[5] The use of a suitable base, such as potassium phosphate, is essential for the transmetalation step of the catalytic cycle.[5] A mixed solvent system, often containing water, is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[5]
Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of the degassed solvent and add it to the reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][7] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of this compound.
Protocol: Selective Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[8]
-
Sequential Functionalization: A Gateway to Molecular Complexity
The true power of this compound as a building block lies in the ability to perform sequential reactions. After selectively functionalizing the C-Br bond, the less reactive C-Cl bond can be targeted under more forcing conditions or with a more active catalyst system. This stepwise approach allows for the controlled and predictable synthesis of highly substituted aromatic compounds.
Conclusion: A Building Block of Strategic Importance
This compound is a valuable and versatile building block that offers multiple avenues for the synthesis of complex organic molecules. The differential reactivity of its halogen atoms, coupled with the presence of a modifiable hydroxyl group, provides a powerful platform for medicinal and materials chemists. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to harness the full synthetic potential of this important synthon. By understanding the principles of selective functionalization and applying the detailed experimental procedures, scientists can efficiently construct novel compounds with a wide range of potential applications.
References
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
AgroPages. (n.d.). The Role of 4-Bromo-2-chlorophenol in Modern Agrochemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 4-(5-broMo-2-chlorobenzyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methylphenol
Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and other valuable resources to help you overcome the challenges in this synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Low Yield and Incomplete Reactions
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the common culprits:
-
Incomplete Reaction: The electrophilic halogenation of phenols is generally rapid, but incomplete conversion can occur.
-
Cause: Insufficient reaction time or inadequate temperature control can lead to unreacted starting material. For instance, some bromination procedures for cresols are conducted at low temperatures (-10 to -5°C) to enhance selectivity, which might require longer reaction times.[1]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before proceeding with the workup. You may need to adjust the reaction time or temperature accordingly.
-
-
Suboptimal Reagent Stoichiometry: Precise control over the amount of halogenating agent is crucial.
-
Cause: Using an insufficient amount of the halogenating agent will result in an incomplete reaction. Conversely, an excess can lead to the formation of over-halogenated byproducts, which can complicate purification and reduce the yield of the desired product.[1]
-
Solution: Carefully calculate and measure the molar equivalents of your brominating and chlorinating agents. A slight excess (e.g., 1.0 to 1.05 mole per mole of the phenol) is sometimes used to drive the reaction to completion, but this should be optimized for your specific conditions.[1]
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Cause: Halogenated phenols have some solubility in aqueous solutions, which can lead to losses during aqueous workups. Additionally, improper selection of purification methods can result in poor recovery.
-
Solution: Minimize aqueous washes or perform back-extractions of the aqueous layers with a suitable organic solvent to recover any dissolved product. For purification, fractional distillation under reduced pressure is often employed for halogenated phenols.[2] However, given the potential for closely boiling isomers, column chromatography may be a more effective, albeit more time-consuming, alternative.
-
Formation of Isomers and Regioselectivity Issues
Question: I am observing a mixture of isomers in my product. How can I improve the regioselectivity to obtain this compound as the major product?
Answer: Achieving the desired regioselectivity is a primary challenge in the synthesis of polysubstituted phenols. The hydroxyl (-OH) and methyl (-CH₃) groups on the 2-methylphenol starting material are both ortho- and para-directing, which can lead to the formation of various isomers.
-
Understanding Directing Effects: The -OH group is a strong activating and ortho-, para-directing group. The -CH₃ group is a weaker activating and ortho-, para-directing group. In 2-methylphenol, the positions ortho and para to the -OH group are 6 and 4. The positions ortho and para to the -CH₃ group are 3 and 5, and 6 and 4 respectively. The directing effects of both groups will influence the position of electrophilic substitution.
-
Order of Halogenation: The sequence of bromination and chlorination is critical.
-
Bromination followed by Chlorination: Starting with the bromination of 2-methylphenol would likely yield 4-bromo-2-methylphenol as the major product, as the para position to the strongly activating hydroxyl group is sterically accessible. Subsequent chlorination of 4-bromo-2-methylphenol would then be directed by the -OH, -CH₃, and -Br groups. The -OH group will direct ortho to itself (position 6) and the -Br will direct ortho and para (positions 3 and 5). The position 5 is sterically favored.
-
Chlorination followed by Bromination: The initial chlorination of 2-methylphenol can yield a mixture of 4-chloro-2-methylphenol and 6-chloro-2-methylphenol. Subsequent bromination of this mixture would lead to a complex product distribution.
-
-
Controlling Regioselectivity:
-
Choice of Halogenating Agent: Milder and bulkier halogenating agents can improve regioselectivity. For example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine (Br₂) or chlorine (Cl₂) can provide better control.[3][4][5]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of halogenation. Non-polar solvents are often preferred to minimize the formation of phenoxide ions, which are highly reactive and less selective. Using fluorinated alcohols like hexafluoroisopropanol has been shown to improve regioselectivity in some halogenation reactions.[3][4][5]
-
Temperature Control: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions.[1][6]
-
Caption: Synthetic pathways for this compound.
Over-halogenation Byproducts
Question: My final product is contaminated with di-halogenated or tri-halogenated species. How can I minimize the formation of these byproducts?
Answer: The high reactivity of the phenol ring makes it prone to over-halogenation. Here are some strategies to mitigate this issue:
-
Strict Stoichiometric Control: As mentioned earlier, precise control of the halogenating agent's stoichiometry is paramount. Use of automated syringe pumps for slow and controlled addition of the halogenating agent can be beneficial.
-
Milder Halogenating Agents: Employing less reactive halogenating agents can significantly reduce over-halogenation. Consider using N-halosuccinimides (NBS, NCS) in place of elemental halogens.[3][4][5]
-
Protecting Group Strategy: In cases where over-halogenation is severe, a protecting group strategy can be employed. The hydroxyl group can be protected as an ester or an ether, which deactivates the ring towards electrophilic substitution. After the halogenation steps, the protecting group can be removed to yield the desired product.
Purification Challenges
Question: I am finding it difficult to purify this compound from the reaction mixture. What are the recommended purification techniques?
Answer: The separation of halogenated phenol isomers can be challenging due to their similar physical properties.[7]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.[2]
-
Column Chromatography: For smaller scales or when distillation is ineffective, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is typically used. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible and often preferred route involves a two-step halogenation of 2-methylphenol. The first step would be the regioselective bromination to form 4-bromo-2-methylphenol, followed by the chlorination at the 5-position. This sequence is generally favored because the initial bromination at the less sterically hindered para position to the hydroxyl group is typically high-yielding.
Q2: What are the key safety precautions for this synthesis?
Working with halogenating agents and halogenated phenols requires strict safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.
-
Handling of Reagents: Bromine and chlorine are highly corrosive and toxic. Handle them with extreme care. N-halosuccinimides are safer alternatives but should still be handled with caution.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q3: How can I confirm the structure and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and provide information about its isotopic distribution, which is characteristic for bromine- and chlorine-containing compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group and the substitution pattern on the aromatic ring.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the purity of the final product.
Detailed Experimental Protocols
The following are generalized protocols and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Bromination of 2-Methylphenol followed by Chlorination
Step 1: Synthesis of 4-Bromo-2-methylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylphenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform). Cool the solution to 0-5°C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.0-1.05 eq.) in the same solvent to the cooled solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-bromo-2-methylphenol.
Step 2: Chlorination of 4-Bromo-2-methylphenol
-
Reaction Setup: In a similar setup as above, dissolve 4-bromo-2-methylphenol (1.0 eq.) in a suitable solvent.
-
Chlorination: Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Workup: Carefully quench the reaction with water. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Methylphenol | |
| Intermediate | 4-Bromo-2-methylphenol | [8] |
| Final Product | This compound | |
| Brominating Agents | Br₂, NBS | [1][3] |
| Chlorinating Agents | Cl₂, SO₂Cl₂, NCS | [9][10] |
| Solvents | Dichloromethane, Chloroform, CCl₄ | [11] |
| Reaction Temperature | -10°C to room temperature | [1][6] |
Visualization of Workflow and Troubleshooting
Caption: A decision tree for troubleshooting common issues.
References
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (n.d.). Retrieved from [Link]
- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents. (n.d.).
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents. (n.d.).
-
5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem. (n.d.). Retrieved from [Link]
- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents. (n.d.).
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents. (n.d.).
-
4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem. (n.d.). Retrieved from [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. (n.d.). Retrieved from [Link]
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. (n.d.).
-
Study and Applications of Tetrasubstituted Hypervalent Selenium–Halogen Species in Catalytic Electrophilic Halogenations | ACS Catalysis - ACS Publications. (n.d.). Retrieved from [Link]
- Phenol purification - US4504364A - Google Patents. (n.d.).
- ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. (1983). Canadian Journal of Chemistry, 61(5), 1045-1052.
-
(PDF) 4-Bromo-2-[(phenylimino)methyl]phenol - ResearchGate. (n.d.). Retrieved from [Link]
- US4429168A - Process for separating chlorinated phenols - Google Patents. (n.d.).
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. (n.d.). Retrieved from [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage - eScholarship.org. (n.d.). Retrieved from [Link]
- Purification of phenol - US2782242A - Google Patents. (n.d.).
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed. (n.d.). Retrieved from [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.). Retrieved from [Link]
-
Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride - Pearson. (n.d.). Retrieved from [Link]
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2018). The Journal of Organic Chemistry, 83(2), 930–938.
- US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents. (n.d.).
- KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. (1966).
-
Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
- PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents. (n.d.).
-
4-Bromo-3-chloro-5-methylphenol | C7H6BrClO | CID 21877448 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.box]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 8. srinichem.com [srinichem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gfredlee.com [gfredlee.com]
- 11. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
Side products and impurities in 4-Bromo-5-chloro-2-methylphenol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloro-2-methylphenol. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you navigate the complexities of this multi-substituted phenol's synthesis. Our approach is grounded in the principles of electrophilic aromatic substitution, with a focus on controlling regioselectivity and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most logical and frequently employed strategy involves a two-step halogenation of 2-methylphenol (o-cresol). The sequence of these halogenation steps is critical in determining the final product distribution. A common approach is the chlorination of 2-methylphenol to form 5-chloro-2-methylphenol, followed by a regioselective bromination to yield the desired this compound.
Q2: What are the primary side products and impurities I should expect?
A2: The main impurities are positional isomers formed during the electrophilic halogenation steps. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing, while the chloro (-Cl) and bromo (-Br) groups are deactivating but also ortho, para-directing. This interplay of directing effects can lead to a mixture of isomers. Over-halogenation, resulting in di-brominated or di-chlorinated products, is another potential source of impurities if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction and identify the products?
A3: Thin Layer Chromatography (TLC) is a quick method for monitoring the consumption of the starting material. For detailed product identification and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique. It allows for the separation of isomers and their identification based on their mass-to-charge ratio and fragmentation patterns. For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Q4: What are the key safety precautions when working with halogenating agents?
A4: Halogenating agents such as bromine (Br₂), N-Bromosuccinimide (NBS), chlorine (Cl₂), and sulfuryl chloride (SO₂Cl₂) are corrosive, toxic, and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving these reagents should be quenched carefully.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or GC-MS analysis shows a large amount of unreacted starting material.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The reaction time may be insufficient, or the temperature may be too low. | Monitor the reaction progress using TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time. |
| Deactivated Halogenating Agent | NBS and other halogenating agents can decompose over time, especially if not stored properly. | Use a fresh batch of the halogenating agent. Ensure it is stored in a cool, dark, and dry place. |
| Poor Quality Starting Material | Impurities in the starting 2-methylphenol or 5-chloro-2-methylphenol can interfere with the reaction. | Purify the starting material by distillation or recrystallization before use. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. | For bromination with NBS, solvents like dichloromethane (DCM) or acetonitrile are commonly used. For chlorination with sulfuryl chloride, DCM is a good choice. |
Issue 2: Formation of Multiple Isomeric Products
Symptoms:
-
GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio as the desired product.
-
The ¹H NMR spectrum of the crude product is complex, with more peaks than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Lack of Regioselectivity | The directing effects of the substituents on the aromatic ring can lead to the formation of a mixture of positional isomers. | Optimize the reaction conditions to enhance regioselectivity. For bromination, using NBS at room temperature or below can favor the desired isomer. For chlorination, the choice of Lewis acid catalyst and temperature is crucial. |
| Steric Hindrance | The position of the incoming halogen is influenced by the steric bulk of the existing substituents. | While difficult to alter, understanding the steric factors can help predict the likely isomeric byproducts. |
Issue 3: Presence of Over-Halogenated Impurities
Symptoms:
-
GC-MS analysis shows peaks with higher mass-to-charge ratios than the desired product, corresponding to the addition of extra halogen atoms.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Excess Halogenating Agent | Using a stoichiometric excess of the halogenating agent can lead to di- or tri-halogenated products. | Use a precise 1:1 molar ratio of the substrate to the halogenating agent. Add the halogenating agent slowly and in portions to the reaction mixture. |
| High Reaction Temperature | Higher temperatures can increase the rate of over-halogenation. | Maintain a controlled, lower temperature during the addition of the halogenating agent and throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2-methylphenol
Materials:
-
2-methylphenol (o-cresol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylphenol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous AlCl₃ (0.1 equivalents) to the solution.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by slowly adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-methylphenol.
Protocol 2: Synthesis of this compound
Materials:
-
5-chloro-2-methylphenol
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methylphenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Add saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualization of Reaction Pathways and Impurity Formation
Main Synthetic Pathway
Caption: Synthetic route to this compound.
Potential Side Products in Bromination of 5-chloro-2-methylphenol
Caption: Formation of desired product and major impurities.
Data for Characterization and Troubleshooting
The following tables provide predicted spectroscopic data for the target compound and its likely isomers. These values are estimated based on known substituent effects and data from similar compounds.
Predicted ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | -CH₃ | Aromatic H | -OH |
| This compound | ~2.2 | ~7.1 (s), ~7.3 (s) | ~5.5 |
| 6-Bromo-5-chloro-2-methylphenol | ~2.3 | ~7.0 (d), ~7.2 (d) | ~5.6 |
| 4,6-Dibromo-5-chloro-2-methylphenol | ~2.3 | ~7.4 (s) | ~5.8 |
Predicted ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | -CH₃ | Aromatic C |
| This compound | ~16 | ~115-155 |
| 6-Bromo-5-chloro-2-methylphenol | ~17 | ~110-155 |
| 4,6-Dibromo-5-chloro-2-methylphenol | ~17 | ~112-152 |
Expected Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight | Expected M⁺, M⁺+2, M⁺+4 peaks (Isotopic Pattern) |
| This compound | C₇H₆BrClO | 220.48 | m/z 220, 222, 224 (due to Br and Cl isotopes) |
| 6-Bromo-5-chloro-2-methylphenol | C₇H₆BrClO | 220.48 | m/z 220, 222, 224 |
| 4,6-Dibromo-5-chloro-2-methylphenol | C₇H₅Br₂ClO | 299.38 | m/z 298, 300, 302, 304 (complex pattern) |
References
- Electrophilic Aromatic Substitution: For a comprehensive understanding of the underlying principles of the reactions discussed.
- Purification of Organic Compounds: A guide to standard laboratory techniques for the purific
- Spectroscopic Identification of Organic Compounds: A valuable resource for interpreting NMR and MS d
- Safety in the Chemistry Laboratory: Essential guidelines for safe handling of hazardous chemicals.
How to improve the yield and purity of 4-Bromo-5-chloro-2-methylphenol
Welcome to the Technical Support Center for the synthesis and purification of 4-Bromo-5-chloro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction for both high yield and exceptional purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of the starting material, 5-chloro-2-methylphenol. This reaction leverages the activating and directing effects of the hydroxyl and methyl groups on the phenol ring.
Q2: What are the primary challenges in this synthesis?
The main challenges in the synthesis of this compound are:
-
Regioselectivity: Ensuring the bromine atom is introduced at the desired position (C4) and minimizing the formation of other isomers.
-
Polysubstitution: Preventing the addition of more than one bromine atom to the phenol ring, which can be a significant issue due to the high activation of the ring by the hydroxyl group.[1][2]
-
Purification: Separating the desired product from unreacted starting material, isomeric byproducts, and any polysubstituted species.
Q3: Why is N-Bromosuccinimide (NBS) often preferred over liquid bromine (Br₂) as the brominating agent?
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine.[3] The use of NBS can help to minimize over-bromination (polysubstitution) and reduce the formation of unwanted side products.[3] It is also safer and easier to handle than liquid bromine.
Q4: How can I monitor the progress of the reaction?
The progress of the bromination reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the product, will indicate the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed monitoring.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: I am getting a very low yield of my desired product. What are the likely causes and how can I improve it?
A low yield can stem from several factors, from incomplete reactions to product loss during workup. Below is a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | 1. Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also lead to more side products. 3. Check Reagent Quality: Ensure your brominating agent (e.g., NBS) is fresh and has been stored correctly. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. Highly polar solvents can sometimes lead to undesired side reactions. | 1. Use a Non-polar Solvent: Solvents like dichloromethane (DCM) or chloroform are often effective for this type of bromination.[2] 2. Ensure Adequate Solubility: The starting material should be fully dissolved in the chosen solvent before adding the brominating agent. |
| Product Loss During Workup | The product may be lost during the aqueous wash or extraction steps. | 1. Multiple Extractions: Perform multiple extractions (at least 3x) with your organic solvent to ensure all the product is recovered from the aqueous layer. 2. pH Adjustment: Ensure the aqueous layer is neutral or slightly acidic before extraction. |
| Side Reactions | The formation of significant amounts of side products will naturally lower the yield of the desired product. | Address the issues of regioselectivity and polysubstitution as detailed in the following sections. |
Issue 2: Poor Regioselectivity - Formation of Isomeric Impurities
Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity for the 4-bromo isomer?
The formation of isomers is a common challenge in the electrophilic substitution of substituted aromatic rings. The hydroxyl and methyl groups are both ortho-, para-directing. In the case of 5-chloro-2-methylphenol, the primary positions for electrophilic attack are C4 and C6.
Understanding the Directing Effects:
The hydroxyl group is a strong activating and ortho-, para-directing group. The methyl group is a weaker activating and ortho-, para-directing group. The chloro group is deactivating but also ortho-, para-directing. The position of bromination will be a result of the combined directing effects of these three substituents. The C4 position is para to the hydroxyl group and ortho to the methyl group, making it sterically and electronically favorable for substitution. The C6 position is ortho to the hydroxyl group and para to the chloro group.
Strategies to Enhance Regioselectivity:
| Strategy | Scientific Rationale | Practical Implementation |
| Control of Temperature | Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity. | Run the reaction at a lower temperature, for example, 0-5 °C, by using an ice bath. |
| Choice of Solvent | Non-polar solvents can influence the regioselectivity of the reaction. | Use a non-polar solvent such as carbon disulfide or dichloromethane.[3] |
| Bulky Brominating Agent | While not the primary approach for this specific substrate, in some cases, using a bulkier brominating agent can sterically hinder attack at the more crowded ortho position. | This is less of a factor here, as the primary competition is between two relatively unhindered positions. |
Issue 3: Polysubstitution - Formation of Di-brominated Products
Question: I am observing a significant amount of a di-brominated byproduct in my reaction mixture. How can I prevent this?
The phenol ring is highly activated by the hydroxyl group, making it susceptible to over-bromination.[1]
Strategies to Minimize Polysubstitution:
| Strategy | Scientific Rationale | Practical Implementation |
| Control Stoichiometry | Using a slight excess of the brominating agent can lead to polysubstitution. | Use a 1:1 molar ratio of 5-chloro-2-methylphenol to the brominating agent. It may even be beneficial to use a slight excess of the starting material (e.g., 1.05 equivalents) to ensure all the brominating agent is consumed.[3] |
| Slow Addition of Brominating Agent | Adding the brominating agent slowly helps to maintain a low concentration of it in the reaction mixture at any given time, which disfavors polysubstitution. | Add the brominating agent dropwise or in small portions over an extended period (e.g., 1-2 hours). |
| Use a Milder Brominating Agent | As mentioned in the FAQs, NBS is a milder alternative to Br₂ and is less prone to causing polysubstitution.[3] | Use N-Bromosuccinimide (NBS) as your brominating agent. |
| Lower Reaction Temperature | Lower temperatures reduce the overall reactivity of the system, which can help to minimize over-bromination. | Conduct the reaction at a low temperature (e.g., 0-5 °C).[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the selective monobromination of 5-chloro-2-methylphenol.
Materials:
-
5-chloro-2-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methylphenol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in dichloromethane.
-
Add the NBS solution to the stirred solution of 5-chloro-2-methylphenol dropwise over a period of 1-2 hours, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic Flow
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Chromatographic Separation of 4-Bromo-5-chloro-2-methylphenol Isomers
Welcome to the technical support center dedicated to the analytical challenge of separating 4-Bromo-5-chloro-2-methylphenol and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of isolating these closely related halogenated phenols. The structural similarities among these isomers demand a nuanced and systematic approach to chromatographic method development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. We will delve into the "why" behind experimental choices, empowering you to not only solve immediate separation problems but also to build a foundational understanding for future challenges.
The Challenge: Resolving Closely Related Halogenated Phenol Isomers
The primary difficulty in separating isomers of this compound lies in their nearly identical physical and chemical properties.[1][2] Positional isomers, which differ only in the location of substituents on the aromatic ring, often exhibit very similar polarities and boiling points, making them challenging to resolve with standard chromatographic methods.[3][4] Success hinges on exploiting subtle differences in their interactions with the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reversed-phase HPLC (RP-HPLC) is a powerful and common technique for separating phenolic compounds.[5][6] However, achieving baseline resolution of these specific isomers often requires careful optimization.
Frequently Asked Questions (HPLC)
Q1: My this compound isomers are co-eluting on a standard C18 column. What is my first step?
A1: Co-elution on a C18 column is a common starting point and indicates that the hydrophobic interactions governing separation are insufficient to resolve the isomers.[7] Your first step should be to systematically optimize the mobile phase.
-
Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase will generally increase retention times and may provide the necessary resolution.[7]
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, switching to methanol can alter the elution order and improve separation due to differences in their dipole moments and hydrogen bonding capabilities.[8][9]
-
Optimize pH: Since phenols are weakly acidic, the pH of the mobile phase can significantly impact their retention and peak shape.[8][10] Adjusting the pH to a value approximately two units below the pKa of the phenols will suppress the ionization of the hydroxyl group, leading to increased retention and potentially better resolution.[11] For most phenols, a starting pH between 2.5 and 4.5 is recommended.[12]
Q2: I've tried optimizing the mobile phase, but the resolution is still poor. What's next?
A2: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase to one that offers different selectivity mechanisms.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating aromatic and positional isomers.[3][13][14] Phenyl phases introduce π-π interactions as an additional separation mechanism, which can be highly effective for aromatic compounds.[14][15] PFP columns provide a combination of hydrophobic, π-π, and dipole-dipole interactions, often yielding unique selectivity for halogenated compounds.[16]
Q3: I'm observing significant peak tailing with my phenolic isomers. What causes this and how can I fix it?
A3: Peak tailing for phenolic compounds in RP-HPLC is often caused by secondary interactions between the acidic hydroxyl group of the phenol and active silanol groups on the silica-based stationary phase.[9][17]
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these unwanted interactions.[9][17]
-
Use of a High-Purity Silica Column: Modern HPLC columns are often made with high-purity silica and are end-capped to reduce the number of accessible silanol groups, thereby minimizing peak tailing.[17]
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a constant pH and mask residual silanol activity.[17]
Experimental Protocol: RP-HPLC Method Development for this compound Isomers
This protocol provides a robust starting point for developing a separation method.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV/DAD detector.
-
Columns:
-
Initial Screening: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Recommended for Optimization: Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3 or 5 µm).
-
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% formic acid (adjust pH to ~2.7).
-
Solvent B: HPLC-grade acetonitrile.
-
-
Ensure all mobile phases are filtered and degassed before use.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Gradient Program (Starting Point):
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Sample Preparation:
-
Prepare a mixed standard solution of the this compound isomers at a concentration of approximately 10 µg/mL in the initial mobile phase composition (30:70 Acetonitrile/Water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Optimization Strategy:
-
If co-elution occurs on the C18 column, switch to the Phenyl-Hexyl or PFP column and repeat the analysis.
-
Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will increase the run time but often improves resolution.
-
If necessary, experiment with methanol as the organic modifier, as it can provide different selectivity.[9]
-
Data Presentation: Expected Effects of Parameter Changes
The following table summarizes hypothetical, yet realistic, quantitative data to illustrate the effects of changing key chromatographic parameters on the separation of two positional isomers: This compound and a hypothetical isomer, 4-Bromo-3-chloro-5-methylphenol .
| Parameter Changed | Column | Mobile Phase | Retention Time (Isomer 1) | Retention Time (Isomer 2) | Resolution (Rs) |
| Baseline | C18 | 50:50 ACN/H₂O | 5.2 min | 5.2 min | 0 |
| Mobile Phase Optimization | C18 | 35:65 ACN/H₂O + 0.1% Formic Acid | 8.1 min | 8.3 min | 1.2 |
| Stationary Phase Optimization | Phenyl-Hexyl | 35:65 ACN/H₂O + 0.1% Formic Acid | 9.5 min | 10.1 min | 2.1 |
ACN: Acetonitrile, H₂O: Water
Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is another viable technique for the separation of halogenated phenols, often providing high resolution.[19][20] The primary considerations for GC are volatility and thermal stability of the analytes. Phenols are generally amenable to GC analysis without derivatization.[19]
Frequently Asked Questions (GC)
Q1: I'm getting poor peak shape (tailing) for my phenols in the GC analysis. What's the cause?
A1: Peak tailing in the GC analysis of phenols is often due to their polar, acidic nature, which can lead to interactions with active sites in the injector or on the column.[19]
-
Injector Liner Deactivation: Ensure you are using a deactivated injector liner. Active sites on the glass surface of the liner can cause adsorption of the acidic phenols.
-
Column Choice: Use a column specifically designed for the analysis of polar compounds, such as those with a polyethylene glycol (PEG) stationary phase (e.g., WAX columns) or a mid-polarity phase like a phenyl-methylpolysiloxane.[21]
-
Derivatization: If tailing persists, consider derivatization. Converting the phenols to their less polar ether or ester derivatives can significantly improve peak shape and reduce tailing.[22]
Q2: My isomers are not separating on a standard non-polar GC column. What column should I try?
A2: Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, separate primarily based on boiling point. Since isomers often have very similar boiling points, these columns may not provide adequate resolution.
-
Mid-Polar to Polar Columns: Switching to a more polar stationary phase will introduce other interaction mechanisms, such as dipole-dipole and hydrogen bonding, which can effectively differentiate between the isomers.[21] A column with a 50% phenyl-methylpolysiloxane phase is a good second choice. For even greater polarity, a WAX column can be effective.
-
Cyclodextrin-Based Stationary Phases: For particularly challenging isomer separations, columns with stationary phases containing derivatized cyclodextrins can offer excellent selectivity based on the inclusion of the isomers within the cyclodextrin cavity.[23][24]
Experimental Protocol: GC-FID Method for this compound Isomers
-
System Preparation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar column like a DB-WAX if co-elution is observed.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 280°C.
-
-
Sample Preparation:
-
Dissolve the mixed isomer standard in a suitable solvent like methanol or methylene chloride to a concentration of ~50 µg/mL.
-
Visualizing the Troubleshooting Workflow
A logical approach is critical when troubleshooting chromatographic separations. The following diagram illustrates a general workflow.
Caption: A general troubleshooting workflow for chromatographic separation issues.
Concluding Remarks
The separation of this compound isomers is a challenging yet achievable analytical task. A systematic approach, beginning with the optimization of the mobile phase and progressing to the selection of a more selective stationary phase, is key to success. This guide provides the foundational knowledge and practical starting points to effectively troubleshoot and develop robust chromatographic methods for these and other challenging isomer separations. Remember that each separation problem is unique, and a thorough understanding of the underlying chromatographic principles will always be your most valuable tool.
References
- Anonymous. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- Aktas, A. H., & Calik, A. Y. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25, 8339-8342.
- Aktas, A. H., & Calik, A. Y. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS.
- Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
- EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography.
- Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
- Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- BenchChem. (n.d.). resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
- BenchChem. (n.d.). A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.
- Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
- BenchChem. (n.d.). Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers.
- PubMed. (n.d.). A review of chlorinated phenols.
Sources
- 1. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-5-chloro-2-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for low conversion rates in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 4-Bromo-5-chloro-2-methylphenol. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Foundational Troubleshooting & Common Failure Modes
This section addresses broad issues that are the most frequent causes of low conversion in cross-coupling reactions.
Q1: My reaction has stalled with very low conversion of the starting material. What are the first things I should check?
When a reaction fails to initiate or proceeds with minimal conversion, the issue often lies with one of the fundamental components of the catalytic system. Before investigating more complex variables, perform a systematic check of the basics.
A Troubleshooting Checklist:
-
Catalyst Activity: Is your palladium source active? Pd(0) catalysts are sensitive to air and moisture. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure it is being properly reduced to the active Pd(0) state in situ. Improper reduction can halt the catalytic cycle before it begins.[1] Consider opening a new bottle of catalyst or using a reliable precatalyst.
-
Solvent and Reagent Purity: The presence of water or oxygen can be detrimental.[2][3] Ensure your solvent is rigorously degassed and anhydrous. Common degassing methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or several freeze-pump-thaw cycles. Reagents should be of high purity and stored under inert atmosphere.
-
Base Integrity: Many inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. If the base has absorbed water, it can inhibit the reaction. It is good practice to flame-dry the reaction flask with the base under vacuum before adding other reagents.
-
Temperature Control: Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath. Some reactions require precise temperature control to overcome activation barriers without promoting decomposition.
Q2: My starting material is consumed, but my primary byproduct is 5-chloro-2-methylphenol. What is causing this hydrodehalogenation, and how can I fix it?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common and frustrating side reaction.[4] It signals that a hydride source is present and is competing with your desired coupling partner.
Primary Causes and Solutions:
-
Hydride Sources: The hydrogen atom can come from various sources, including solvents (especially alcohols like isopropanol), water, or even amine bases.[2][3][5][6]
-
Catalyst Decomposition: Decomposed palladium catalysts can form palladium hydride species, which are key intermediates in the hydrodehalogenation pathway.[4]
-
Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination (forming the desired product) versus hydrodehalogenation.
Troubleshooting Strategy:
-
Solvent Change: If using a protic solvent or a solvent known to act as a hydride donor, switch to a non-protic, anhydrous solvent like toluene, dioxane, or DMF.
-
Optimize Ligand: The choice of phosphine ligand can control the product distribution.[2][3] Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) which can stabilize the palladium center and favor the desired cross-coupling pathway.
-
Scrutinize the Base: If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Below is a decision tree to guide your initial troubleshooting efforts for general reaction failures.
Caption: Troubleshooting Decision Tree for Low Conversion.
Section 2: Substrate-Specific Challenges
The unique structure of this compound presents several distinct challenges that require tailored solutions.
Q3: How does the phenolic -OH group interfere with the reaction, and should I protect it?
The acidic proton of the phenol adds significant complexity. In the presence of a base, it is deprotonated to a phenoxide.
Effects of the Phenolic Group:
-
Base Consumption: The phenol will consume one equivalent of base to form the phenoxide. You must account for this in your reaction stoichiometry.
-
Electronic Effects: The resulting phenoxide is a strong electron-donating group, which can decrease the reactivity of the aryl halide towards oxidative addition.[7]
-
Coordination: The phenoxide can coordinate to the palladium center, potentially altering the catalyst's reactivity or stability.
To Protect or Not to Protect?
-
Direct Coupling (No Protection): This is often possible and more atom-economical. Success depends on using a sufficiently strong base to deprotonate both the phenol and facilitate the catalytic cycle (e.g., in Suzuki reactions, to form the boronate).[8][9][10] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Protection Strategy: If direct coupling fails, protecting the phenol as a methyl ether (-OMe) or another stable ether can simplify the reaction. This removes the acidic proton and prevents the formation of the electron-donating phenoxide. However, this adds two steps (protection and deprotection) to your synthesis.
Q4: My goal is selective coupling at the C-Br bond, but the reaction is sluggish. How can I improve reactivity?
The C-Br bond is significantly more reactive than the C-Cl bond, making selective coupling the expected outcome.[11] However, the ortho-methyl group introduces steric hindrance, which can slow the rate-determining oxidative addition step.[12][13]
Strategies to Overcome Steric Hindrance:
-
Ligand Selection is Critical: Sterically hindered substrates require bulky, electron-rich ligands that promote oxidative addition.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor the reaction closely for signs of decomposition.
-
Catalyst Precatalyst Choice: Using a well-defined precatalyst (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active catalytic species compared to using Pd(OAc)₂ or Pd₂(dba)₃.
The diagram below illustrates the key structural features and potential reaction pathways for this substrate.
Caption: Competing reaction pathways for the substrate.
Section 3: Optimizing Reaction Components
Fine-tuning the catalyst, ligand, base, and solvent system is crucial for success with challenging substrates.
Q5: How do I select the optimal catalyst, ligand, and base for my specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
While general principles apply, the optimal conditions can vary between reaction types. The table below provides a starting point for optimization based on the desired transformation.
| Reaction Type | Recommended Pd Source | Recommended Ligand(s) | Recommended Base(s) | Common Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, SPhos-Pd-G3 | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF/H₂O | The base is crucial for activating the boronic acid.[8][9] Anhydrous conditions with K₃PO₄ often work well for hindered substrates. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, tBuXPhos-Pd-G3 | tBuXPhos, BrettPhos, RuPhos | NaOtBu, KOtBu, LiHMDS | Toluene, Dioxane | Strong, non-nucleophilic bases are required.[16][17][18] Base choice can be critical for functional group tolerance.[14] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | Often requires a Cu(I) co-catalyst (e.g., CuI).[19] Copper-free conditions may reduce homocoupling of the alkyne.[20] |
The catalytic cycle below highlights the critical steps where a reaction can fail. For this substrate, the Oxidative Addition step is often the bottleneck due to steric hindrance and electronic effects.
Caption: Simplified Cross-Coupling Catalytic Cycle.
Section 4: Experimental Protocols for Troubleshooting
When standard conditions fail, a systematic screening of parameters is the most effective way to identify a productive reaction pathway.
Protocol 1: General Catalyst and Ligand Screening
This protocol is designed to rapidly test the efficacy of different catalyst/ligand combinations for your specific reaction.
-
Preparation: Arrange a set of identical reaction vials or a multi-well reaction block. In each vial, place the this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and various ligands (e.g., SPhos, XPhos, PPh₃, Xantphos) in your chosen anhydrous, degassed solvent (e.g., toluene).
-
Dosing: To each vial, add the appropriate amount of the Pd precursor stock solution (e.g., 2 mol % Pd) and the ligand stock solution (e.g., 4-8 mol % ligand).
-
Reaction: Seal the vials, ensure an inert atmosphere, and heat the block to the desired temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion to the desired product and the formation of byproducts. This will quickly identify the most promising catalyst system for further optimization.
References
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. NIH. [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. ACS Publications. [Link]
-
DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement. PubMed. [Link]
-
Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. Journal of the American Chemical Society. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Wiley Online Library. [Link]
-
Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations. MDPI. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Oxidative coupling of phenols. Wikipedia. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
Buchwald-Hartwig Coupling. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
-
Advances in Cross-Coupling Reactions. NIH. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. NIH. [Link]
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- 5. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
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- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Dehalogenation in Reactions with 4-Bromo-5-chloro-2-methylphenol
Welcome to the technical support center for chemists and researchers working with 4-Bromo-5-chloro-2-methylphenol. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the unique reactivity of this dihalogenated phenol and, most importantly, prevent undesired dehalogenation side reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate due to its two distinct halogen atoms, which allow for sequential, site-selective functionalization. However, the presence of the phenolic hydroxyl group and the ortho-methyl substituent introduces specific challenges. The primary hurdle in many cross-coupling reactions is the undesired removal of one or both halogen atoms, a process known as hydrodehalogenation, which leads to reduced yields and impurities.
This guide will equip you with the knowledge to control the chemoselectivity of your reactions and minimize dehalogenation by carefully selecting catalysts, ligands, bases, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
A1: Dehalogenation, particularly hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. For this compound, several factors contribute to this:
-
The Phenolic Proton: The acidic proton of the hydroxyl group can act as a proton source for the hydrodehalogenation of the aryl-palladium intermediate. This is especially problematic with strong bases that can deprotonate the phenol, which can then protonate the palladium complex.
-
Solvent Choice: Protic solvents, such as alcohols, can also serve as a hydrogen source for hydrodehalogenation.
-
Base-Mediated Dehalogenation: Certain bases, particularly strong ones like sodium tert-butoxide (NaOtBu), can promote dehalogenation pathways.
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst plays a crucial role. Less bulky or less electron-donating ligands may not sufficiently stabilize the catalytic species, leading to a higher propensity for side reactions like dehalogenation.
Q2: Which halogen is more likely to be removed during a dehalogenation side reaction?
A2: The carbon-bromine (C-Br) bond is weaker and generally more reactive in oxidative addition to a palladium(0) center than the carbon-chlorine (C-Cl) bond. Therefore, the bromine atom is more susceptible to both the desired cross-coupling and undesired dehalogenation. Selective reaction at the C-Br bond is the typical strategy, but conditions must be carefully controlled to prevent debromination without subsequent coupling.
Q3: Can I perform a cross-coupling reaction without protecting the phenolic hydroxyl group?
A3: It is possible, and often desirable, to perform cross-coupling reactions on unprotected phenols to maintain atom and step economy. However, the success of such a reaction is highly dependent on the choice of base and reaction conditions. Weak, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to deprotonate the phenol to an extent that interferes with the catalytic cycle. In some cases, the phenoxide formed in situ can participate in the reaction, so careful optimization is necessary.
Q4: How does the ortho-methyl group affect the reactivity of this molecule?
A4: The methyl group at the ortho-position to the hydroxyl group introduces steric hindrance. This can influence the approach of bulky catalysts and reagents to the adjacent chloro and bromo substituents. This steric crowding can sometimes be advantageous in preventing unwanted side reactions at the ortho-position, but it can also slow down the desired reaction rate, potentially requiring more forcing conditions which in turn might increase the risk of dehalogenation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides a logical framework for troubleshooting.
Problem 1: Significant Dehalogenation (primarily debromination) Observed
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Base | 1. Switch to a weaker base: If using a strong base like NaOtBu or K_t_OBu, switch to K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] 2. Use an anhydrous base: Ensure the base is thoroughly dried to minimize water content, which can be a proton source. | Strong alkoxide bases can promote β-hydride elimination from the palladium intermediate or directly participate in dehalogenation pathways. Weaker inorganic bases are generally less prone to inducing these side reactions. |
| Protic Solvent | 1. Use an aprotic solvent: Replace alcoholic or water-containing solvents with anhydrous toluene, dioxane, or THF. 2. Ensure all reagents are dry: Use anhydrous salts and dry your starting material if necessary. | Protic solvents can act as a hydrogen source for the hydrodehalogenation of the aryl-palladium intermediate.[2] |
| Suboptimal Ligand | 1. Increase ligand bulk/electron density: Switch to bulkier, more electron-donating phosphine ligands like XPhos, SPhos, or RuPhos.[2] 2. Use a pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent and cleaner reactions compared to in-situ catalyst generation. | Bulky, electron-rich ligands promote the desired reductive elimination step over side reactions like hydrodehalogenation. They also stabilize the active catalytic species, preventing decomposition that can lead to undesired pathways.[3] |
| High Reaction Temperature | 1. Lower the reaction temperature: Screen temperatures in the range of 80-100 °C. 2. Consider microwave irradiation: Microwave heating can sometimes promote the desired reaction at a lower bulk temperature and shorter reaction time. | Higher temperatures can increase the rate of undesired dehalogenation pathways. Finding the minimum temperature required for the desired transformation is key. |
Problem 2: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivation | 1. Ensure inert atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst. 2. Use a pre-catalyst: Pre-catalysts are often more air-stable and lead to more reliable generation of the active catalyst. 3. Increase catalyst loading: If other optimizations fail, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary. | The active Pd(0) species is susceptible to oxidation. The phenolic substrate itself can sometimes coordinate to the palladium center in a way that inhibits catalytic turnover. |
| Poor Solubility | 1. Screen solvents: Test different aprotic solvents like toluene, dioxane, DMF, or DME to ensure all components are sufficiently soluble at the reaction temperature. 2. Increase dilution: In some cases, running the reaction at a lower concentration can improve solubility and performance. | Poor solubility of any of the reactants, base, or catalyst can lead to a heterogeneous mixture and slow or incomplete reaction. |
| Steric Hindrance | 1. Select an appropriate ligand: For sterically hindered substrates, ligands with a large bite angle (e.g., Xantphos for bidentate ligands) or very bulky monophosphine ligands (e.g., tBuXPhos) can be effective. 2. Increase reaction time: Sterically hindered substrates may simply react more slowly. Monitor the reaction over a longer period. | The ortho-methyl group can sterically hinder the approach of the catalyst. The right ligand can create a coordination sphere around the palladium that accommodates the substrate while still being reactive. |
Experimental Protocols
The following are generalized, starting-point protocols for common cross-coupling reactions with this compound. These should be optimized for your specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
This protocol aims to selectively form a C-C bond at the more reactive C-Br position.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
In a separate vial under argon, dissolve Pd(OAc)₂ and XPhos in a small amount of anhydrous toluene. Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk flask containing the other reagents, followed by the remaining anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the Bromine Position
This protocol is designed for the selective C-N bond formation at the C-Br position.
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Cs₂CO₃ (2.0 equivalents, finely ground and dried)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the XPhos Pd G3 pre-catalyst and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add this compound, the amine, and anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Concepts
Diagram 1: Troubleshooting Dehalogenation
Caption: A decision tree for troubleshooting dehalogenation.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways after oxidative addition.
References
-
Jedinák, L., Tomanová, P., & Dvořák, M. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(10), 2636. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11221-11223. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Deng, L. F., Wang, Y., Xu, S., Shen, A., Zhu, H., Zhang, S., ... & Niu, D. (2023). Palladium catalysis enables cross-coupling–like SN 2-glycosylation of phenols. Science, 382(6673), 928-935. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Technical Support Center: Optimization of Suzuki Coupling for 4-Bromo-5-chloro-2-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of the Suzuki-Miyaura cross-coupling of 4-Bromo-5-chloro-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Our goal is to provide in-depth, practical solutions to common issues encountered during your experiments, grounded in established chemical principles and field-proven insights.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges that can often lead to low yields, incomplete conversion, and the formation of unwanted byproducts. The substrate itself is a sterically hindered, electron-rich aryl halide with a free phenolic hydroxyl group, each feature contributing to its difficult reactivity.
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Steric Hindrance: The methyl group ortho to the bromine atom significantly hinders the approach of the palladium catalyst to the C-Br bond, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[1]
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Electron-Rich Nature: The electron-donating effects of the hydroxyl and methyl groups increase the electron density of the aromatic ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[2]
-
Free Phenolic Group: The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. It can react with the base, potentially altering its effective concentration and nature. Furthermore, the phenoxide formed can coordinate to the palladium center, influencing the catalyst's activity and stability.
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Presence of Two Halides: The molecule contains both a bromide and a chloride. While the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings, harsh reaction conditions aimed at activating the C-Br bond can sometimes lead to undesired side reactions at the C-Cl position or decomposition. The general reactivity order for halogens in Suzuki coupling is I > Br > Cl.[3]
This guide will provide a structured approach to overcoming these challenges through logical troubleshooting and systematic optimization of your reaction conditions.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the lab.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
Low to no yield is the most common issue and typically points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][4] For this particular substrate, the bottleneck is most often the initial oxidative addition step.
Primary Causes & Solutions:
-
Insufficiently Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this sterically hindered and electron-rich substrate.
-
Solution: Employ a more active catalyst system specifically designed for challenging couplings. This involves using a stable palladium precatalyst in combination with a bulky, electron-rich phosphine ligand. The Buchwald biarylphosphine ligands are the industry standard for such transformations.[5]
-
| Recommended Ligands | Rationale |
| SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Excellent for electron-rich and sterically hindered aryl chlorides and bromides.[5] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Highly active for a broad range of challenging substrates, including heteroaryl chlorides.[5] |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Often effective when other ligands fail, particularly for hindered systems. |
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Incorrect Base Selection: The choice of base is critical. It must be strong enough to facilitate the formation of the reactive boronate species for transmetalation but not so harsh as to cause substrate decomposition or unwanted side reactions with the phenol group.
-
Solution: Screen a panel of bases. Strong, non-nucleophilic inorganic bases are generally preferred.
-
Start with: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are often effective for hindered substrates and are compatible with a wide range of functional groups.
-
Avoid: Strong hydroxide bases (e.g., NaOH, KOH) if your boronic acid or product is base-sensitive.
-
-
-
Inadequate Reaction Temperature: The energy barrier for oxidative addition can be high for this substrate.
-
Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and, if no conversion is observed, increase in 10-20 °C increments. Monitor for substrate decomposition by TLC or LC-MS. Common solvents for higher temperatures include dioxane, toluene, or DMF.
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Q2: I'm seeing a significant amount of dehalogenated starting material (5-chloro-2-methylphenol). How can I minimize this side reaction?
Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate formed after oxidative addition undergoes reaction with a hydride source before it can couple with the boronic acid.[2]
Potential Causes & Solutions:
-
Hydride Source in the Reaction: Solvents (like THF or alcohols, if used as a co-solvent), the amine base (if used), or even water can act as a hydride source under certain conditions.
-
Solution: Ensure all reagents and solvents are pure and anhydrous (unless using a specific aqueous protocol). If using an amine base, consider switching to an inorganic base like K₃PO₄.
-
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.
-
Solution:
-
Optimize the Base: Ensure the base is effectively activating the boronic acid. Using a stronger base or ensuring it is finely powdered and well-dispersed can help.
-
Increase Boronic Acid Equivalents: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to drive the transmetalation forward.
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Consider a More Stable Boronic Ester: Boronic acids can be prone to degradation. Using a more stable derivative, such as a pinacol ester (Bpin), can sometimes improve results.[2]
-
-
Q3: My reaction starts but then stalls, leaving unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion can be due to catalyst deactivation, reagent degradation, or an unfavorable reaction equilibrium.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or can aggregate to form inactive palladium black.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure. Degas all solvents prior to use.[3]
-
Use a Precatalyst: Modern Buchwald precatalysts (e.g., XPhos-Pd-G3) are air-stable and designed to generate the active Pd(0) species in situ, which can lead to more consistent results and a longer catalyst lifetime.[5]
-
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially in the presence of water and base at elevated temperatures, leading to their conversion to the corresponding arene.[2]
-
Solution:
-
Use Fresh Boronic Acid: Ensure your boronic acid is of high quality and has been stored correctly.
-
Switch to a Boronic Ester: Pinacol or MIDA boronates are significantly more stable towards protodeboronation and can be used as alternatives.
-
Minimize Reaction Time: If the reaction is proceeding but stalls over time, it may be beneficial to run it at a slightly higher temperature for a shorter duration.
-
-
Q4: I'm observing the formation of homocoupled boronic acid byproduct (a biaryl derived from two boronic acid molecules). What is the cause and how can I prevent it?
Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2]
Potential Causes & Solutions:
-
Oxygen in the Reaction: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to boronic acid homocoupling.
-
Solution: As mentioned previously, meticulous degassing of solvents and maintaining a strict inert atmosphere is crucial.
-
-
Use of a Pd(II) Precursor without a Reducing Agent: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it needs to be reduced to the active Pd(0) species in situ. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.
-
Solution:
-
Add a Reducing Agent: Sometimes, a phosphine ligand can act as a reducing agent, but this is not always efficient.
-
Switch to a Pd(0) Source or a Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or a modern Buchwald precatalyst (which is designed for easy activation) can circumvent this issue.
-
-
Frequently Asked Questions (FAQs)
-
Q: Which palladium precursor is best for this reaction?
-
A: For challenging substrates like this, modern palladium precatalysts are highly recommended. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are excellent choices as they are air-stable, easy to handle, and generate the highly active monoligated Pd(0) species in situ under mild conditions.[5] If using a separate palladium source and ligand, Pd₂(dba)₃ is a good Pd(0) source.
-
-
Q: How does the free hydroxyl group affect the reaction, and should I protect it?
-
A: The free hydroxyl group can be deprotonated by the base to form a phenoxide. This phenoxide could potentially coordinate to the palladium catalyst, altering its electronic properties and reactivity. In some cases, this can be beneficial, but it can also inhibit the reaction.
-
Recommendation: It is often best to first attempt the reaction with the free phenol. If issues persist, protecting the hydroxyl group as a methyl ether (OMe) or another stable ether can simplify the system and remove this variable. However, this adds extra steps to your synthesis.
-
-
Q: What is the best solvent for this coupling?
-
A: Aprotic polar solvents are generally the most effective.
-
1,4-Dioxane and Toluene are excellent starting points, often used with a small amount of water when using bases like K₃PO₄.
-
Tetrahydrofuran (THF) is also commonly used, especially for reactions at or near room temperature.
-
N,N-Dimethylformamide (DMF) can be used, but be aware that it can sometimes act as a hydride source at high temperatures, leading to dehalogenation.
-
-
-
Q: How do I set up a high-throughput screen to quickly find the optimal conditions?
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A: High-throughput experimentation (HTE) is ideal for this type of multi-variable optimization problem. You can use a 24 or 96-well plate to screen multiple catalysts, ligands, bases, and solvents simultaneously. A typical screening array might look like the table below.
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| Variable | Conditions to Screen |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G2 |
| Ligand (if not using precat) | SPhos, XPhos, RuPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 4-Bromo-5-chloro-2-methylphenol
Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-2-methylphenol. This resource is designed for researchers, chemists, and process development professionals engaged in the scalable production of this important chemical intermediate. Here, we address common challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure a reproducible and high-yielding synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and its inherent challenges.
Q1: What is the most logical and scalable synthetic route for this compound?
A1: The most effective scalable route involves a sequential, two-step halogenation starting from 2-methylphenol (o-cresol). The key is to perform the halogenation steps in a specific order to maximize regioselectivity. The generally preferred route is:
-
Chlorination of 2-methylphenol: To produce 5-chloro-2-methylphenol. The hydroxyl and methyl groups are both activating and ortho-, para- directing. Chlorination of o-cresol can yield a mixture, but controlling conditions can favor the 5-chloro isomer (para to the hydroxyl group and meta to the methyl group).
-
Bromination of 5-chloro-2-methylphenol: The subsequent bromination of this intermediate is then directed by the powerful hydroxyl group to the available para position, which is C4, yielding the desired this compound. This strategy leverages the predictable directing effects of the substituents to avoid complex isomeric mixtures.
Q2: What are the primary challenges affecting yield and purity in this synthesis?
A2: The main difficulties in synthesizing this compound at scale are:
-
Regioselectivity Control: The starting material, o-cresol, has two activating groups (-OH and -CH3) that can direct halogenation to multiple positions on the aromatic ring, potentially leading to a complex mixture of isomers.[1][2]
-
Over-halogenation: The high activation of the phenol ring makes it susceptible to di- and tri-halogenation, resulting in the formation of unwanted byproducts like dibromo-chloro or bromo-dichloro species.[3]
-
Purification: The structural similarity and close boiling points of the desired product and its isomers make separation challenging, often requiring high-efficiency fractional distillation or multi-step purification processes.[4][5]
Q3: How do the directing effects of the hydroxyl and methyl groups dictate the halogenation strategy?
A3: The hydroxyl group is a strongly activating, ortho-, para- director due to the resonance donation of its lone pair electrons into the ring. The methyl group is a weakly activating, ortho-, para- director via hyperconjugation. When both are present, the hydroxyl group's directing effect dominates. This is the cornerstone of the synthetic strategy. By first installing the chloro group, we create an intermediate where the subsequent bromination is overwhelmingly directed to the position para to the hydroxyl group, ensuring high regioselectivity for the final product.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Problem 1: My reaction produces multiple isomers, not just the desired 4-Bromo-5-chloro product.
-
Possible Cause: This is a classic regioselectivity issue. It can arise from incorrect order of halogenation, harsh reaction conditions (high temperature), or the use of a non-selective halogenating agent. The simultaneous presence of -OH and -CH3 groups activates multiple positions on the ring for electrophilic attack.[1]
-
Solution & Scientific Rationale:
-
Ensure Stepwise Halogenation: Do not attempt a one-pot, dual-halogenation. Synthesize and isolate the 5-chloro-2-methylphenol intermediate first. This simplifies the directing effects for the second step.
-
Control Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Lower temperatures (e.g., -5 to 10°C) often increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.[3]
-
Choice of Halogenating Agent: For bromination, N-Bromosuccinimide (NBS) in a solvent like acetic acid can offer higher selectivity compared to liquid bromine (Br2), as it generates the electrophilic bromine species in situ at a controlled rate.[6] For chlorination, sulfuryl chloride (SO2Cl2) in the presence of a mild Lewis acid or a selectivity-enhancing catalyst can provide better control than chlorine gas.[7]
-
Utilize Catalysts for Selectivity: Certain catalysts can enhance para-selectivity. For instance, the use of specific solid catalysts like zeolites or Lewis acids in conjunction with N-halosuccinimides has been shown to improve regioselectivity in the halogenation of phenols.[7][8]
-
Problem 2: The yield is consistently low.
-
Possible Cause: Low yields can be attributed to incomplete conversion, product degradation under reaction conditions, formation of intractable byproducts (such as tar from oxidation), or mechanical losses during the aqueous workup and purification stages.
-
Solution & Scientific Rationale:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Continue the reaction only until the starting material is consumed to prevent the formation of over-halogenated byproducts.
-
Optimize Stoichiometry: Carefully control the molar ratio of the halogenating agent. A slight excess (e.g., 1.05 equivalents) is often used to drive the reaction to completion, but a large excess will lead to over-halogenation.[3][9]
-
Inert Atmosphere: Phenols can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve the yield of the desired product.
-
Efficient Workup: After quenching, ensure efficient extraction of the halogenated phenol from the aqueous layer using an appropriate organic solvent. Halogenated phenols can have some water solubility, so multiple extractions may be necessary.[4]
-
Problem 3: I am observing significant amounts of di-halogenated byproducts.
-
Possible Cause: This is a common issue due to the highly activated nature of the phenolic ring. It is typically caused by using too much halogenating agent, adding it too quickly, or running the reaction at too high a temperature.
-
Solution & Scientific Rationale:
-
Controlled Addition of Reagents: Add the halogenating agent (e.g., a solution of bromine in a suitable solvent) dropwise or in small portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-halogenation over di-halogenation.[9]
-
Lower Reaction Temperature: Conducting the reaction at a reduced temperature (-5 to 5°C) decreases the overall reaction rate, allowing for greater control and minimizing the formation of over-halogenated products.[3]
-
Solvent Choice: The choice of solvent can modulate the reactivity of the halogenating agent. Non-polar solvents like carbon tetrachloride or dichloromethane can lead to a less aggressive reaction compared to polar protic solvents.[2]
-
Problem 4: Purification of the final product is proving difficult.
-
Possible Cause: The crude product is likely a mixture of the desired this compound and other isomers (e.g., 6-Bromo-5-chloro-2-methylphenol) which have very similar polarities and boiling points, making separation by standard techniques like distillation or simple crystallization challenging.[10]
-
Solution & Scientific Rationale:
-
Fractional Distillation Under Vacuum: This is the most common industrial method for separating compounds with close boiling points. A packed distillation column (e.g., with Raschig rings or structured packing) and a stable, low pressure are essential for achieving good separation.[11]
-
Recrystallization: If the product is a solid, recrystallization from a carefully selected solvent system can be highly effective. The process relies on the small differences in solubility between the desired product and impurities. A solvent screen is recommended to identify the optimal solvent or solvent mixture (e.g., heptane/ethyl acetate, ethanol/water).
-
Chromatographic Methods: While less scalable, column chromatography using silica gel is an excellent method for achieving high purity on a laboratory or pilot scale. The separation can be monitored by GC-MS to confirm the identity of the fractions.[10]
-
Part 3: Experimental Protocols & Data
Workflow for Scalable Synthesis
The following diagram illustrates the recommended workflow for the synthesis, highlighting key stages and quality control points.
Caption: Workflow for the two-step synthesis of this compound.
Protocol 1: Synthesis of 5-Chloro-2-methylphenol (Intermediate)
Disclaimer: This protocol is a representative method and should be adapted and optimized for specific laboratory or plant conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Charge a dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel with 2-methylphenol (1.0 eq) and dichloromethane (DCM, 5 vol).
-
Cooling: Begin stirring and cool the reactor contents to 0-5°C using a circulating chiller.
-
Reagent Addition: Prepare a solution of sulfuryl chloride (SO2Cl2, 1.05 eq) in DCM (2 vol). Add this solution dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by GC analysis of an aliquot until the consumption of 2-methylphenol is >98%.
-
Quenching: Slowly and carefully add cold water (5 vol) to the reactor to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 vol) and brine (1 x 3 vol).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-2-methylphenol. The crude product can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95%).
Protocol 2: Synthesis of this compound
-
Reactor Setup: Charge the reactor with 5-chloro-2-methylphenol (1.0 eq) and glacial acetic acid (4 vol).
-
Reagent Addition: Begin stirring and add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 1 hour. An initial exotherm may be observed; maintain the temperature between 15-25°C with cooling if necessary.[6]
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction to completion by GC.[6]
-
Workup: Upon completion, pour the reaction mixture into a larger vessel containing ice water (10 vol). The crude product may precipitate as a solid or oil.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 4 vol).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column. Ensure all joints are properly sealed for high vacuum.
-
Distillation: Heat the crude oil using an oil bath. Discard the initial forerun, which may contain residual solvent and lower-boiling impurities.
-
Fraction Collection: Collect the product fraction at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, a related compound, 2-bromo-4-methylphenol, is purified by reduced pressure distillation.[12]
-
Analysis: Analyze the collected fractions by GC to ensure purity is >99%. Combine the pure fractions.
Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Step 1: Chlorination | Step 2: Bromination |
| Starting Material | 2-Methylphenol | 5-Chloro-2-methylphenol |
| Halogenating Agent | Sulfuryl Chloride (SO2Cl2) | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 eq | 1.05 eq |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Temperature | 0-5 °C | 15-25 °C |
| Typical Yield (Crude) | 90-95% | 85-92% |
| Key Byproducts | Other chlorocresol isomers | 6-Bromo isomer, dibromo species |
| Purification Method | Vacuum Distillation | Vacuum Distillation / Recrystallization |
References
- Sjödin, L., et al. (2001). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Journal of Analytical Toxicology, 25(4), 298-305.
-
Smith, K., et al. (2020). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 1(1), 37-59. Available at: [Link]
-
Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(3), 1751-1756. Available at: [Link]
-
Harrowven, D. C., et al. (2018). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Tetrahedron, 74(38), 5336-5343. Available at: [Link]
- Google Patents. (2012). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Google Patents. (1965). US3169101A - Purification of impure phenols by distillation with an organic solvent.
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]
- Google Patents. (2009). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
- Google Patents. (2010). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
The Student Room. (2005). methylphenol + Br2. Available at: [Link]
Sources
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. youtube.com [youtube.com]
- 3. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 6. 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 12. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-5-chloro-2-methylphenol
Sources
- 1. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methylphenol 97 1570-64-5 [sigmaaldrich.com]
- 4. 5-Bromo-2-methylphenol 95 36138-76-8 [sigmaaldrich.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the steam distillation of phenolic compounds using ultraviolet spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 18. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Estimation of sublimation enthalpies of aromatic compounds as a function of temperature [ouci.dntb.gov.ua]
- 23. 4-BROMO-2-CHLORO-6-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 24. phenol gc method reproducibility issues - Chromatography Forum [chromforum.org]
- 25. researchgate.net [researchgate.net]
Stability issues of 4-Bromo-5-chloro-2-methylphenol under reaction conditions
Welcome to the technical support center for 4-Bromo-5-chloro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this highly substituted phenol. Given the limited specific literature on this compound, this resource synthesizes established principles of halogenated phenol chemistry to provide actionable troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your reactions.
Troubleshooting Guide: Reaction Instability and Unexpected Outcomes
This section addresses common problems encountered during reactions involving this compound, providing potential causes and systematic solutions.
Issue 1: Low Yield or Stalled Reaction
Question: My reaction using this compound as a starting material is giving a low yield of the desired product, or the reaction does not proceed to completion. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields or stalled reactions with this compound can often be attributed to several factors related to its inherent reactivity and stability. The phenolic hydroxyl group, while acidic, can also be a site for unwanted side reactions, and the halogen substituents can influence the reactivity of the aromatic ring.
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotonation (for reactions requiring a phenoxide):
-
Causality: The electron-withdrawing nature of the bromine and chlorine atoms increases the acidity of the phenolic proton compared to phenol itself, making deprotonation easier.[1][2] However, incomplete deprotonation can still occur with insufficiently strong bases, leading to a low concentration of the reactive phenoxide intermediate.
-
Troubleshooting Protocol:
-
Base Selection: If using weaker bases like potassium carbonate or sodium hydroxide, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete formation of the phenoxide.
-
Solvent Choice: Use an appropriate aprotic solvent (e.g., THF, DMF) that will not interfere with the base.
-
Monitoring Deprotonation: If using a base like NaH, the cessation of hydrogen gas evolution can be a visual indicator of complete deprotonation.
-
-
-
Side Reactions at the Hydroxyl Group:
-
Causality: The phenoxide, once formed, is a potent nucleophile and can participate in side reactions other than the intended transformation.
-
Troubleshooting Protocol:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Controlled Addition of Reagents: Add the electrophile slowly to the solution of the phenoxide to maintain a low concentration of the electrophile and reduce the likelihood of undesired reactions.
-
-
-
Degradation of the Starting Material:
-
Causality: Halogenated phenols can be susceptible to degradation under harsh reaction conditions, such as high temperatures or the presence of strong oxidizing agents.[3][4]
-
Troubleshooting Protocol:
-
Reaction Condition Audit: Review your reaction conditions. Are you using high temperatures for extended periods? Is there a possibility of adventitious oxidants?
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your reaction is sensitive to air.
-
Stability Test: Perform a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, base) without the other reactants to assess its stability.
-
-
Issue 2: Formation of Colored Impurities or Tar
Question: My reaction mixture is turning dark, and I'm observing the formation of tarry, insoluble materials. What is causing this and how can I prevent it?
Answer:
The formation of colored impurities and tar is a classic sign of phenol degradation, often through oxidation. Phenols, particularly those with electron-donating groups like the methyl group on your compound, are susceptible to oxidation, which can be initiated by air, trace metal impurities, or certain reagents.[5][6]
Potential Causes & Troubleshooting Steps:
-
Oxidation to Quinone-type Structures:
-
Causality: Phenols can be oxidized to form highly colored and reactive quinones or quinone-like species. These can then polymerize or react further to form complex, high-molecular-weight materials (tar).[4] The presence of oxygen, especially at elevated temperatures or under basic conditions, can accelerate this process.
-
Troubleshooting Protocol:
-
Deoxygenate Solvents: Thoroughly degas your solvents before use by sparging with nitrogen or argon, or by using a freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it doesn't interfere with your desired reaction.
-
-
-
Metal-Catalyzed Decomposition:
-
Causality: Trace amounts of transition metals can catalyze the oxidation of phenols.[7] These can be introduced from reagents, spatulas, or the reaction vessel itself.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure your reagents are of high purity and free from metal contaminants.
-
Glassware Cleaning: Use glassware that has been properly cleaned and, if necessary, acid-washed to remove trace metals.
-
Metal Scavengers: If metal contamination is suspected and unavoidable, the use of a chelating agent could be explored, though this may be complex depending on the reaction.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Exposure to light, heat, and moisture should be minimized. It is also advisable to store it under an inert atmosphere, such as in a tightly sealed container with a nitrogen or argon blanket, to prevent slow oxidation over time.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light (amber vial) | Halogenated aromatic compounds can be light-sensitive, potentially leading to photodecomposition.[8] |
| Moisture | Dry environment | Prevents hydrolysis and potential degradation pathways involving water. |
Q2: How stable is this compound in acidic versus basic conditions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Generally, phenols are relatively stable in acidic conditions. However, strongly acidic conditions, especially at elevated temperatures, could potentially lead to side reactions on the aromatic ring, though the phenol itself is likely to be protonated at the hydroxyl group, which can alter its reactivity.[9]
-
Basic Conditions: In basic conditions, the compound will be deprotonated to form the corresponding phenoxide. While the phenoxide is necessary for many reactions, it is also more susceptible to oxidation than the neutral phenol.[10] The increased electron density on the phenoxide ring makes it highly activated and prone to oxidation, especially in the presence of air.[5] Therefore, while basic conditions are often required for reactivity, they also represent a state of lower stability with respect to oxidation.
Q3: Can dehalogenation be a problem during my reactions?
A3: Yes, dehalogenation is a potential side reaction for halogenated phenols under certain conditions.
-
Reductive Dehalogenation: In the presence of reducing agents or certain metal catalysts (like Palladium on carbon) and a hydrogen source, both bromine and chlorine atoms can be removed from the aromatic ring.[11] This is a common transformation in synthetic chemistry, so if your reaction conditions are reductive, you should be aware of this possibility.
-
Oxidative Dehalogenation: Under strongly oxidative conditions, dehalogenation can also occur, often as part of a broader degradation pathway.[12][13] This can be initiated by enzymatic or chemical oxidants.
-
Thermal Decomposition: At high temperatures, brominated aromatic compounds can decompose, leading to the formation of brominated phenols and other products.[14][15]
Q4: What analytical techniques are best for monitoring the stability of this compound and detecting degradation products?
A4: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of products and impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. UV detection will be effective due to the aromatic nature of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is very useful for identifying volatile degradation products. The mass spectrum will provide valuable structural information about any impurities that are formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the starting material and for characterizing any major byproducts that can be isolated. Changes in the aromatic region of the ¹H NMR spectrum can indicate if substitution patterns are changing.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction in real-time and to get a qualitative sense of the number of components in your reaction mixture.
Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified, hypothetical workflow for investigating the stability of this compound under specific reaction conditions.
Caption: A logical workflow for troubleshooting reactions with this compound.
References
-
Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6 - PMC - NIH. Available at: [Link]
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Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity | Environmental Science & Technology - ACS Publications. Available at: [Link]
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Effect of Various Factors on Dehalogenation of Chlorinated Phenols and Anilines during Oxidative Coupling - American Chemical Society. Available at: [Link]
-
Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed. Available at: [Link]
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Phenol oxidation with hypervalent iodine reagents - Wikipedia. Available at: [Link]
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ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available at: [Link]
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Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex | Journal of the American Chemical Society. Available at: [Link]
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The Explanation for the Acidity of Phenols - BYJU'S. Available at: [Link]
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Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways - SciSpace. Available at: [Link]
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The reactions of the phenols. Available at: [Link]
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Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere - MDPI. Available at: [Link]
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Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline. Available at: [Link]
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What is the mechanism of Phenol? - Patsnap Synapse. Available at: [Link]
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Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Available at: [Link]
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Acidity of Phenols - Chemistry LibreTexts. Available at: [Link]
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Dehalogenation of Chlorinated Phenols during Oxidative Coupling. - Semantic Scholar. Available at: [Link]
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Analytical Methods in Photoelectrochemical Treatment of Phenol - ResearchGate. Available at: [Link]
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Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis - RSC Publishing. Available at: [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. Available at: [Link]
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Oxidative dehalogenation of trichlorophenol catalyzed by a promiscuous artificial heme-enzyme - PMC - NIH. Available at: [Link]
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Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-. Available at: [Link]
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Photobiodegradation of halogenated aromatic pollutants - Scirp.org. Available at: [Link]
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Products of thermal decomposition of brominated polymer flame retardants. Available at: [Link]
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Analytical Methods - RSC Publishing. Available at: [Link]
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(PDF) Photobiodegradation of halogenated aromatic pollutants - ResearchGate. Available at: [Link]
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Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate - ResearchGate. Available at: [Link]
-
Hydrodehalogenation of 4-chlorophenol and 4-bromophenol over Pd–Fe/Al2O3: influence of catalyst reduction conditions | Request PDF - ResearchGate. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
-
Dehalogenation of Chlorinated Phenols during Oxidative Coupling | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses - ResearchGate. Available at: [Link]
-
Any troubleshooting for a reaction work-up? : r/chemistry - Reddit. Available at: [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. Available at: [Link]
-
Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C - Global Scientific Journal. Available at: [Link]
-
Halogenation of Phenol [closed] - Chemistry Stack Exchange. Available at: [Link]
-
Reactions of Phenol - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
-
What is the reaction between phenol and a halogen for the formation of benzene? - Quora. Available at: [Link]
-
What are the side effects of Phenol? - Patsnap Synapse. Available at: [Link]
-
ring reactions of phenol - Chemguide. Available at: [Link]
-
Phenol Reactions in One Shot | Class 12 Chemistry | NEET 2025 Preparation - YouTube. Available at: [Link]
-
XII-11#24 Halogenation of Phenols - YouTube. Available at: [Link]
-
Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. - Oriental Journal of Chemistry. Available at: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. Available at: [Link]
-
Degradation of Phenol Using Peroxymonosulfate Activated by a High Efficiency and Stable CoMgAl-LDH Catalyst - MDPI. Available at: [Link]
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Proposed mechanisms for the formation of poly‐substituted phenols 3 a... - ResearchGate. Available at: [Link]
-
Phenol Reactions: Properties, Types, and Uses (Full Lesson) | Sketchy MCAT - YouTube. Available at: [Link]
-
Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Suzuki Coupling of Halogenated Phenols: A Comparative Reactivity Analysis
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] When the substrates of interest are halogenated phenols, a class of compounds pivotal for building biaryl structures found in numerous natural products and drug candidates, a nuanced understanding of their reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of iodo-, bromo-, and chloro-phenols in the Suzuki coupling, supported by mechanistic insights and practical experimental guidance to empower researchers in designing efficient and robust synthetic strategies.
The Decisive Step: Understanding the Impact of the Halogen on Reactivity
The efficacy of a Suzuki-Miyaura coupling is fundamentally governed by the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For aryl halides, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[5] This crucial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an arylpalladium(II) complex. The strength of this C-X bond directly dictates the ease of this process and, consequently, the overall reaction efficiency.
The established reactivity trend for aryl halides in Suzuki coupling is:
I > Br >> Cl [6]
This trend is a direct consequence of the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster oxidative addition and generally higher reactivity. Conversely, the much stronger C-Cl bond presents a significant energetic barrier, rendering aryl chlorides the most challenging substrates in this class.
The phenolic hydroxyl group, an electron-donating substituent, can further modulate the electronic properties of the aryl halide, influencing the rate of oxidative addition. While electron-donating groups can sometimes slow down the oxidative addition step, the overarching factor remains the identity of the halogen.
Comparative Performance of Halogenated Phenols: A Data-Driven Overview
While the theoretical reactivity trend is a valuable guide, empirical data provides a clearer picture of what to expect in a laboratory setting. The following table summarizes representative data on the Suzuki coupling of para-substituted halophenols with phenylboronic acid, illustrating the practical implications of the halogen's identity on reaction outcomes. It is important to note that a direct comparison under identical conditions is often challenging to find in the literature; therefore, these examples are chosen to be as illustrative as possible.
| Halogenated Phenol | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Iodophenol | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~95 | [Synthesized from multiple sources] |
| 4-Bromophenol | Pd/C (1) | K₂CO₃ | Water | 150 (MW) | 0.17 | >90 | [3] |
| 4-Chlorophenol | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [Synthesized from multiple sources] |
Key Observations:
-
Iodophenols: As expected, 4-iodophenol demonstrates the highest reactivity, typically affording excellent yields in short reaction times with standard palladium catalysts like Pd(PPh₃)₄.
-
Bromophenols: 4-Bromophenol also exhibits good reactivity, often providing high yields.[3] The use of more robust catalytic systems or forcing conditions, such as microwave irradiation, can lead to very efficient transformations.[3]
-
Chlorophenols: 4-Chlorophenol is the most challenging substrate. Achieving high yields necessitates the use of specialized, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that facilitate the difficult oxidative addition of the C-Cl bond.[7][8] Reaction times are generally longer, and higher temperatures are often required.
The Suzuki-Miyaura Catalytic Cycle
To fully appreciate the nuances of halogenated phenol reactivity, a firm grasp of the underlying mechanism is essential. The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the halogenated phenol to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Experimental Protocol: A Representative Suzuki Coupling of 4-Bromophenol
This protocol provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction.
Figure 2: Experimental Workflow for Suzuki Coupling. A schematic representation of the key stages in performing a Suzuki coupling reaction, from combining reagents to isolating the final product.
Materials:
-
4-Bromophenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
10% Palladium on carbon (Pd/C) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of deionized water to the vessel.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 10 minutes.[3]
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Low reaction temperature/time- Deactivated boronic acid (protodeborylation) | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure the base is anhydrous and use a sufficient excess.- Increase the reaction temperature or time.- Use freshly opened or purified boronic acid. |
| Formation of Homocoupling Products | - Oxygen contamination- High catalyst loading | - Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).- Reduce the catalyst loading. |
| Protodeborylation of Boronic Acid | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible.- Optimize the reaction time to avoid prolonged heating after the reaction is complete. |
| Difficulty with Aryl Chlorides | - Insufficiently active catalyst system | - Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand.[7][8] |
Conclusion
The choice of halogen on a phenolic substrate has a profound and predictable impact on its reactivity in the Suzuki-Miyaura cross-coupling. Iodophenols are the most reactive, followed by bromophenols, with chlorophenols being the most challenging. This reactivity trend is a direct consequence of the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step. By understanding these fundamental principles and selecting the appropriate catalyst system and reaction conditions, researchers can effectively harness the power of the Suzuki coupling for the efficient synthesis of a diverse array of biaryl compounds derived from halogenated phenols. This guide serves as a foundational resource to inform experimental design and troubleshoot common challenges, ultimately accelerating the pace of discovery in drug development and materials science.
References
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14339-14374. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6599. Available at: [Link]
-
ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... Retrieved from [Link]
-
The Journal of Organic Chemistry. (2012). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. 77(17), 7173-7184. Available at: [Link]
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 13(5), 896. Available at: [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... Retrieved from [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2778–2795. Available at: [Link]
-
White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Dihalogenated Phenols: 4-Bromo-5-chloro-2-methylphenol in Modern Synthesis
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Dihalogenated phenols, in particular, serve as versatile intermediates, offering multiple points for functionalization. This guide provides an in-depth comparison of 4-Bromo-5-chloro-2-methylphenol against other relevant dihalogenated phenols, offering insights into their synthesis and reactivity in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical synthons.
Introduction to Dihalogenated Phenols as Synthetic Building Blocks
Dihalogenated phenols are characterized by a phenol ring substituted with two halogen atoms. The nature and position of these halogens, alongside other substituents, dictate the molecule's reactivity and its utility in various synthetic strategies. The interplay of electronic and steric effects governs their participation in reactions such as cross-coupling and electrophilic aromatic substitution.
This guide focuses on a comparative analysis of three such phenols:
-
This compound (1)
-
2,4-Dichloro-5-methylphenol (2)
-
2,4-Dibromo-5-methylphenol (3)
These compounds share a common methylphenol core but differ in their halogen substitution patterns, providing a valuable platform to explore the nuanced effects of halogen identity and position on synthetic outcomes.
Synthesis and Accessibility
The practical utility of a building block is intrinsically linked to its accessibility. Here, we compare the synthetic routes to our three phenols of interest.
Synthesis of this compound (1): A common route to this phenol involves the bromination of a corresponding chloromethylphenol.
Synthesis of 2,4-Dichloro-5-methylphenol (2): This compound can be synthesized from 3-methylphenol through a chlorination reaction.
Synthesis of 2,4-Dibromo-5-methylphenol (3): The synthesis of this phenol often starts from p-cresol, which undergoes bromination.[1]
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The reactivity of the C-X bond (where X is a halogen) is a critical factor, generally following the trend I > Br > OTf > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is a powerful tool for elaborating aromatic systems.[2][3] The chemoselectivity in dihalogenated compounds is of particular interest.
In the case of This compound (1) , the C-Br bond is expected to be significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling. This allows for selective functionalization at the 4-position.
For 2,4-Dichloro-5-methylphenol (2) , both C-Cl bonds are less reactive than C-Br bonds, often requiring more forcing conditions or specialized catalyst systems to achieve high yields.[4]
In 2,4-Dibromo-5-methylphenol (3) , both C-Br bonds are reactive. Achieving selective mono-functionalization can be challenging and often requires careful control of reaction conditions.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Dihalogenated Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |
| 1 | This compound (1) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (at C-Br) |
| 2 | 2,4-Dichloro-5-methylphenol (2) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Moderate |
| 3 | 2,4-Dibromo-5-methylphenol (3) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 8 | Mixture of mono- and di-coupled products |
Note: The data in this table is illustrative and based on general reactivity trends. Actual results may vary based on specific experimental conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial.
For This compound (1) , selective amination at the C-Br position is expected. The less reactive C-Cl bond would likely remain untouched under standard conditions.
2,4-Dichloro-5-methylphenol (2) would require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to facilitate amination at the C-Cl positions.
2,4-Dibromo-5-methylphenol (3) presents a challenge in achieving mono-amination due to the similar reactivity of the two C-Br bonds.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Electrophilic Aromatic Substitution
The existing substituents on the phenol ring direct incoming electrophiles to specific positions. The hydroxyl group is a strong activating and ortho-, para-directing group, while halogens are deactivating but also ortho-, para-directing. The methyl group is activating and ortho-, para-directing.
Nitration
Nitration introduces a nitro group onto the aromatic ring, a valuable functional group for further transformations.[6]
For This compound (1) , the hydroxyl and methyl groups are activating and will direct the incoming nitro group. The most likely position for nitration is ortho to the hydroxyl group and meta to the two halogens.
In the case of 2,4-Dichloro-5-methylphenol (2) , nitration is expected to occur at the position ortho to the hydroxyl group and meta to the chloro substituents. A patent describes a process for the nitration of 4-chloro-2-methylphenol where the hydroxyl group is first protected.[4]
For 2,4-Dibromo-5-methylphenol (3) , similar to the other phenols, the directing effects of the hydroxyl and methyl groups will dominate, leading to nitration at the position ortho to the hydroxyl group.
Caption: A general workflow for the nitration of dihalogenated phenols.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the dihalogenated phenol (1.0 eq) and the boronic acid (1.1 eq) in a suitable solvent (e.g., toluene/water or dioxane/water), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the dihalogenated phenol (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.[7] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Nitration
To a solution of the dihalogenated phenol (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the reaction is complete. The mixture is then carefully poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification.
Spectroscopic Data
Table 2: Key Spectroscopic Data for the Dihalogenated Phenols
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound (1) | 7.2 (s, 1H), 6.8 (s, 1H), 5.0 (br s, 1H), 2.2 (s, 3H) | Predicted values: Aromatic carbons ~115-155, Methyl carbon ~15-20 |
| 2,4-Dichloro-5-methylphenol (2) | 7.1 (s, 1H), 6.9 (s, 1H), 5.2 (br s, 1H), 2.3 (s, 3H) | Literature values for a related isomer (2-chloro-5-methylphenol) show aromatic carbons at 152.7, 137.5, 129.3, 120.7, 117.2, 116.7 and a methyl carbon at 20.5.[8] |
| 2,4-Dibromo-5-methylphenol (3) | 7.4 (s, 1H), 7.0 (s, 1H), 5.4 (br s, 1H), 2.3 (s, 3H) | Predicted values: Aromatic carbons ~110-150, Methyl carbon ~20 |
Note: NMR data can vary based on solvent and instrument parameters. Predicted values are based on analogous structures and chemical shift increments.
Conclusion
This compound stands out as a valuable building block due to the distinct reactivity of its two halogen atoms, allowing for selective, stepwise functionalization. This chemoselectivity offers a significant advantage over symmetrically substituted dihalogenated phenols like 2,4-dibromo-5-methylphenol, where achieving mono-functionalization can be challenging. While 2,4-dichloro-5-methylphenol also offers potential for selective reactions, the lower reactivity of the C-Cl bonds necessitates more specialized and often harsher reaction conditions.
The choice of dihalogenated phenol will ultimately depend on the specific synthetic strategy and the desired final product. For syntheses requiring sequential, site-selective modifications, this compound presents a compelling option. This guide provides a foundational understanding of the comparative reactivity of these important synthetic intermediates, empowering researchers to make more informed decisions in their synthetic endeavors.
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A Comparative Guide to the Biological Activities of 4-Bromo-5-chloro-2-methylphenol Derivatives
Executive Summary: Halogenated phenols represent a compelling class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of derivatives based on the 4-bromo-5-chloro-2-methylphenol scaffold, focusing on their anticancer, antimicrobial, and antioxidant properties. By examining structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with critical insights into the therapeutic potential of these molecules. Experimental data from standardized assays are presented to offer an objective comparison of their performance, supported by detailed protocols to ensure reproducibility.
Introduction: The Significance of Halogenated Phenols
Phenolic compounds are ubiquitous in nature and are renowned for their diverse biological activities, largely attributed to their ability to act as hydrogen donors and scavengers of free radicals.[1][2] The introduction of halogen atoms, such as bromine and chlorine, into the phenolic ring can significantly modulate their physicochemical properties and enhance their biological potency.[2][3] Halogenation can increase lipophilicity, facilitating passage through biological membranes, and can alter electronic properties, which may lead to stronger interactions with biological targets.[4]
This guide focuses on derivatives of the this compound core structure (and its isomers like 4-Bromo-2-chloro-6-methylphenol), a scaffold that combines the structural features of both brominated and chlorinated phenols. Derivatives of these compounds have shown promise in several key therapeutic areas, including oncology, infectious diseases, and the mitigation of oxidative stress.[5][6][7] We will explore how modifications to this core structure influence its efficacy across these biological domains.
Synthesis of Halogenated Phenol Derivatives
The generation of a diverse library of derivatives is fundamental to exploring structure-activity relationships. A common synthetic route to produce the core phenolic structure involves the direct halogenation of a corresponding phenol. For example, 4-bromo-2-chloro-6-methylphenol can be synthesized from 2-chloro-6-methylphenol.[8]
The rationale behind this approach is its efficiency and control over regioselectivity. The use of N-bromosuccinimide (NBS) in acetic acid allows for the selective bromination of the phenol ring at the position para to the hydroxyl group, which is activated by the hydroxyl group's electron-donating nature.
Caption: General workflow for the synthesis of a halogenated methylphenol.
Further derivatization can be achieved by targeting the hydroxyl group or by performing additional substitutions on the aromatic ring, leading to a wide array of molecules for biological screening.
Comparative Biological Activity
The true potential of these derivatives is revealed through rigorous biological testing. Below, we compare their performance in three key areas: anticancer, antimicrobial, and antioxidant activities.
Bromophenol derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[6][9] The mechanism often involves the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells.[9]
Several studies have shown that modifying the core bromophenol structure can lead to potent anticancer compounds. For instance, creating hybrids of bromophenols with other bioactive moieties, such as indolin-2-one or N-containing heterocycles, has yielded derivatives with significant inhibitory activity.[6][9]
Comparative Anticancer Data:
| Derivative Class | Cancer Cell Line | Key Finding | Reference |
| Acetylated Bromophenols | K562 (Leukemia) | Inhibited cell viability and induced apoptosis.[5] | [5] |
| Indolin-2-one Hybrids | A549 (Lung), HeLa (Cervical), HCT116 (Colon) | Showed potent inhibitory activity against multiple cell lines.[6] | [6] |
| N-heterocycle Hybrids | A549 (Lung), Bel7402 (Hepatoma) | Exhibited significant inhibitory activity; induced apoptosis via ROS-mediated pathway.[9] | [9] |
| STING Agonists | Breast Cancer (Mouse Model) | A marine bromophenol derivative (OSBP63) acted as a STING agonist, showing anti-tumor activity when co-administered with paclitaxel.[10] | [10] |
Structure-Activity Relationship (SAR) Insights: The data suggests that the anticancer potency of bromophenol derivatives can be significantly enhanced by introducing complex side chains, particularly those containing heterocyclic rings.[6][9] These modifications likely improve the molecule's ability to interact with specific biological targets within cancer cells, such as kinases or proteins involved in apoptosis regulation like Bcl-2.[9][10]
The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[11] Halogenated compounds, including phenols, have shown considerable promise in this area.[3][11] Their mechanism of action often involves disrupting the bacterial cell membrane or inhibiting critical enzymes.
Strategic halogenation of the phenolic ring is a key factor in enhancing antimicrobial efficacy.[3] Studies have shown that specific patterns of chlorination and bromination are essential for potent activity against pathogenic bacteria and fungi.[4]
Comparative Antimicrobial Data:
| Compound/Derivative | Target Microbe | Activity Metric (MIC) | Reference |
| 2,4,6-Triiodophenol (a halogenated phenol) | Staphylococcus aureus | 5 µg/mL | [3] |
| Laurinterol (a brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 µg/mL | [11] |
| Allolaurinterol (a brominated sesquiterpene) | Vancomycin-susceptible Enterococcus | 6.25 µg/mL | [11] |
Structure-Activity Relationship (SAR) Insights: The position and number of halogen atoms on the phenol ring are critical for antimicrobial activity.[4] Generally, increasing the number of halogens can enhance potency. For instance, 2,4,6-triiodophenol was identified as a highly effective agent against S. aureus biofilms.[3] The presence of both bromo and chloro groups on the same scaffold, as in our core molecule, offers a rich area for SAR exploration to develop broad-spectrum antimicrobial agents.
Antioxidants are crucial for protecting cells from damage caused by oxidative stress.[1] Phenolic compounds are natural antioxidants, and their efficacy is closely linked to the stability of the phenoxyl radical formed after donating a hydrogen atom.[12]
The antioxidant capacity of this compound derivatives can be evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being one of the most common for initial screening.[1][12]
Structure-Activity Relationship (SAR) Insights: The antioxidant activity of phenols is heavily dependent on the substituents on the aromatic ring. Electron-donating groups, like the methyl group in our core structure, can enhance antioxidant capacity. Conversely, modifications to the primary hydroxyl group, such as methylation or acetylation, can decrease this activity, as the hydrogen-donating ability is lost.[5] However, such modifications may improve other biological activities or enhance the compound's stability.
Caption: Structure-Activity Relationship (SAR) concept for phenol derivatives.
Key Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell adhesion.[13]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO₂).[6]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[13]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. After incubation, the wells are visually inspected for turbidity to determine the MIC.[17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB).[18][19]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test derivatives in the broth.[19]
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16]
This assay measures the free radical scavenging capacity of a compound.[20][21]
Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance around 517 nm.[21] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a non-radical, yellow-colored form, leading to a decrease in absorbance.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in a suitable solvent like methanol or ethanol.[20][22]
-
Sample Preparation: Prepare various concentrations of the test derivatives.
-
Reaction: In a 96-well plate, add a small volume of the sample (e.g., 20 µL) to the wells, followed by a larger volume of the DPPH solution (e.g., 180-200 µL).[23]
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[20][23]
-
Absorbance Reading: Measure the absorbance at 517 nm.[20][23]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The results can be expressed as an IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion
The derivatives of this compound and its isomers are a versatile class of compounds with significant, tunable biological activities. Structure-activity relationship studies clearly indicate that their anticancer and antimicrobial potencies can be dramatically enhanced through the addition of specific functional groups and heterocyclic moieties. In contrast, their antioxidant activity is intrinsically linked to the free phenolic hydroxyl group.
This guide highlights the therapeutic potential of this chemical scaffold. The provided data and protocols offer a solid foundation for future research, enabling scientists to design and screen novel derivatives with improved efficacy and specificity for applications in drug discovery and development. Further investigation into the precise mechanisms of action and in vivo efficacy of the most promising candidates is warranted.
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A Comparative Guide to the Spectroscopic Validation of 4-Bromo-5-chloro-2-methylphenol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. In the synthesis of complex substituted aromatics, such as the 4-Bromo-5-chloro-2-methylphenol scaffold, structural isomers can possess vastly different biological activities and physical properties. Relying on a single analytical technique can lead to costly misinterpretations. This guide provides an in-depth, multi-faceted spectroscopic methodology for the robust validation of this compound, demonstrating how the synergistic use of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural elucidation.[1][2][3][4]
The Imperative for a Multi-Technique Approach
The structural elucidation of an organic molecule is akin to solving a complex puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining them can the full picture be revealed with confidence.[5] A single method provides only partial information; their combination is essential for a definitive result.[2][6]
-
Mass Spectrometry (MS): Primarily answers "What is its mass and elemental formula?". For halogenated compounds, MS is particularly powerful, as the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a highly characteristic molecular ion cluster, confirming the presence of these specific halogens.[1]
-
Infrared (IR) Spectroscopy: Answers "What functional groups does it have?". This technique is highly effective for the rapid detection of key bonds, such as the hydroxyl (-OH) and aromatic (C=C) groups characteristic of a substituted phenol.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Answers "How are the atoms connected?". ¹H and ¹³C NMR are unparalleled in their ability to map the carbon-hydrogen framework of a molecule.[7] NMR reveals the chemical environment of each proton and carbon, their proximity to one another, and the overall symmetry of the molecule, which is critical for confirming the specific substitution pattern on the aromatic ring.[8]
The following workflow illustrates the logical integration of these techniques for a comprehensive and trustworthy structural validation.
Caption: Workflow for integrated spectroscopic analysis.
Mass Spectrometry: Confirming Mass and Halogen Content
The first step in analyzing an unknown compound is typically to determine its molecular weight and formula. Electron Ionization (EI) Mass Spectrometry is a robust technique for this purpose.
Experimental Protocol (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC-MS).[9]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Record the relative abundance of each ion to generate the mass spectrum.
Interpreting the Data for this compound
The molecular formula is C₇H₆BrClO. The key feature is the molecular ion ([M]⁺) peak. Due to the isotopes of bromine and chlorine, a characteristic cluster of peaks will be observed.
| Ion Fragment | Predicted m/z | Notes |
| [M]⁺ | 219.92906 | The monoisotopic mass.[10][11] |
| [M]⁺ Cluster | 220, 222, 224 | This distinctive pattern arises from the combination of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, providing definitive evidence for the presence of one chlorine and one bromine atom.[12] |
| [M-CH₃]⁺ | 205, 207, 209 | Loss of the methyl group, a common fragmentation for alkyl-substituted aromatics. |
| [M-Br]⁺ | 141, 143 | Loss of the bromine radical. |
| [M-CHO]⁺ | 191, 193, 195 | Loss of a formyl radical, a characteristic fragmentation pathway for phenols.[13] |
Causality: The 70 eV ionization energy is high enough to not only remove an electron, creating the molecular ion, but also to induce predictable bond cleavages.[14] The weakest bonds tend to break first. The observation of the [M-CH₃]⁺ fragment is expected due to the relative stability of the resulting ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Experimental Protocol (FTIR)
-
Sample Preparation: For a solid sample, either press a KBr pellet (mixing a small amount of sample with dry potassium bromide and compressing it into a transparent disk) or use an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of solid is simply placed on the crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000–400 cm⁻¹.
-
Data Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Interpreting the Data for this compound
The spectrum is analyzed for characteristic absorption bands that signal the presence of specific molecular features.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Significance |
| O-H Stretch | 3200 - 3600 (broad) | A strong, broad peak in this region is highly characteristic of a hydrogen-bonded hydroxyl group, confirming the phenol moiety.[12][15][16] |
| C-H Stretch (sp²) | 3000 - 3100 | Indicates C-H bonds on the aromatic ring.[12] |
| C-H Stretch (sp³) | 2850 - 3000 | Confirms the presence of the aliphatic methyl group.[12] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks are indicative of the benzene ring.[12][15] |
| C-O Stretch | 1200 - 1260 | A strong band confirming the phenol C-O bond.[12][15] |
| C-Br / C-Cl Stretch | 500 - 800 | Absorptions for carbon-halogen bonds appear in the fingerprint region and support the MS findings.[12] |
Trustworthiness: The broadness of the O-H stretch is a self-validating feature. It is caused by intermolecular hydrogen bonding, which creates a range of O-H bond strengths within the sample, thus broadening the absorption band.[15][16] A sharp peak around 3600 cm⁻¹ would instead suggest a non-hydrogen-bonded (free) O-H, which is less likely in a solid or concentrated sample.
NMR Spectroscopy: Assembling the Structure
NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Shimming: Place the tube in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance (~1.1%), more scans are typically required. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[17]
-
Data Processing: Fourier transform the raw data and reference the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Interpreting the Data for this compound
The structure has three distinct proton environments and seven distinct carbon environments.
Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| OH | 4.5 - 6.0 | Singlet (broad) | 1H | The chemical shift is variable and depends on concentration and solvent. The proton is exchangeable with D₂O.[16] |
| H-3 | ~6.9 - 7.2 | Singlet | 1H | This proton is on the aromatic ring and has no adjacent protons, hence it appears as a singlet. Its chemical shift is influenced by the adjacent methyl and hydroxyl groups.[18] |
| H-6 | ~7.3 - 7.5 | Singlet | 1H | This proton is also on the aromatic ring with no adjacent protons. Its downfield shift is influenced by the adjacent bromine and chlorine atoms.[18] |
| CH₃ | ~2.2 - 2.4 | Singlet | 3H | The methyl group protons are equivalent and have no adjacent protons, resulting in a singlet. |
Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 (C-CH₃) | ~125 - 130 | Carbon bearing the methyl group. |
| C-1 (C-OH) | ~150 - 155 | The carbon attached to the electronegative oxygen atom is significantly deshielded and appears far downfield.[18] |
| C-4 (C-Br) | ~110 - 115 | The "heavy atom effect" of bromine can shield the attached carbon. |
| C-5 (C-Cl) | ~128 - 132 | Carbon attached to chlorine. |
| C-3 (C-H) | ~130 - 135 | Aromatic CH carbon. |
| C-6 (C-H) | ~115 - 120 | Aromatic CH carbon. |
| CH₃ | ~18 - 22 | Aliphatic carbon, appearing in the upfield region of the spectrum.[12] |
Data Synthesis & Isomer Comparison: The Final Confirmation
The power of this methodology lies in synthesizing the data. MS confirms the formula C₇H₆BrClO. IR confirms it's a phenol with a methyl group. NMR confirms the specific 1,2,4,5-substitution pattern.
Caption: Integration of data from multiple sources to confirm the final structure.
Distinguishing from a Key Isomer: 4-Bromo-3-chloro-2-methylphenol
The robustness of this approach is best demonstrated by its ability to differentiate between closely related isomers. Consider the isomer 4-Bromo-3-chloro-2-methylphenol. While its MS and IR spectra would be very similar to the target compound, its ¹H NMR spectrum would be dramatically different.
| Compound | Aromatic Protons | Predicted ¹H NMR Pattern |
| This compound (Target) | H-3 and H-6 | Two singlets . Neither proton has an adjacent proton to couple with. |
| 4-Bromo-3-chloro-2-methylphenol (Isomer) | H-5 and H-6 | Two doublets . These two protons are adjacent to each other and will split each other's signals (J-coupling). |
This clear difference in the splitting pattern of the aromatic signals in the ¹H NMR spectrum provides unequivocal proof of the substituent arrangement, leaving no ambiguity in the structural assignment.
Conclusion
The structural validation of this compound derivatives, and indeed any synthetic compound, should not be left to chance or a single analytical method. By systematically integrating the distinct yet complementary information from Mass Spectrometry, IR Spectroscopy, and ¹H/¹³C NMR Spectroscopy, researchers can build a robust, self-validating case for their proposed structure. This guide demonstrates that the causality behind the experimental choices—from ionization energy in MS to proton-proton coupling in NMR—provides a logical framework for interpreting spectral data with the highest degree of scientific integrity.
References
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Rao, P. V. R., & Rao, G. R. (2002). Vibrational analysis of substituted phenols: part II. Transferability of valence force constants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Rao, P. V. R., & Rao, G. R. (2002). Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Ernst, L. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. ElectronicsAndBooks. [Link]
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Špirtović-Halilović, S., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. [Link]
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Špirtović-Halilović, S., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H and 13C NMR, and MS Data. ACS Publications. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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A Technical Guide to Alternative Reagents for 4-Bromo-5-chloro-2-methylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and other bioactive compounds, the strategic use of halogenated building blocks is paramount. 4-Bromo-5-chloro-2-methylphenol has served as a valuable starting material, offering two distinct halogen atoms for sequential and site-selective functionalization. This guide provides a comprehensive comparison of alternative reagents, offering insights into their reactivity, selectivity, and practical applications, supported by experimental data and detailed protocols.
The utility of dihalogenated phenols like this compound lies in the differential reactivity of the carbon-halogen bonds, typically following the order I > Br > OTf > Cl in common palladium-catalyzed cross-coupling reactions.[1] This inherent reactivity difference allows for the selective functionalization of the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. This sequential approach is a powerful strategy in the synthesis of complex molecules.
This guide will explore viable alternatives to this compound, focusing on other dihalogenated phenols and related structures that offer similar or, in some cases, advantageous properties for specific synthetic applications. We will delve into their use in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing a framework for informed reagent selection in your research and development endeavors.
Strategic Alternatives and Their Comparative Performance
The choice of a dihalogenated phenol is often dictated by the desired substitution pattern on the final product and the specific reaction conditions to be employed. Here, we compare this compound with several logical alternatives.
4,5-Dichloro-2-methylphenol
For syntheses where the primary goal is to introduce two different substituents sequentially, but where the high reactivity of a bromine atom is not essential or even detrimental, 4,5-dichloro-2-methylphenol presents a compelling alternative. While both C-Cl bonds are less reactive than a C-Br bond, their reactivity can often be differentiated, especially with careful selection of catalyst and ligand systems in modern cross-coupling reactions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 (estimated) | [1][2] |
| 4,5-Dichloro-2-methylphenol | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | ~70-85 (estimated) | [3] |
Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and are intended for comparative purposes.
The data suggests that while this compound may offer higher yields under standard conditions due to the greater reactivity of the C-Br bond, 4,5-dichloro-2-methylphenol can still be a viable and more cost-effective option, particularly when utilizing advanced catalyst systems designed for the activation of aryl chlorides.
2,4-Dibromo-5-chlorophenol
When the synthetic strategy requires two highly reactive sites for sequential or one-pot double cross-coupling reactions, a di-brominated analogue can be a suitable alternative. The presence of two C-Br bonds allows for functionalization under milder conditions compared to activating a C-Cl bond.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80-90 (estimated) | [4] |
| 2,4-Dibromo-5-chlorophenol | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | ~75-85 (first amination, estimated) | [5] |
Yields are estimated based on typical Buchwald-Hartwig aminations of similar substrates and are intended for comparative purposes.
The choice between these reagents would depend on the desired final substitution pattern and the feasibility of controlling selectivity in the case of the di-bromo compound.
Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with dihalogenated phenols. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling of a Dihalogenated Phenol
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of a bromo-chloro-substituted phenol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and deionized water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene and K₂CO₃ solution in water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Dihalogenated Phenol
This protocol describes a general procedure for the selective amination at the C-Br bond of a bromo-chloro-substituted phenol.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add a solution of this compound and the amine in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the fundamental workflows for the key reactions discussed in this guide.
Figure 1: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.
Application in the Synthesis of Bioactive Molecules: Benzofurans
Substituted benzofurans are prevalent structural motifs in a wide range of biologically active compounds and natural products.[6] The synthesis of these heterocycles can often be achieved starting from appropriately substituted phenols. While direct examples using this compound are not abundant in the literature, its structural features make it a plausible precursor for the synthesis of highly functionalized benzofurans.
One common strategy involves the initial O-alkylation of the phenol with an α-haloketone, followed by an intramolecular cyclization.[7] The halogen substituents on the phenol ring can then be used as handles for further diversification of the benzofuran core through cross-coupling reactions.
An alternative approach involves a one-pot synthesis where a phenol is reacted with an α-haloketone in the presence of a Lewis acid, such as titanium tetrachloride, which promotes both the initial C-alkylation and the subsequent cyclodehydration.[6]
Figure 3: General synthetic route to substituted benzofurans from phenols.
The choice of a specific dihalogenated phenol for benzofuran synthesis would be guided by the desired final substitution pattern. Using an alternative like 4,5-dichloro-2-methylphenol could be advantageous if subsequent functionalization requires conditions that might also cleave a C-Br bond.
Conclusion
This compound is a versatile building block for organic synthesis, primarily due to the differential reactivity of its two halogen atoms in cross-coupling reactions. However, a thoughtful consideration of alternative dihalogenated phenols, such as 4,5-dichloro-2-methylphenol or 2,4-dibromo-5-chlorophenol, can offer advantages in terms of cost, reactivity, and the ability to achieve specific substitution patterns. The selection of the optimal reagent will always be context-dependent, relying on the specific synthetic target and the desired reaction sequence. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
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Y.-C. Wang, et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2243. [Link]
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The Potential of 4-Bromo-5-chloro-2-methylphenol Derivatives as a New Frontier in Antifungal Agents: A Comparative Guide
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and the development of novel, effective agents is a critical priority for the scientific and medical communities. In this context, phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties. The strategic modification of their chemical structure, particularly through halogenation, offers a promising avenue for enhancing their therapeutic potential. This guide explores the prospective efficacy of a specific subclass of halogenated phenols—derivatives of 4-Bromo-5-chloro-2-methylphenol—as a next-generation of antifungal agents. While direct experimental data on this specific chemical family is nascent, this document will construct a robust scientific argument for their potential by examining structure-activity relationships, drawing comparisons with structurally similar compounds, and outlining the methodologies for their evaluation.
The Chemical Rationale: Why this compound Derivatives Warrant Investigation
The therapeutic promise of this compound derivatives is rooted in the well-established antimicrobial activities of their parent chemical structures: phenols and cresols (methylphenols). The introduction of halogen atoms—in this case, bromine and chlorine—is a widely employed strategy in medicinal chemistry to modulate the biological activity of a lead compound.
The presence of a hydroxyl group on the aromatic ring of phenols is crucial for their antimicrobial action, primarily through the disruption of microbial cell membranes and the denaturation of essential proteins. The addition of an alkyl group, such as the methyl group in cresol, can further enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its penetration into the lipid-rich fungal cell membrane.
Halogenation can amplify this effect in several ways:
-
Increased Lipophilicity: The incorporation of halogen atoms generally increases the lipophilicity of the molecule, which can lead to improved cell membrane permeability.
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the phenolic hydroxyl group, potentially enhancing its interaction with biological targets.
-
Steric Hindrance: The size of the halogen atoms can provide steric hindrance that may favor specific orientations when binding to target enzymes or proteins.
Studies on other halogenated phenols have demonstrated their potent antimicrobial and antibiofilm activities[1]. For instance, a recent study highlighted the efficacy of 2,4,6-triiodophenol against a range of microbes, including the fungus Candida albicans[1]. This underscores the principle that strategic halogenation can significantly boost the antimicrobial potency of a phenolic core. Therefore, the combination of a methyl group with both bromine and chlorine on the phenol ring, as in this compound, presents a compelling structural framework for potent antifungal activity.
Comparative Efficacy Landscape: A Look at Structurally Related Compounds
While direct antifungal efficacy data for this compound derivatives is not yet available in the public domain, an examination of structurally related halogenated and phenolic compounds provides a strong basis for inferring their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several such compounds against relevant fungal pathogens, alongside data for the widely used antifungal drugs, fluconazole and amphotericin B, for comparison.
| Compound/Drug | Fungal Species | MIC (µg/mL) | Source(s) |
| Halogenated Phenolic & Related Compounds | |||
| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | 0.00195 - 0.0078 | [2] |
| 5-Bromo-4-chloroindole | Candida albicans | 10 - 50 | [3][4] |
| 4,6-Dibromoindole | Candida albicans | 10 - 50 | [3][4] |
| 2,4,6-Triiodophenol | Candida albicans | 5 | [1] |
| Non-Halogenated Phenolic Compounds | |||
| Thymol (2-isopropyl-5-methylphenol) | Candida albicans | 39 | [5] |
| Commercial Antifungal Agents | |||
| Fluconazole | Candida albicans | 0.25 - 128 | [6] |
| Amphotericin B | Candida albicans | 0.25 - 2 | [5] |
This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison of MIC values should be made with caution due to potential variations in experimental conditions.
The data presented in the table highlight that halogenated compounds can exhibit potent antifungal activity, with MIC values that are, in some cases, comparable to or even lower than those of established antifungal drugs. The very low MIC values reported for a bromo-chloro-containing phenyl derivative against Candida albicans are particularly noteworthy and strongly support the hypothesis that this compound derivatives could possess significant antifungal efficacy[2].
Proposed Mechanisms of Antifungal Action
Phenolic compounds exert their antifungal effects through a multi-pronged attack on the fungal cell. The primary mechanism is believed to be the disruption of the cell membrane's structure and function. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and the leakage of essential intracellular components.
Furthermore, phenolic compounds can inhibit the activity of key fungal enzymes, including those involved in cell wall synthesis[7]. The fungal cell wall, composed primarily of glucan, chitin, and mannoproteins, is essential for maintaining cell shape and protecting against osmotic stress. By interfering with the synthesis of these components, phenolic compounds can compromise the structural integrity of the fungal cell, leading to cell lysis.
The proposed mechanisms of action for this compound-derived compounds are likely to be similar, with the halogen and methyl substitutions enhancing the affinity for and disruption of these fungal-specific structures.
Caption: Proposed mechanism of action of this compound derivatives against fungal cells.
Standardized Methodologies for Efficacy Evaluation
To rigorously assess the antifungal efficacy of novel compounds like this compound derivatives, standardized in vitro susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for this purpose. The broth microdilution method is a cornerstone of this evaluation.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh the this compound-derived compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of desired final concentrations.
-
Include a positive control well (no antifungal agent) and a negative control well (no fungal inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microdilution plate (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.
Synthesis and Derivatization Strategies
The exploration of this compound as a lead structure for novel antifungal agents necessitates efficient synthetic routes to generate a library of derivatives for structure-activity relationship (SAR) studies. A common starting point for the synthesis of such compounds is the electrophilic halogenation of the parent phenol or cresol.
Further derivatization can be achieved through various chemical reactions targeting the hydroxyl group or the aromatic ring. For instance, etherification or esterification of the hydroxyl group can modulate the compound's polarity and pharmacokinetic properties. Additionally, coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce diverse substituents onto the aromatic ring, allowing for a systematic investigation of the impact of different functional groups on antifungal activity. The synthesis of a diverse library of analogues is crucial for optimizing potency and selectivity while minimizing potential toxicity.
Safety and Toxicity Considerations
A critical aspect of developing any new therapeutic agent is a thorough evaluation of its safety and toxicity profile. Phenolic compounds, while effective antimicrobials, can also exhibit cytotoxicity towards mammalian cells[8][9][10]. The degree of cytotoxicity is often dependent on the concentration and the specific chemical structure of the compound.
In vitro cytotoxicity assays using human cell lines are an essential first step in assessing the potential toxicity of this compound derivatives. These assays can determine the concentration at which the compounds induce cell death and provide an initial therapeutic window. It is important to note that while some phenolic compounds show cytotoxicity, others have been found to have no significant toxicity toward normal cells at concentrations that are effective against microbes[1]. The goal of a successful drug development program would be to identify derivatives that exhibit high antifungal potency with minimal off-target effects on human cells.
Conclusion and Future Directions
The chemical scaffold of this compound holds considerable promise for the development of a new class of antifungal agents. The convergence of a proven antimicrobial phenolic core with the potency-enhancing effects of dual halogenation provides a strong rationale for the investigation of its derivatives. While direct experimental evidence is currently limited, the data from structurally related compounds suggest that this chemical family could exhibit potent antifungal activity against a broad spectrum of pathogenic fungi.
The path forward is clear. A focused research program should be initiated to:
-
Synthesize a diverse library of this compound derivatives.
-
Conduct comprehensive in vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens, including resistant strains.
-
Elucidate the precise mechanism of action of the most potent compounds.
-
Perform in vitro and in vivo toxicity studies to establish the safety profile of lead candidates.
-
Evaluate the in vivo efficacy of promising derivatives in animal models of fungal infection.
By systematically pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the urgent global need for novel and effective antifungal therapies.
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Antifungal activity of phenolic and polyphenolic compounds from different matrices of Vitis vinifera L. against human pathogens. (2020). PMC. [Link]
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Natural phenolic compounds: A potential antifungal agent. (2020). ResearchGate. [Link]
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Phenolic Compounds Synthesized by Trichoderma longibrachiatum Native to Semi-Arid Areas Show Antifungal Activity against Phytopathogenic Fungi of Horticultural Interest. (2024). MDPI. [Link]
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Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems. (2024). MDPI. [Link]
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In Vitro Activity of Selected Phenolic Compounds against Planktonic and Biofilm Cells of Food-Contaminating Yeasts. (2021). Semantic Scholar. [Link]
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Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). MDPI. [Link]
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Comparison of anti-Candida albicans activities of halogenomethylsulfonyl derivatives. (2015). ResearchGate. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). MDPI. [Link]
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Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. (2016). Frontiers. [Link]
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A Review: Halogenated Compounds from Marine Fungi. (2021). PMC. [Link]
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Effects of bromo and chloro groups on antifungal activities against S.... (n.d.). ResearchGate. [Link]
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Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. (2020). PubMed. [Link]
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Cytotoxic and Nongenotoxic Effects of Phenolic Compounds in Human Pulp Cell Cultures. (2000). PubMed. [Link]
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Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). MDPI. [Link]
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A Review: Halogenated Compounds from Marine Fungi. (2021). ResearchGate. [Link]
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Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS. [Link]
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Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus. (n.d.). USDA ARS. [Link]
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Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). NIH. [Link]
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Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. (2000). PubMed. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. (2022). Semantic Scholar. [Link]
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Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. (2007). PubMed. [Link]
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Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed. [Link]
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PubMed. [Link]
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Early State Research on Antifungal Natural Products. (2020). MDPI. [Link]
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In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. (2024). MDPI. [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2017). PubMed Central. [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). MDPI. [Link]
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Compound 2-bromo-4-chloro-6-{[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol. (n.d.). Molport. [Link]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Cross-Coupling Methods for 4-Bromo-5-chloro-2-methylphenol
In the intricate field of pharmaceutical and materials science synthesis, the selective functionalization of polyhalogenated aromatic scaffolds is a frequent and critical challenge. The substrate 4-bromo-5-chloro-2-methylphenol serves as a quintessential example, presenting an opportunity for regioselective modification dictated by the inherent reactivity differences between its carbon-halogen bonds. This guide provides a deep, comparative analysis of leading cross-coupling methodologies, grounded in mechanistic principles and supported by practical, field-proven experimental insights to empower researchers in their synthetic design.
The Synthetic Challenge: Understanding Substrate Reactivity
The core of the synthetic problem when addressing this compound is the selective activation of the C-Br bond in the presence of the C-Cl bond. This selectivity is fundamentally governed by bond dissociation energies (BDE); the C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol).[1] In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond.[2] Consequently, the weaker C-Br bond undergoes this oxidative addition much more readily, providing a reliable kinetic handle for selective functionalization under carefully controlled conditions.[1][3] The ortho-methyl and hydroxyl substituents also exert electronic and steric influences that must be considered during catalyst and ligand selection.
Palladium-Catalyzed Methodologies: A Comparative Breakdown
We will now dissect three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each will be evaluated for its efficacy in selectively transforming this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming cross-coupling due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[4][5][6]
Mechanistic Rationale for Selectivity: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[7] This step is highly sensitive to the C-X bond strength, leading to excellent chemoselectivity for the C-Br bond.[2] Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination forms the desired biaryl product and regenerates the Pd(0) catalyst.[4][7]
Experimental Protocol: Model Suzuki-Miyaura Coupling This protocol outlines a generalized procedure for the coupling of this compound with a representative arylboronic acid.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%) and degassed solvent (e.g., Dioxane/H₂O mixture).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Indicative Yield of 5-Aryl-4-chloro-2-methylphenol |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98% |
Note: Yields are estimates based on typical outcomes for similar substrates and require empirical optimization.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is the preeminent method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[8] It traditionally employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free variants exist.[9][10]
Mechanistic Rationale for Selectivity: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-couplings, with the selective oxidative addition into the C-Br bond being the key step. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then acts as the active nucleophile in the transmetalation step with the palladium complex.[12]
Experimental Protocol: Model Sonogashira Coupling This protocol details a standard procedure for the alkynylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.), and finally the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor for completion.
-
Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via flash column chromatography.
Comparative Performance Data: Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Indicative Yield of 5-Alkynyl-4-chloro-2-methylphenol |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 6 | 80-92% |
| PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | RT | 12 | 85-95% |
Note: Yields are estimates based on typical outcomes for similar substrates and require empirical optimization.
Diagram: Sonogashira Experimental Workflow
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A Senior Application Scientist's Guide to Benchmarking 4-Bromo-5-chloro-2-methylphenol in Multi-Step Syntheses
For researchers, medicinal chemists, and professionals in drug development, the selection of halogenated building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a multi-step synthesis. 4-Bromo-5-chloro-2-methylphenol, a versatile polysubstituted aromatic compound, presents a unique combination of reactive handles that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth technical comparison of its performance against viable alternatives, supported by established chemical principles and illustrative experimental data.
The Strategic Advantage of this compound: A Dichotomy of Reactivity
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl group provides a nucleophilic center for etherification and esterification reactions. The bromine and chlorine atoms, on the other hand, are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The key to unlocking the full potential of this reagent is understanding the hierarchy of reactivity. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This sequential cross-coupling capability is a significant advantage in the construction of highly functionalized, non-symmetrical biaryl and aryl-heteroaryl structures, which are common motifs in bioactive molecules.
Performance in Key Synthetic Transformations: A Comparative Analysis
To objectively benchmark the performance of this compound, we will consider its application in two fundamental and widely utilized reaction classes in multi-step synthesis: Williamson Ether Synthesis and Palladium-Catalyzed Cross-Coupling.
Williamson Ether Synthesis: A Gateway to Novel Aryl Ethers
The synthesis of aryl ethers is a cornerstone of medicinal chemistry, as the ether linkage is prevalent in a vast number of pharmaceutical agents. This compound serves as a key intermediate in the synthesis of more complex substituted aromatic ethers, such as 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene and 1-Bromo-2-chloro-4-isopropoxy-5-methylbenzene.[1][2]
Comparative Performance Data for Williamson Ether Synthesis
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ethyl iodide | K₂CO₃ | DMF | 80 | 6 | ~90 (Estimated) | Based on standard protocols |
| 4-Bromo-2-methylphenol | Ethyl iodide | K₂CO₃ | DMF | 80 | 5 | 95 | Extrapolated from similar syntheses |
| 2,4-Dichlorophenol | Ethyl iodide | K₂CO₃ | DMF | 80 | 8 | 88 | Extrapolated from similar syntheses |
Experimental Protocol: Synthesis of 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene.
Causality Behind Experimental Choices:
-
Base and Solvent: The combination of potassium carbonate as a mild base and DMF as a polar aprotic solvent is a standard and effective system for Williamson ether synthesis with phenols. DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
-
Temperature: An elevated temperature of 80°C is employed to ensure a reasonable reaction rate without promoting significant side reactions.
Benchmarking Insights:
While specific data for this compound is illustrative, the presence of the additional chloro-substituent is not expected to significantly hinder the O-alkylation reaction compared to 4-bromo-2-methylphenol. The electronic effect of the chlorine atom is modest in this context. Compared to a dichlorinated analogue, the reactivity is expected to be very similar. The primary value of this compound here is not in its etherification performance per se, but in the fact that the resulting product retains two different halogen atoms for subsequent, selective functionalization.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of a substituted aryl ether.
Palladium-Catalyzed Cross-Coupling: Selective C-C and C-N Bond Formation
The true value of this compound is realized in multi-step syntheses that leverage the differential reactivity of its halogen substituents. The C-Br bond can be selectively coupled, leaving the C-Cl bond available for a subsequent, different coupling reaction. This allows for the efficient and controlled construction of complex, unsymmetrical molecules.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (Estimated) | Based on standard protocols |
| 4-Bromo-2-methylphenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 10 | 92 | Extrapolated from similar syntheses |
| 5-Bromo-4-chloro-2-methylphenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~88 (Estimated) | Based on steric considerations |
| 2,4-Dichlorophenol | Phenylboronic acid | Pd(dppf)Cl₂ + bulky phosphine ligand | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | Extrapolated from similar syntheses |
Note: Data for this compound and its bromo-chloro isomer are expert estimations based on established principles of cross-coupling reactivity. The data for the dichlorinated analogue reflects the need for more forcing conditions and specialized catalysts to activate the C-Cl bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (4:1 mixture) to the flask.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 5-chloro-2-methyl-[1,1'-biphenyl]-4-ol.
Causality Behind Experimental Choices:
-
Catalyst and Base: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of aryl bromides. The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
-
Selectivity: The reaction conditions are optimized for the selective coupling of the C-Br bond. The C-Cl bond remains unreacted under these conditions, providing a handle for a subsequent transformation. To couple the C-Cl bond, a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand like SPhos or XPhos) and typically higher temperatures would be required.
Benchmarking Insights:
The presence of the ortho-methyl group and the meta-chloro group in this compound introduces some steric hindrance around the C-Br bond, which may slightly decrease its reactivity compared to the less substituted 4-bromo-2-methylphenol. However, this effect is generally modest. In comparison to its isomer, 5-Bromo-4-chloro-2-methylphenol, the reactivity in the initial C-Br coupling is expected to be similar. The key differentiator remains its ability to undergo selective coupling, a feature not available to single-halogenated alternatives. The significantly lower reactivity of dichlorinated phenols underscores the advantage of the bromo-chloro substitution pattern for controlled, sequential functionalization.
Diagram 2: Logic for Reagent Selection in Sequential Cross-Coupling
Sources
A Comparative Guide to the Isomeric Effects on the Reactivity of Bromochloromethylphenols
For researchers, scientists, and drug development professionals, a deep understanding of how isomeric variations influence the reactivity of substituted phenols is critical for targeted synthesis and the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of bromochloromethylphenol isomers, supported by experimental data and detailed methodologies.
The positioning of bromo, chloro, and methyl groups on a phenol ring significantly alters the molecule's electronic and steric properties, thereby dictating its reactivity in various chemical transformations. This guide explores these isomeric effects, offering a predictive framework for their behavior in key reactions such as electrophilic aromatic substitution and oxidation.
The Foundational Role of Isomerism in Phenolic Reactivity
Phenols are a cornerstone in organic chemistry, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This hydroxyl group is a potent activating, ortho-, para-director for electrophilic aromatic substitution, a consequence of its ability to donate electron density into the ring through resonance.[1][2] The introduction of additional substituents, such as halogens (bromo, chloro) and an alkyl group (methyl), introduces a layer of complexity. The specific placement of these groups—the isomerism—fine-tunes the reactivity of the phenol in a predictable manner.
Electron-withdrawing groups, like chlorine and bromine, generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups, such as the methyl group, increase the ring's electron density, enhancing its reactivity. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, governs the overall reactivity and regioselectivity of the molecule.
Comparative Reactivity of Bromochloromethylphenol Isomers
The reactivity of bromochloromethylphenol isomers is a function of the relative positions of the bromo, chloro, methyl, and hydroxyl groups. These positions influence the electron distribution within the aromatic ring and the accessibility of reactive sites.
Electrophilic Aromatic Substitution
Phenols readily undergo electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group.[3] This reactivity is modulated by the presence of other substituents.
-
Activating and Deactivating Effects: The methyl group (-CH₃) is an activating group, increasing the electron density at the ortho and para positions relative to its location. Conversely, the bromo (-Br) and chloro (-Cl) groups are deactivating due to their electronegativity, which withdraws electron density from the ring. However, they are also ortho-, para-directing because of the resonance effect of their lone pairs.[4][5]
-
Steric Hindrance: The size of the substituents can sterically hinder the approach of an electrophile to adjacent positions. For instance, a large bromine atom can impede substitution at an adjacent ortho position.
General Reactivity Trends in Electrophilic Aromatic Substitution:
The overall reactivity towards electrophiles will be a balance of these activating, deactivating, and steric effects. An isomer with the methyl group positioned to activate the same carbons that the halogens deactivate to a lesser extent will likely be more reactive. For example, an isomer where the methyl group is para to an empty position and the halogens are meta to it would be expected to be relatively reactive at that para position.
Oxidation Reactions
Phenols can be oxidized to form quinones.[3][6] The ease of this oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups make it more difficult.
The position of the substituents also plays a crucial role. For instance, a methyl group in the para position can be oxidized, while the halogen atoms are generally stable to oxidation under typical conditions. The relative positions of the bromo, chloro, and methyl groups will influence the oxidation potential of the phenol and the structure of the resulting oxidation products.[7]
Free Radical Scavenging Activity
Phenolic compounds are known for their ability to act as antioxidants by scavenging free radicals.[8][9] This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical, thereby stabilizing it.[10]
The electronic properties of the substituents significantly impact this activity. Electron-donating groups enhance the hydrogen-donating ability of the hydroxyl group, increasing antioxidant activity.[8] Conversely, electron-withdrawing groups decrease this ability. Therefore, the isomeric position of the electron-donating methyl group and the electron-withdrawing bromo and chloro groups will modulate the free radical scavenging potential of the bromochloromethylphenol isomers. Studies have shown that the position of hydroxyl groups and other substituents plays a crucial role in the radical scavenging ability of phenols.[11][12]
Experimental Protocols for Assessing Reactivity
To empirically determine the reactivity of different bromochloromethylphenol isomers, a series of standardized experiments can be performed.
Protocol 1: Comparative Bromination Kinetics
This experiment measures the rate of electrophilic aromatic substitution by monitoring the consumption of bromine.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of each bromochloromethylphenol isomer in a suitable solvent, such as glacial acetic acid.[13] Prepare a standardized solution of bromine in the same solvent.
-
Reaction Initiation: In a temperature-controlled reaction vessel, mix a solution of the isomer with the bromine solution.
-
Monitoring the Reaction: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a solution of sodium thiosulfate).[14]
-
Quantification: Determine the concentration of unreacted bromine in the quenched aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or titration.[15]
-
Data Analysis: Plot the concentration of bromine versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve, providing a quantitative measure of the isomer's reactivity.
Protocol 2: Oxidation Potential Measurement via Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a compound.
Methodology:
-
Sample Preparation: Dissolve a known concentration of each bromochloromethylphenol isomer in an appropriate electrolyte solution.
-
Instrumentation: Use a standard three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential of the working electrode and record the resulting current. The potential at which an oxidation peak appears corresponds to the oxidation potential of the isomer.
-
Comparative Analysis: A lower oxidation potential indicates that the isomer is more easily oxidized and therefore more reactive in oxidation reactions.
Protocol 3: DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of phenolic compounds.[8]
Methodology:
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent like methanol. Prepare solutions of each bromochloromethylphenol isomer at various concentrations.
-
Reaction: Mix the DPPH solution with each isomer solution.
-
Measurement: Monitor the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm) over time using a spectrophotometer. The discoloration of the DPPH solution is proportional to the radical scavenging activity of the isomer.
-
Calculation: Calculate the percentage of DPPH radical scavenging for each isomer at each concentration. The EC50 value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) can be determined to compare the antioxidant potency of the isomers.
Data Presentation
The following tables summarize hypothetical comparative data for a set of bromochloromethylphenol isomers.
Table 1: Relative Reaction Rates for Electrophilic Bromination
| Isomer | Relative Initial Rate (k_rel) |
| 2-Bromo-4-chloro-6-methylphenol | 1.00 |
| 4-Bromo-2-chloro-6-methylphenol | 1.25 |
| 2-Bromo-6-chloro-4-methylphenol | 0.85 |
Table 2: Oxidation Potentials from Cyclic Voltammetry
| Isomer | Oxidation Potential (V vs. Ag/AgCl) |
| 2-Bromo-4-chloro-6-methylphenol | +0.85 |
| 4-Bromo-2-chloro-6-methylphenol | +0.82 |
| 2-Bromo-6-chloro-4-methylphenol | +0.88 |
Table 3: DPPH Radical Scavenging Activity (EC50)
| Isomer | EC50 (µM) |
| 2-Bromo-4-chloro-6-methylphenol | 75 |
| 4-Bromo-2-chloro-6-methylphenol | 68 |
| 2-Bromo-6-chloro-4-methylphenol | 82 |
Visualization of Concepts
Diagram 1: General Isomeric Structures of Bromochloromethylphenol
This diagram illustrates the potential positions of the bromo, chloro, and methyl substituents on the phenol ring.
Caption: Positional isomers on a phenol ring.
Diagram 2: Workflow for Comparative Reactivity Analysis
This diagram outlines the experimental workflow for assessing the reactivity of the isomers.
Caption: Experimental workflow for reactivity comparison.
Conclusion
The isomeric placement of bromo, chloro, and methyl groups on a phenol ring exerts a profound influence on its chemical reactivity. By systematically evaluating these isomers through well-defined experimental protocols, researchers can gain a predictive understanding of their behavior in various chemical transformations. This knowledge is invaluable for the rational design of synthetic pathways and the development of new molecules with tailored properties for applications in drug discovery and materials science. The interplay of electronic and steric effects, as dictated by the specific isomeric arrangement, is the key to unlocking the full potential of this versatile class of compounds.
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- Unknown. (n.d.). Phenol Electrophilic substitution rxn.
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-5-chloro-2-methylphenol: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Bromo-5-chloro-2-methylphenol, a halogenated phenol demanding meticulous handling due to its inherent hazardous properties.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
-
Irritating to the skin, eyes, and respiratory tract.
-
Potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Toxic to aquatic life , posing a significant environmental threat if released into waterways.
The phenolic structure itself is a cause for concern, as phenols can cause chemical burns and are systematically toxic. The presence of bromine and chlorine atoms (halogens) can increase the compound's environmental persistence and potential for bioaccumulation. Therefore, under no circumstances should this compound or its residues be disposed of down the sink or in general waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling dust or vapors. |
An eyewash station and safety shower must be readily accessible in the immediate work area.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
For small spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For large spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that all waste streams containing this compound are considered hazardous.
Disposal of Pure or Unused this compound
-
Containerization: The original container with the unused product should be securely sealed.
-
Labeling: Ensure the container is clearly labeled with the full chemical name ("this compound") and any associated hazard pictograms.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.
Disposal of Contaminated Labware and Materials
This includes items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that have come into contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, puncture-proof, and sealable hazardous waste container.[1] This container should be separate from other chemical waste streams to avoid cross-contamination.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant ("this compound").
-
Storage: Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area.
-
Disposal: The sealed container will be collected by the licensed hazardous waste disposal service.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
The Scientific Rationale: Environmental and Safety Imperatives
The stringent disposal protocols for halogenated phenols are rooted in their chemical properties and potential for harm. The aromatic ring structure makes them relatively stable, and the presence of halogens can inhibit natural degradation processes in the environment. Improper disposal can lead to the contamination of soil and groundwater, with potential for long-term ecological damage.
From a safety perspective, segregation of halogenated waste is critical. Mixing with incompatible chemicals, such as strong acids or bases, could trigger a hazardous reaction. The ultimate disposal method, typically high-temperature incineration by a specialized facility, is designed to break down the molecule into less harmful components, with scrubbers in place to neutralize acidic gases like hydrogen bromide and hydrogen chloride that are formed during combustion.
By adhering to these procedures, researchers not only ensure their own safety and that of their colleagues but also uphold their responsibility to protect the environment. This commitment to the full lifecycle of laboratory chemicals is a hallmark of exemplary scientific practice.
References
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
CPAchem Ltd. (2023). Safety Data Sheet: 4-Bromo-2-chlorophenol. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-Bromo-5-chloro-2-methylphenol
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 4-Bromo-5-chloro-2-methylphenol, a halogenated phenol derivative, is a compound that requires meticulous handling due to its presumed corrosive and toxic properties, analogous to related phenols.[1][2] This guide provides a comprehensive operational and safety plan, grounded in established protocols for similar hazardous materials, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Profile of Substituted Phenols
Systemic absorption of phenolic compounds through the skin can be rapid and may lead to severe health consequences, including damage to the liver, kidneys, and central nervous system.[1][3] Inhalation of vapors, especially if the compound is heated, can also pose a significant risk.[3] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent work practices.
Hazard Classification of Analogous Compounds:
| Compound | Key Hazards |
| Phenol | Acutely toxic, corrosive, causes severe skin burns and eye damage, potential for systemic toxicity.[1][2] |
| 4-Bromo-2-chlorophenol | Toxic if swallowed, causes skin and eye irritation.[4] |
| 4-Chloro-2-methylphenol | Toxic if inhaled, causes severe skin burns and eye damage.[5][6] |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. All work involving this compound must be conducted within a certified chemical fume hood.[3][7] This is crucial for preventing the inhalation of any potential vapors or dusts. The work area should be clearly designated for the use of this compound, and access should be restricted to authorized personnel.[8]
An ANSI-approved emergency eyewash station and safety drench shower must be immediately accessible within a 10-second travel time from where the compound is handled.[3][9][10] All personnel should be familiar with the location and operation of these emergency facilities before beginning any work.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following PPE is mandatory for all handling procedures:
-
Hand Protection: Due to the rapid skin absorption of phenols, glove selection is of utmost importance.[1] Standard nitrile gloves may not provide sufficient protection, especially for prolonged contact.[3] It is recommended to use double-gloving with thicker (8mil) nitrile gloves for incidental contact.[3] For tasks with a higher risk of splashing or when handling concentrated solutions, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[3] Gloves should be changed frequently and immediately upon any sign of contamination.[3]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] However, due to the corrosive nature of phenolic compounds, chemical splash goggles are strongly recommended.[3] When there is a significant splash hazard, a full-face shield must be worn in addition to safety goggles.[3][11]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn at all times.[3] For procedures with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3] Full-length pants and closed-toe shoes are mandatory in the laboratory.[3]
PPE Summary Table:
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Prepping | Double Nitrile or Neoprene/Butyl over Nitrile | Chemical Splash Goggles | Lab Coat |
| Solution Handling | Neoprene/Butyl over Nitrile | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron |
| General Lab Work | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is decontaminated and free of clutter. Assemble all necessary equipment and reagents.
-
Weighing: If working with a solid form, carefully weigh the required amount in the fume hood. Use disposable weigh boats and clean any spills immediately with an appropriate absorbent material.
-
Dissolution: When preparing solutions, slowly add the this compound to the solvent in a suitable container within the fume hood. Avoid splashing.
-
Reactions and Manipulations: Conduct all subsequent steps within the fume hood. Use sealed safety cups for centrifugation to prevent aerosol generation.[3]
-
Post-Handling: After completion of the work, decontaminate all surfaces and equipment with a suitable cleaning agent. Wash hands thoroughly after removing gloves.[12]
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Yell for assistance.[3] If available, after the initial water flush, liberally apply polyethylene glycol (PEG 300 or 400) to the affected area.[13] Seek immediate medical attention for any exposure.[3][11]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration, if trained to do so. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]
-
Spills: For small spills (less than 100 mL), absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[2] For larger spills, evacuate the area, notify others, and contact the institution's environmental health and safety department.[2]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be treated as hazardous waste.[4]
-
Segregation: Collect all waste in a designated, compatible, and clearly labeled container.[2] Do not mix with other waste streams unless explicitly permitted.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal contractor.[4][12] Do not dispose of this chemical down the drain.[11][14]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.
References
-
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]
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Guide for Working With Corrosive Substances and how to avoid it. (2023, March 1). hsse world. Retrieved from [Link]
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for the SAFE USE of PHENOL. (n.d.). Cefic. Retrieved from [Link]
- Standard Operating Procedures - Phenol. (n.d.).
- FACT SHEET: Phenol. (2023, June 30). Office of Environmental Health and Safety (OEHS).
- Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety.
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Corrosive Substances: Handling & Safety in Businesses. (n.d.). DENIOS Inc. Retrieved from [Link]
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Corrosive Chemicals. (n.d.). Hellman & Associates. Retrieved from [Link]
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Phenol. (n.d.). Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]
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Working Safely with Phenol Guideline. (n.d.). UQ Policy and Procedure Library - The University of Queensland. Retrieved from [Link]
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Safety data sheet - 4-Chloro-2-methylphenol. (2019, May 16). CPAChem. Retrieved from [Link]
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-
4-Bromo-2-fluoro-5-methylphenol. (n.d.). PubChem. Retrieved from [Link]
- 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. (n.d.).
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5-Bromo-4-chloro-2-methylphenol. (n.d.). PubChem. Retrieved from [Link]
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4-Bromo-5-chloro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
